Tempone-H
Description
The exact mass of the compound 1-Hydroxy-2,2,6,6-tetramethyl-4-piperidinone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156571. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h12H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEUSKGEUADGET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)CC(N1O)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30189892 | |
| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3637-11-4 | |
| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003637114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MLS003106434 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156571 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30189892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Tempone-H: Chemical Structure, Properties, and Applications
This technical guide provides a comprehensive overview of 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine, commonly known as Tempone-H. It is intended for researchers, scientists, and drug development professionals who are interested in the chemical and biological applications of this potent spin trap. This document details its chemical structure, physicochemical properties, and its primary application in the detection and quantification of reactive oxygen species (ROS).
Chemical Structure and Physicochemical Properties
This compound is a heterocyclic compound and a derivative of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl). Its chemical structure is characterized by a piperidine (B6355638) ring with four methyl groups at the 2 and 6 positions, a ketone group at the 4 position, and a hydroxylamine (B1172632) functional group at the 1 position. The hydrochloride salt form is commonly used in experimental settings.
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| IUPAC Name | 1-hydroxy-2,2,6,6-tetramethylpiperidin-4-one | - |
| Synonyms | This compound, 1-Hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine | [1] |
| CAS Number | 3637-11-4 (hydrochloride) | [1] |
| Molecular Formula | C₉H₁₇NO₂ | [2] |
| Molecular Weight | 171.24 g/mol (free base), 207.70 g/mol (hydrochloride) | [1][2] |
| Appearance | Crystalline solid | [3] |
| Solubility | DMSO: 125 mg/mL | [2] |
| PBS (pH 7.2): 10 mg/mL | [3] | |
| Ethanol: 30 mg/mL | [3] | |
| DMF: 30 mg/mL | [3] | |
| Stability | Stock solutions in DMSO are stable for up to 6 months at -80°C and 1 month at -20°C when protected from light. | [4][5] |
| Rate constant with superoxide (B77818) (O₂⁻) | 1.2 x 10⁴ M⁻¹s⁻¹ | |
| Rate constant with peroxynitrite (ONOO⁻) | 6 x 10⁹ M⁻¹s⁻¹ |
Mechanism of Action: Spin Trapping
This compound is primarily utilized as a spin trap in both chemical and biological systems. Its main function is to react with short-lived, highly reactive free radicals to form a more stable and persistent nitroxide radical, known as TEMPONE. This resulting radical can then be readily detected and quantified using Electron Spin Resonance (ESR) spectroscopy.[6] The sensitivity for detecting peroxynitrite and superoxide radicals using this compound is approximately 10-fold higher than with other common spin traps like DMPO or TMIO.[2][5]
The general reaction of this compound with a free radical (R•) is depicted in the following diagram:
Experimental Protocols
Synthesis of this compound
A detailed, publicly available, step-by-step protocol for the synthesis of this compound is not extensively documented. However, its synthesis can be inferred from the preparation of structurally similar compounds, such as 4-hydroxy-TEMPO. The synthesis generally starts from triacetoneamine (4-oxo-2,2,6,6-tetramethylpiperidine). A plausible synthetic route involves the reduction of the ketone group to a hydroxyl group, followed by oxidation of the secondary amine to a hydroxylamine.
A representative, generalized synthesis workflow is outlined below:
Detection of Superoxide Radicals using ESR Spectroscopy
The following protocol provides a general framework for the detection of superoxide radicals in a cellular system using this compound and ESR spectroscopy.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cell suspension or tissue homogenate
-
ESR spectrometer
-
Capillary tubes for ESR measurements
Procedure:
-
Preparation of this compound Stock Solution: Prepare a 100 mM stock solution of this compound in high-purity DMSO. Store the stock solution at -20°C or -80°C, protected from light.[4][5]
-
Sample Preparation:
-
Resuspend cells or homogenize tissue in PBS at the desired concentration.
-
Initiate the generation of superoxide radicals (e.g., by stimulating cells with an appropriate agonist).
-
-
Spin Trapping:
-
Add the this compound stock solution to the cell suspension or tissue homogenate to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.
-
Incubate the mixture for a defined period (e.g., 10 minutes) at the appropriate temperature (e.g., 37°C) to allow for the trapping of superoxide radicals.[6]
-
-
ESR Measurement:
-
Transfer the sample to a suitable ESR capillary tube.
-
Place the capillary tube in the cavity of the ESR spectrometer.
-
Record the ESR spectrum. Typical ESR spectrometer settings for detecting nitroxide radicals are:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 10-20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-1.0 G
-
Sweep Width: 100 G
-
Center Field: ~3400 G
-
Time Constant: 0.1-0.3 s
-
Sweep Time: 1-2 minutes
-
-
-
Data Analysis:
-
The formation of the TEMPONE radical will result in a characteristic three-line ESR spectrum.
-
Quantify the signal intensity by double integration of the first-derivative spectrum.
-
Compare the signal intensity to a standard curve generated with a stable nitroxide radical of known concentration (e.g., TEMPO) to determine the concentration of the trapped superoxide radicals.
-
A simplified workflow for this experimental protocol is illustrated below:
References
The reaction of Tempone-H with hydroxyl radicals
An In-depth Technical Guide on the Reaction of Tempone-H with Hydroxyl Radicals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (B1621726) (this compound) and hydroxyl radicals (•OH). It covers the core reaction mechanism, quantitative kinetics, and detailed experimental protocols for studying this interaction, which is critical for research in oxidative stress, cellular damage, and the development of antioxidant therapies.
Core Reaction Mechanism
This compound is a hydroxylamine (B1172632) that functions as a highly effective spin trap. When this compound encounters a highly reactive and unstable free radical, such as the hydroxyl radical, it undergoes an oxidation reaction.[1] This reaction involves the abstraction of the hydrogen atom from the hydroxylamine moiety of this compound.
The product of this reaction is the stable nitroxide radical, 4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl, commonly known as Tempone.[2] Due to its unpaired electron, Tempone is paramagnetic and can be readily detected and quantified using Electron Spin Resonance (ESR) spectroscopy.[1] This transformation is the basis of this compound's utility in detecting short-lived free radicals.
Caption: Oxidation of this compound by a hydroxyl radical to form the stable Tempone nitroxide.
Quantitative Reaction Kinetics
Studies have shown that this compound reacts with peroxynitrite and superoxide (B77818) radicals with high efficiency.[2] For context, these values are presented alongside the known rate constant for the reaction of a different, widely used spin trap, 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), with the hydroxyl radical.
Table 1: Reaction Rate Constants of this compound and DMPO with Reactive Species
| Spin Trap | Reactive Species | Second-Order Rate Constant (k) | Citation |
|---|---|---|---|
| This compound | Peroxynitrite (ONOO⁻) | 6 x 10⁹ M⁻¹s⁻¹ | [2] |
| This compound | Superoxide (O₂•⁻) | 1.2 x 10⁴ M⁻¹s⁻¹ | [2] |
| This compound | Hydroxyl Radical (•OH) | Not Found |
| DMPO | Hydroxyl Radical (•OH) | ~2.1 - 3.4 x 10⁹ M⁻¹s⁻¹ | |
Notably, the sensitivity for detecting peroxynitrite or superoxide radicals using this compound is approximately 10-fold higher than with more common spin traps like DMPO.[2]
Experimental Protocols
The study of the this compound reaction with hydroxyl radicals involves three key stages: generation of hydroxyl radicals, the spin trapping reaction itself, and detection of the product by ESR spectroscopy.
Hydroxyl Radical Generation
Hydroxyl radicals are too reactive and short-lived to be stored. They must be generated in situ within the experimental system. Two common methods are:
-
Fenton Reaction : This method uses the reaction between ferrous iron (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals.
-
Protocol : Prepare a stock solution of ferrous sulfate (B86663) (e.g., 1 mM FeSO₄) and a separate stock solution of hydrogen peroxide (e.g., 10 mM H₂O₂). In a buffered aqueous solution (e.g., phosphate (B84403) buffer, pH 7.4), the reaction is initiated by mixing the iron solution, the sample/spin trap, and finally adding the H₂O₂.
-
-
UV Photolysis of Hydrogen Peroxide : Exposing H₂O₂ to ultraviolet light cleaves the O-O bond, generating two hydroxyl radicals.
-
Protocol : A solution containing H₂O₂ (e.g., 1-10 mM) and the spin trap in a quartz ESR tube is placed within the ESR cavity, which is equipped with a UV light source. The radicals are generated directly in the measurement cell upon irradiation.
-
Spin Trapping Procedure
-
Reagent Preparation : Prepare a stock solution of this compound (e.g., 100 mM) in the desired buffer (e.g., phosphate-buffered saline, PBS).[1]
-
Reaction Mixture : In a clean test tube or vial, combine the buffer, the hydroxyl radical generating system components (e.g., FeSO₄), and the this compound solution. The final concentration of this compound is typically in the range of 10-50 mM to ensure it is in sufficient excess to trap the fleeting radicals.
-
Initiation : Initiate the reaction by adding the final component (e.g., H₂O₂ for the Fenton reaction) or by starting the UV irradiation.
-
Sample Transfer : Immediately after initiation, transfer an aliquot of the reaction mixture into a specialized capillary tube or flat cell suitable for an ESR spectrometer.
Detection by Electron Spin Resonance (ESR) Spectroscopy
ESR spectroscopy is the definitive method for detecting and quantifying paramagnetic species like the Tempone nitroxide radical.[3][4]
-
Instrument Setup : Place the sample cell into the resonant cavity of the ESR spectrometer.[3]
-
Parameter Configuration : Typical X-band ESR spectrometer settings for detecting nitroxide radicals are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW (low enough to avoid signal saturation)
-
Magnetic Field Center: ~3400 Gauss
-
Scan Width: 100 Gauss
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.5-1.0 Gauss
-
Time Constant: ~0.1 s
-
-
Data Acquisition : The magnetic field is swept, and microwave absorption by the unpaired electrons in the Tempone radical is recorded. The resulting Tempone radical produces a characteristic ESR spectrum consisting of a triplet (three sharp lines) of equal intensity. This pattern arises from the hyperfine coupling between the unpaired electron and the nitrogen nucleus (¹⁴N, spin I=1).
-
Quantification : The concentration of the Tempone radical is directly proportional to the intensity of the ESR signal.[5] This can be determined by double integration of the absorption spectrum and comparison against a standard of a known concentration (e.g., a stable radical like TEMPO).
Caption: General experimental workflow for hydroxyl radical detection using this compound and ESR.
Comparison with Other Spin Traps
This compound operates differently from common nitrone-based spin traps like DMPO. While nitrones form a covalent adduct with the free radical, this compound is oxidized to a stable radical. This distinction has important implications.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 4. Electron Spin Resonance Spectrometer (ESR) | Science Basics | Products | JEOL Ltd. [jeol.com]
- 5. Electron paramagnetic resonance spectroscopy studies of oxidative degradation of an active pharmaceutical ingredient and quantitative analysis of the organic radical intermediates using partial least-squares regression - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Electron Paramagnetic Resonance (EPR) Spectroscopy and its Application with the Spin Probe Tempone-H
For researchers, scientists, and professionals in drug development, understanding and quantifying radical species is crucial for evaluating drug stability, efficacy, and mechanisms of oxidative stress. Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR), stands as the sole technique capable of the direct and non-invasive detection of species with unpaired electrons, such as free radicals.[1][2] This guide delves into the foundational principles of EPR and provides a detailed overview of its practical application using the hydroxylamine (B1172632) spin probe, Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine), for the detection and quantification of Reactive Oxygen Species (ROS).
Foundational Principles of EPR Spectroscopy
EPR spectroscopy is a technique analogous to Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of unpaired electrons instead of atomic nuclei.[3][4] The core principles are rooted in the quantum mechanical property of electron spin.
-
The Zeeman Effect : An unpaired electron possesses a magnetic moment due to its spin. When placed in an external magnetic field (B₀), this magnetic moment can align in two ways: parallel (lower energy state, mₛ = -½) or anti-parallel (higher energy state, mₛ = +½).[1][5] The energy difference (ΔE) between these two states is directly proportional to the strength of the applied magnetic field. This splitting of energy levels is known as the Zeeman effect.
-
Resonance Condition : A transition between the lower and upper energy states can be induced by irradiating the sample with microwave radiation of a specific frequency (ν). When the energy of the microwave photons (hν) exactly matches the energy gap (ΔE) between the spin states, resonance occurs, and energy is absorbed.[4] This resonance condition is described by the fundamental EPR equation:
ΔE = hν = gμₑB₀
where:
-
h is Planck's constant.
-
ν is the microwave frequency.
-
g is the "g-factor," a dimensionless proportionality constant characteristic of the radical.
-
μₑ is the Bohr magneton.
-
B₀ is the strength of the external magnetic field.
-
-
Hyperfine Interaction : The magnetic field experienced by an unpaired electron is influenced by the magnetic moments of nearby atomic nuclei with non-zero nuclear spin (e.g., ¹⁴N, ¹H). This interaction, called hyperfine coupling, causes further splitting of the EPR energy levels and results in a multi-line spectrum.[6] The resulting pattern and the spacing of the lines (hyperfine coupling constant, A) provide critical information about the identity and environment of the radical. For the TEMPONE radical, the unpaired electron is primarily localized on the nitrogen atom (¹⁴N, nuclear spin I=1), resulting in a characteristic three-line (1:1:1) EPR spectrum.
Caption: Fundamental principle of EPR: Zeeman splitting and resonant energy absorption.
This compound as a Spin Probe for Reactive Oxygen Species
Many biologically significant radicals, such as the superoxide (B77818) anion (O₂⁻•), are highly reactive and exist at concentrations too low for direct EPR detection.[7] To overcome this, the technique of spin trapping is employed. A "spin trap" is a diamagnetic (EPR-silent) molecule that reacts with a transient radical to produce a much more stable, persistent radical (a "spin adduct") that is easily detectable by EPR.
This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) is a highly effective hydroxylamine spin probe. It is not a radical itself and is therefore EPR-silent. However, it undergoes a one-electron oxidation reaction with specific ROS, such as superoxide and peroxynitrite, to form the stable nitroxide radical, TEMPONE (2,2,6,6-tetramethyl-4-oxo-piperidin-1-oxyl).[8][9] The intensity of the resulting three-line TEMPONE EPR signal is directly proportional to the amount of the initial transient radical that was trapped.
Caption: Reaction pathway of this compound with a superoxide radical to form a stable radical.
Quantitative Data for this compound Reactions
The efficiency of a spin probe is determined by the rate constant of its reaction with the target radical. This compound exhibits high reactivity with key ROS, making it a sensitive detection tool.[8]
| Parameter | Reactant Species | Value | Notes |
| Reaction Rate Constant (k) | Superoxide (O₂⁻•) | 1.2 x 10⁴ M⁻¹s⁻¹ | The rate of formation of the TEMPONE radical from superoxide.[8] |
| Reaction Rate Constant (k) | Peroxynitrite (ONOO⁻) | 6.0 x 10⁹ M⁻¹s⁻¹ | The rate of formation of the TEMPONE radical from peroxynitrite.[8] |
| Hyperfine Coupling Constant (aN) | TEMPONE Radical | ~16 G (1.6 mT) | This value is characteristic of the three-line spectrum in aqueous solution.[10] |
| g-factor | TEMPONE Radical | ~2.006 | Typical for nitroxide radicals; slight variations depend on the solvent environment. |
Experimental Protocol: ROS Detection with this compound
This section provides a generalized protocol for detecting superoxide generated in a chemical or biological system using this compound and an X-band EPR spectrometer.
A. Reagent and Sample Preparation:
-
Buffer Preparation : Prepare a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) and include a metal chelator like diethylenetriaminepentaacetic acid (DTPA) at a final concentration of 25-100 µM to prevent auto-oxidation reactions catalyzed by trace metal ions.
-
This compound Stock Solution : Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in the prepared buffer. Store on ice and protect from light.
-
ROS Generating System : Prepare the components for the system that will generate the radical of interest. For example, to generate superoxide, a solution of hypoxanthine (B114508) (e.g., 1 mM) and the enzyme xanthine (B1682287) oxidase (e.g., 0.5 units/mL) can be used.
-
Control and Test Samples : Prepare reaction mixtures in separate tubes. A typical final volume is 200 µL.
-
Test Sample : Add buffer, this compound stock solution (to a final concentration of 1-5 mM), and the ROS-generating substrate (e.g., hypoxanthine).
-
Control Sample : Prepare a sample without the enzyme or substrate to ensure no background signal is generated.
-
B. EPR Data Acquisition:
-
Initiate Reaction : Add the final component (e.g., xanthine oxidase) to the test sample tube to initiate the reaction. Vortex briefly.
-
Load Sample : Immediately transfer the solution into a suitable EPR sample container, such as a glass capillary tube or a flat cell.
-
Spectrometer Setup : Place the sample into the EPR cavity. Typical X-band spectrometer settings for nitroxide detection are:
-
Microwave Frequency : ~9.5 GHz
-
Center Field : ~3400 G (Gauss) or 340 mT (millitesla)
-
Sweep Width : 100 G or 10 mT
-
Modulation Frequency : 100 kHz
-
Modulation Amplitude : 0.5 - 1.0 G (optimize for best signal without line broadening)
-
Microwave Power : 10 - 20 mW (avoid saturation)
-
Time Constant : ~40 ms
-
Sweep Time : 30 - 60 seconds
-
Number of Scans : 1-5 (average to improve signal-to-noise)
-
-
Acquire Spectrum : Record the EPR spectrum. The characteristic three-line signal of the TEMPONE radical should appear if ROS are being trapped.
C. Data Analysis:
-
Baseline Correction : Correct the acquired spectrum for any baseline drift.
-
Quantification : The concentration of the TEMPONE radical can be determined by double integration of the EPR signal and comparison against a calibration curve created using a stable radical standard of known concentration (e.g., TEMPO or a TEMPONE standard).[11] The rate of ROS production can then be calculated based on the increase in signal intensity over time.
Caption: General experimental workflow for ROS detection using this compound and EPR.
Applications in Pharmaceutical Development
The ability to detect and quantify specific radical species is invaluable in the pharmaceutical industry.[1][7]
-
Drug Stability and Degradation : EPR can monitor the formation of free radicals that lead to the degradation of active pharmaceutical ingredients (APIs), helping to assess shelf-life and optimize formulations.[2]
-
Mechanism of Action : For drugs that act via radical intermediates (e.g., some anticancer or antimalarial agents), EPR can help elucidate their mechanism of action.[12]
-
Oxidative Stress Studies : In drug safety and toxicology, EPR with probes like this compound can quantify the generation of ROS in biological systems in response to a drug candidate, providing insight into potential oxidative stress-related side effects.
-
Antioxidant Efficacy : EPR is used to directly measure the radical scavenging capacity of potential antioxidant compounds, aiding in the development of therapies for diseases linked to oxidative damage.[12]
By providing direct, quantitative evidence of radical activity, EPR spectroscopy with the this compound spin probe offers a powerful analytical tool for advancing pharmaceutical research and development.
References
- 1. news-medical.net [news-medical.net]
- 2. Pharmaceutical Applications of EPR Spectroscopy | Bruker [bruker.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. Electron paramagnetic resonance - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
Discovering Novel Applications of Tempone-H in Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) has emerged as a powerful tool in biological research, primarily owing to its utility as a spin trap for the detection and quantification of reactive oxygen species (ROS). This technical guide provides an in-depth exploration of the core applications of this compound, with a focus on its role in elucidating the complexities of oxidative stress in various biological systems. We present detailed experimental protocols, quantitative data for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively integrate this compound into their research endeavors, from basic science to preclinical drug development.
Introduction to this compound
This compound is a hydroxylamine (B1172632) spin probe that is oxidized by reactive oxygen species (ROS) to form a stable nitroxide radical, Tempone. This stable radical is readily detectable and quantifiable by Electron Spin Resonance (ESR) spectroscopy. The paramount advantage of this compound lies in its high sensitivity and specificity for certain ROS, particularly superoxide (B77818) (O₂⁻) and peroxynitrite (ONOO⁻), making it an invaluable tool for studying oxidative stress in biological milieu.
The fundamental principle of its application is the direct reaction between the non-radical this compound and a transient, highly reactive radical species. This reaction transforms the unstable radical into a more persistent radical (Tempone) that can be observed using ESR. The intensity of the ESR signal from Tempone is proportional to the amount of ROS trapped, allowing for quantification.
Core Application: Detection and Quantification of Reactive Oxygen Species
The primary and most well-established application of this compound in biology is the detection and quantification of ROS. Its high reactivity with specific ROS and the stability of the resulting Tempone radical make it a superior choice over many other spin traps.
Mechanism of Action
This compound is oxidized by ROS, such as superoxide and peroxynitrite, to the stable nitroxide radical Tempone. This conversion is the basis of its function as a spin trap. The resulting three-line ESR spectrum of Tempone is characteristic and allows for its unambiguous identification and quantification.
Mechanism of this compound as a spin trap for ROS detection.
Quantitative Data
A significant advantage of this compound is its high sensitivity, which is reported to be approximately 10-fold higher than that of other commonly used spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 2,2,4-trimethyl-2H-imidazole-1-oxide (TMIO) for the detection of peroxynitrite and superoxide radicals[1][2].
| Parameter | Value | Species | Reference |
| Rate Constant for Superoxide (O₂⁻) | 1.2 x 10⁴ M⁻¹s⁻¹ | Chemical System | [1] |
| Rate Constant for Peroxynitrite (ONOO⁻) | 6 x 10⁹ M⁻¹s⁻¹ | Chemical System | [1] |
| Comparative Sensitivity vs. DMPO/TMIO | ~10-fold higher | Peroxynitrite, Superoxide | [1][2] |
| Typical Concentration in Cell Culture | 100 mM | Human Hepatocytes | [2] |
Experimental Protocols
The following protocols provide a general framework for the application of this compound in biological systems. It is crucial to optimize these protocols for specific experimental conditions.
General Workflow for ROS Detection in Cultured Cells
General workflow for detecting cellular ROS using this compound and ESR.
Methodology:
-
Cell Preparation:
-
Culture cells of interest to the desired confluency under standard conditions.
-
Harvest the cells using trypsinization or cell scraping, followed by centrifugation.
-
Wash the cell pellet with phosphate-buffered saline (PBS) to remove any residual medium.
-
Resuspend the cells in a suitable ESR buffer (e.g., Krebs-HEPES buffer) at a known concentration.
-
-
Spin Trapping:
-
Pre-warm the cell suspension to 37°C.
-
Add the experimental stimulus to induce ROS production (e.g., a pro-oxidant drug, inflammatory mediator). Include appropriate vehicle controls.
-
Add this compound to the cell suspension. The final concentration may need to be optimized but can range from 1 mM to 100 mM[2].
-
Incubate the mixture for a defined period (e.g., 10-30 minutes) at 37°C.
-
-
ESR Spectroscopy:
-
Transfer the cell suspension to a glass capillary tube suitable for ESR measurements.
-
Place the capillary tube into the ESR spectrometer.
-
Acquire the ESR spectrum using appropriate instrument settings (e.g., microwave frequency, power, modulation amplitude, and sweep width).
-
The characteristic three-line spectrum of the Tempone radical should be observed.
-
-
Data Analysis:
-
Quantify the intensity of the Tempone ESR signal. This can be done by measuring the peak height or by double integration of the signal.
-
Compare the signal intensity between different experimental groups to determine the relative levels of ROS production.
-
Applications in Drug Development
This compound serves as a valuable tool in various stages of the drug development process, particularly in the screening and characterization of compounds that modulate oxidative stress.
Screening for Antioxidant Properties
A high-throughput screening (HTS) assay can be developed using this compound to identify novel antioxidant compounds.
Workflow for screening antioxidant drug candidates using this compound.
Methodology:
-
Assay Components:
-
A system to generate a consistent amount of ROS (e.g., xanthine/xanthine oxidase for superoxide generation).
-
This compound as the spin trap.
-
A library of test compounds.
-
-
Procedure:
-
In a multi-well plate format suitable for HTS, combine the ROS generating system and this compound.
-
Add the test compounds at various concentrations to the wells.
-
Incubate the plate for a defined period.
-
Measure the ESR signal of Tempone in each well.
-
-
Analysis:
-
A decrease in the Tempone ESR signal in the presence of a test compound indicates its antioxidant activity.
-
The percentage of inhibition can be calculated, and IC50 values can be determined for active compounds.
-
Assessing Oxidative Stress in Preclinical Models
This compound can be used to evaluate the efficacy of drug candidates in mitigating oxidative stress in cellular or animal models of disease. For instance, in models of neurodegenerative diseases where oxidative stress is a key pathological feature, this compound can be used to measure ROS levels in brain tissue homogenates or in vivo using techniques like microdialysis. A reduction in the Tempone signal in treated animals compared to controls would indicate a positive therapeutic effect.
Elucidating Signaling Pathways
Reactive oxygen species are not merely damaging agents but also act as signaling molecules that can modulate various cellular pathways. By quantifying ROS levels with this compound, researchers can investigate the role of oxidative stress in these pathways.
ROS-Mediated MAPK Signaling
One of the well-characterized ROS-mediated signaling cascades is the Mitogen-Activated Protein Kinase (MAPK) pathway. ROS can activate various components of the MAPK pathway, including ERK, JNK, and p38, leading to downstream cellular responses such as proliferation, differentiation, and apoptosis.
ROS-mediated activation of the MAPK signaling pathway.
By using this compound to measure ROS levels in response to a specific stimulus, and correlating these measurements with the phosphorylation status of MAPK pathway components (e.g., via Western blotting), a direct link between oxidative stress and pathway activation can be established.
Novel and Emerging Applications
While the primary application of this compound remains in ROS detection, its high sensitivity and specificity open doors for more nuanced applications.
-
Subcellular ROS Detection: In conjunction with techniques for isolating cellular organelles, this compound can be used to specifically measure ROS production in mitochondria, the endoplasmic reticulum, or other subcellular compartments.
-
In Vivo ROS Imaging: While technically challenging, advancements in in vivo ESR imaging could potentially allow for the non-invasive visualization of ROS production in living organisms using this compound.
-
Diagnostics: The development of this compound-based assays for clinical samples (e.g., blood, urine) could provide biomarkers for diseases associated with oxidative stress.
Conclusion
This compound is a versatile and highly sensitive tool for the study of reactive oxygen species in a wide range of biological systems. Its application extends from fundamental research into the mechanisms of oxidative stress to the preclinical development of novel therapeutics. The detailed protocols and data presented in this guide are intended to facilitate the adoption of this powerful technique by researchers and drug development professionals, ultimately contributing to a deeper understanding of the role of ROS in health and disease. As technologies continue to evolve, the applications of this compound are likely to expand, further solidifying its place as an indispensable tool in biological and biomedical research.
References
- 1. Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy: To Probe or to Trap? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of Tempone-H in Cellular Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine) is a cell-permeable hydroxylamine (B1172632) that serves as a highly effective spin probe for the detection and quantification of reactive oxygen species (ROS) within cellular models. Unlike its well-studied analogue Tempol, this compound is not primarily investigated for its direct therapeutic effects but is instead a critical tool for assessing oxidative stress, a key factor in numerous pathological conditions including cancer, neurodegenerative diseases, and inflammatory disorders. This technical guide provides an in-depth overview of the core application of this compound in a research setting. It details the mechanism of action, experimental protocols for its use with Electron Spin Resonance (ESR) spectroscopy, and illustrates the type of quantitative data generated. The guide also includes visualizations of the chemical reactions, experimental workflows, and its role in the broader context of cellular signaling analysis.
Introduction
Reactive oxygen species (ROS), including superoxide (B77818) (O₂⁻), peroxynitrite (ONOO⁻), and hydroxyl radicals (•OH), are highly reactive molecules that can cause significant damage to cellular components. The study of oxidative stress, the imbalance between ROS production and antioxidant defenses, is fundamental to understanding a wide range of diseases. This compound has emerged as a valuable tool in this field. When introduced into a biological system, this compound readily reacts with free radicals. In this reaction, it is oxidized to the stable nitroxide radical, 4-oxo-TEMPO (TEMPONE), which is paramagnetic and can be detected and quantified using Electron Spin Resonance (ESR) spectroscopy.[1] The intensity of the TEMPONE signal is directly proportional to the amount of ROS present, making this compound an effective probe for quantifying oxidative stress in cellular models.[1]
Mechanism of Action: Spin Trapping
The primary function of this compound in cellular investigations is to act as a "spin probe." It is a non-paramagnetic precursor that becomes paramagnetic upon reaction with an oxidant. The core reaction involves the oxidation of the hydroxylamine group of this compound to a stable nitroxide radical, TEMPONE. This stability is crucial as it allows for accumulation and subsequent detection by ESR.
The reaction with a generic radical (R•) can be summarized as:
This compound + R• → TEMPONE• + RH
This process effectively "traps" the transient, unstable ROS as a long-lived, detectable radical. Studies have shown that this compound is particularly sensitive for detecting superoxide and peroxynitrite radicals.[1]
Experimental Protocol: ROS Detection in Cultured Cells using this compound and ESR
This protocol provides a detailed methodology for quantifying ROS production in an adherent cell culture model.
3.1. Materials
-
Adherent cells of interest (e.g., C3A human hepatocyte cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound hydrochloride (CAS 3637-11-4)
-
Krebs-HEPES buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 4.2 mM NaHCO₃, 2.5 mM CaCl₂, 10 mM HEPES, pH 7.4)
-
Inducer of oxidative stress (e.g., Antimycin A, H₂O₂) (Optional, for positive control)
-
ESR spectrometer and associated capillaries or flat cells
3.2. Cell Preparation
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) and culture until they reach 80-90% confluency.
-
Treatment (Optional): If investigating the effect of a compound on ROS production, treat the cells with the desired concentrations of the compound for the specified duration. Include untreated controls. A positive control (e.g., 10 µM Antimycin A for 30 minutes) can be used to validate the assay.
-
Harvesting:
-
Aspirate the culture medium and wash the cells twice with warm PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize trypsin with complete medium and transfer the cell suspension to a conical tube.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with Krebs-HEPES buffer.
-
-
Cell Counting: Resuspend the final cell pellet in a known volume of Krebs-HEPES buffer and determine the cell concentration and viability using a hemocytometer or automated cell counter. Adjust the concentration to 1 x 10⁶ cells/mL.
3.3. ROS Measurement
-
Sample Preparation: In an Eppendorf tube, add 500 µL of the cell suspension (5 x 10⁵ cells).
-
This compound Addition: Add this compound to a final concentration of 100 µM. Mix gently by pipetting.
-
Incubation: Incubate the cell suspension at 37°C for 15 minutes to allow for this compound uptake and reaction with intracellular ROS.
-
ESR Sample Loading: Transfer the cell suspension into a glass capillary tube or an ESR flat cell.
-
ESR Spectroscopy:
-
Place the sample into the ESR spectrometer.
-
Record the ESR spectrum. Typical settings for detecting the TEMPONE radical are:
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Center Field: 3390 G
-
Scan Time: 60 seconds
-
-
-
Data Analysis: The characteristic three-line spectrum of the TEMPONE radical will be observed. The intensity (peak height or double integral) of the signal is proportional to the concentration of the radical. Quantify the signal intensity using the spectrometer's software and normalize it to the cell number.
Data Presentation
As this compound is a probe, the quantitative data generated relates to the relative levels of ROS under different experimental conditions, rather than a direct effect of this compound itself (e.g., IC50). The data is typically presented as the relative intensity of the ESR signal.
Table 1: Quantification of Superoxide Production in HT29 Cells using this compound
| Treatment Group | Concentration | Normalized ESR Signal Intensity (Arbitrary Units ± SD) | Fold Change vs. Control |
| Untreated Control | - | 100 ± 12 | 1.0 |
| Compound X | 10 µM | 215 ± 25 | 2.15 |
| Compound X | 50 µM | 450 ± 48 | 4.50 |
| Antimycin A (Positive Control) | 10 µM | 875 ± 92 | 8.75 |
Role in Signaling Pathway Investigation
The measurement of ROS using this compound is a critical preliminary step in elucidating the role of oxidative stress in cellular signaling. An increase in ROS can trigger various downstream pathways involved in inflammation, apoptosis, and cell proliferation. For instance, elevated ROS is known to activate the Mitogen-Activated Protein Kinase (MAPK) pathway and modulate the PI3K/Akt pathway. By quantifying ROS levels with this compound, researchers can correlate oxidative stress with the activation or inhibition of these specific signaling cascades.
Conclusion
This compound is an indispensable analytical tool for the preliminary investigation of cellular models where oxidative stress is a suspected mechanism of action or pathology. Its utility lies not in its own bioactivity, but in its ability to provide precise, quantitative data on the presence of reactive oxygen species. The detailed protocol and conceptual frameworks provided in this guide offer a robust starting point for researchers aiming to incorporate the assessment of oxidative stress into their cellular studies. By accurately measuring ROS with this compound, scientists can forge clearer connections between external stimuli, the cellular redox environment, and the complex signaling pathways that determine cell fate.
References
In-Depth Technical Guide to the Stability and Storage of Tempone-H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine), a widely used spin trap for the detection and quantification of reactive oxygen species (ROS). Understanding the stability profile of this compound is critical for ensuring the accuracy and reproducibility of experimental results.
Core Stability and Storage Conditions
This compound is a hydroxylamine (B1172632) that is susceptible to oxidation, which is its intended function as a spin trap. Proper storage is crucial to prevent premature degradation and maintain its efficacy. The stability of this compound is influenced by temperature, light, and the presence of oxidizing agents.
Recommended Storage
To ensure the long-term stability of this compound, the following storage conditions are recommended based on manufacturer guidelines.
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid | 4°C | Long-term | Protect from light |
| Stock Solution | -20°C | Up to 1 month | Protect from light.[1] |
| Stock Solution | -80°C | Up to 6 months | Protect from light.[1] |
It is advisable to prepare fresh solutions for critical applications and avoid repeated freeze-thaw cycles.
General Stability Profile
While specific quantitative stability data under various stress conditions are not extensively published, the known chemistry of this compound and related nitroxides provides insights into its stability profile.
| Condition | Stability Profile |
| pH | Stability is expected to be highest in neutral to slightly acidic conditions. Basic conditions may promote degradation. |
| Temperature | Susceptible to thermal degradation. Storage at elevated temperatures should be avoided. |
| Light | Exposure to light, particularly UV radiation, can lead to photodegradation.[2] Protection from light is essential. |
| Oxidants | Readily oxidized by reactive oxygen species (e.g., superoxide (B77818), peroxynitrite) and metal ions (e.g., Fe³⁺, Cu²⁺) to the stable nitroxide radical, TEMPONE.[1][3] |
| Reductants | The oxidized form, TEMPONE, can be reduced back to this compound by biological reductants such as ascorbate (B8700270) and glutathione. |
Degradation Pathways
The primary "degradation" pathway of this compound in a biological or chemical context is its intended function: the oxidation to the stable nitroxide radical, TEMPONE, upon reaction with free radicals.
Oxidative Degradation (Spin Trapping)
This compound is a highly effective spin trap for superoxide (O₂⁻) and peroxynitrite (ONOO⁻).[4] The reaction involves the transfer of an electron from the hydroxylamine moiety to the free radical, resulting in the formation of the stable nitroxide radical, TEMPONE.
Caption: Oxidation of this compound to TEMPONE by ROS.
Potential Intrinsic Degradation
While the focus is often on its oxidative conversion, other degradation pathways, though less documented for this compound specifically, can be inferred from the chemistry of related piperidine (B6355638) compounds. These could include:
-
Photodegradation: Exposure to light can induce photochemical reactions.
-
Hydrolysis: The stability in aqueous solutions over extended periods, particularly at extreme pH values, has not been fully characterized.
Experimental Protocols
To assess the stability of this compound and develop a stability-indicating analytical method, a forced degradation study is recommended. The following are generalized protocols that can be adapted for this compound.
Forced Degradation Study Protocol
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Stress Conditions:
| Stressor | Condition |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | 60°C for 48 hours (solid and solution) |
| Photodegradation | Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Application: Expose the samples to the stress conditions outlined above. A control sample protected from the stressor should be maintained for comparison.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solutions to approximately pH 7 before analysis.
-
Analysis: Analyze the stressed and control samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV or mass spectrometry detector.
-
Evaluation: Compare the chromatograms of the stressed samples to the control sample to identify degradation products. The analytical method is considered stability-indicating if it can resolve the parent this compound peak from all degradation product peaks.
Caption: General workflow for a forced degradation study.
Analytical Method for Stability Testing: HPLC
A reverse-phase HPLC method is generally suitable for monitoring the stability of this compound.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (e.g., 210 nm) or Mass Spectrometry |
| Injection Volume | 10 µL |
Quantification of this compound and its Oxidized Form (TEMPONE) using EPR
Electron Paramagnetic Resonance (EPR) spectroscopy is the primary technique for detecting and quantifying the stable nitroxide radical, TEMPONE, which is the product of this compound's spin trapping activity.
Methodology:
-
Sample Preparation: The reaction mixture containing this compound and the source of free radicals is drawn into a capillary tube.
-
EPR Measurement: The EPR spectrum is recorded. The characteristic three-line spectrum of the TEMPONE nitroxide is observed.
-
Quantification: The concentration of TEMPONE is determined by double integration of the EPR signal and comparison with a standard of known concentration (e.g., a stable nitroxide like TEMPO).
Caption: Workflow for EPR-based quantification of TEMPONE.
Conclusion
The stability of this compound is paramount for its effective use as a spin trap. Adherence to recommended storage conditions, including refrigeration and protection from light, is essential to minimize pre-experimental degradation. While comprehensive quantitative stability data under various stress conditions are limited in the public domain, the principles of forced degradation studies and the use of stability-indicating methods like HPLC can ensure the integrity of this compound in research and development settings. EPR spectroscopy remains the gold standard for quantifying the product of its intended reaction, the stable nitroxide TEMPONE.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glpbio.cn [glpbio.cn]
- 4. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Quantitative Analysis of Superoxide with Tempone-H and EPR: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Superoxide (B77818) (O₂⁻), a primary reactive oxygen species (ROS), is a critical signaling molecule in numerous physiological processes. However, its overproduction is implicated in the pathophysiology of a wide range of diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. Accurate quantification of superoxide is therefore essential for understanding its role in health and disease and for the development of novel therapeutics targeting oxidative stress.
Electron Paramagnetic Resonance (EPR) spectroscopy, in conjunction with the spin probe 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine (Tempone-H), offers a highly sensitive and specific method for the detection and quantification of superoxide in biological systems. This compound, a diamagnetic hydroxylamine (B1172632), reacts with superoxide to form the stable paramagnetic nitroxide radical, Tempone, which is readily detectable by EPR. The intensity of the Tempone EPR signal is directly proportional to the amount of superoxide produced, allowing for robust quantitative analysis.
These application notes provide detailed protocols for the quantitative analysis of superoxide using this compound and EPR spectroscopy in various biological samples, including cultured cells and isolated mitochondria.
Principle of the Method
The detection of superoxide using this compound and EPR is based on a straightforward oxidation reaction. This compound itself is EPR-silent. However, upon reaction with superoxide, it is oxidized to the stable nitroxide radical, Tempone.
Reaction: this compound + O₂⁻ → Tempone (nitroxide) + H₂O₂
The resulting Tempone radical has a characteristic three-line EPR spectrum. The rate of formation of this EPR signal is proportional to the rate of superoxide production. By calibrating the EPR signal intensity with a known concentration of a stable nitroxide standard (e.g., TEMPO), the concentration of superoxide can be accurately quantified.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative parameters and reported superoxide production rates determined using this compound or similar cyclic hydroxylamine probes with EPR spectroscopy.
Table 1: Reaction Kinetics and Probe Characteristics
| Parameter | Value | Reference |
| Probe | This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) | [1] |
| Reaction | Oxidation by superoxide to form Tempone nitroxide | [1] |
| Rate Constant (k) with Superoxide | 1.2 x 10⁴ M⁻¹s⁻¹ | [1] |
| Sensitivity Comparison | ~10-fold higher than DMPO or TMIO spin traps | [1] |
Table 2: Examples of Superoxide Production Rates in Biological Systems
| Biological System | Stimulus | Superoxide Production Rate (µM/min) | Probe Used | Reference |
| RAW 264.7 Macrophages | PMA (Phorbol 12-myristate 13-acetate) | 17.63 µM nitroxide formed in 10 min | CMH | [2] |
| Human Aortic Endothelial Cells (HAEC) | PMA (5 µM) | Increased nitroxide accumulation | CP-H, CM-H | [3] |
| Human Aortic Endothelial Cells (HAEC) | Rotenone (B1679576) (5 µM) | Increased nitroxide accumulation | CM-H, mitoTEMPO-H | [3] |
| Human Neutrophils (0.15 mg/ml) | PMA (1 µM) | Significant increase in nitroxide formation | Various hydroxylamines | [3] |
| Rat Brain Mitochondria | Basal (Malate + Glutamate) | Detectable basal production | TMT-H | [3] |
| Superinvasive SiHa-F3 Cancer Cells | Endogenous | Significantly higher mitochondrial ROS vs. wild-type | mitoTEMPO-H | [4] |
Experimental Protocols
Protocol 1: Quantification of Superoxide in Cultured Cells
This protocol describes the measurement of intracellular superoxide production in adherent or suspension cultured cells.
Materials:
-
This compound hydrochloride (or other suitable cyclic hydroxylamine like CMH)
-
Phosphate-buffered saline (PBS) or other appropriate physiological buffer
-
Cell culture medium
-
Superoxide dismutase (SOD) from bovine erythrocytes (for control experiments)
-
PMA or other desired cellular stimulant
-
TEMPO or other stable nitroxide standard for calibration
-
EPR spectrometer with a temperature controller
-
Capillary tubes or flat cells for EPR measurements
Procedure:
-
Cell Preparation:
-
For adherent cells, grow cells to the desired confluency in culture plates.
-
For suspension cells, grow to the desired density.
-
On the day of the experiment, wash the cells twice with warm PBS.
-
For adherent cells, detach them using a non-enzymatic cell dissociation solution to minimize cell stress. For suspension cells, pellet them by gentle centrifugation.
-
Resuspend the cells in a physiological buffer (e.g., Krebs-HEPES buffer) to a final concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
-
Spin Probe Incubation:
-
Prepare a stock solution of this compound (e.g., 10 mM in PBS). Store in aliquots at -20°C.
-
Add this compound to the cell suspension to a final concentration of 0.1-1 mM.
-
Incubate the cells with this compound for 15-30 minutes at 37°C to allow for cellular uptake.
-
-
Stimulation of Superoxide Production:
-
If studying stimulated superoxide production, add the desired stimulant (e.g., PMA at a final concentration of 1 µM) to the cell suspension.
-
For control experiments, add SOD (e.g., 50-100 U/mL) to a separate aliquot of cells prior to adding the stimulant to confirm the specificity of the signal to superoxide.
-
-
EPR Measurement:
-
Transfer the cell suspension (typically 50-100 µL) into a gas-permeable capillary tube or a flat cell.
-
Place the sample in the EPR spectrometer cavity.
-
Record the EPR spectra at 37°C. A time-course measurement can be performed by recording spectra at regular intervals after the addition of the stimulant.
-
-
Data Quantification:
-
The intensity of the Tempone EPR signal is determined by double integration of the first-derivative spectrum.
-
To quantify the concentration of Tempone, create a calibration curve by measuring the EPR signal intensity of known concentrations of a stable nitroxide standard (e.g., TEMPO) under the same instrumental settings.
-
The rate of superoxide production can be calculated from the initial linear increase in the Tempone concentration over time.
-
Protocol 2: Quantification of Superoxide in Isolated Mitochondria
This protocol is designed for measuring superoxide production specifically from isolated mitochondria.
Materials:
-
Mitochondria isolation buffer (e.g., containing sucrose, mannitol, HEPES, and EGTA)
-
Respiratory substrates (e.g., malate (B86768), glutamate (B1630785), succinate)
-
Mitochondrial complex inhibitors (e.g., rotenone for Complex I, antimycin A for Complex III)
-
This compound or a mitochondria-targeted hydroxylamine probe (e.g., mitoTEMPO-H)
-
Other materials as listed in Protocol 1
Procedure:
-
Mitochondria Isolation:
-
Isolate mitochondria from cells or tissues using standard differential centrifugation protocols.
-
Determine the protein concentration of the isolated mitochondria using a standard protein assay (e.g., Bradford or BCA).
-
-
EPR Measurement:
-
Resuspend the isolated mitochondria in a respiration buffer (e.g., KCl-based buffer with respiratory substrates) to a final protein concentration of 0.5-1 mg/mL.
-
Add this compound or mitoTEMPO-H to a final concentration of 50 µM to 1 mM.
-
Add respiratory substrates (e.g., 5 mM malate and 5 mM glutamate for Complex I-driven respiration).
-
To stimulate superoxide production, add a complex inhibitor (e.g., 1 µM rotenone).
-
Transfer the mitochondrial suspension to a capillary tube or flat cell and place it in the EPR spectrometer.
-
Record the EPR spectra at a controlled temperature (e.g., 25°C or 37°C).
-
-
Data Quantification:
-
Quantify the Tempone signal as described in Protocol 1. The rate of superoxide production is typically expressed as nmol/min/mg of mitochondrial protein.
-
EPR Spectrometer Settings
The following are typical X-band EPR spectrometer settings for detecting the Tempone radical. These parameters may need to be optimized for your specific instrument and sample.
Table 3: Typical EPR Spectrometer Parameters
| Parameter | Typical Value | Purpose |
| Microwave Frequency | ~9.5 GHz (X-band) | Excitation of electron spins. |
| Microwave Power | 10 - 20 mW | Should be below saturation levels to ensure linearity of the signal. |
| Center Field | ~3400 G | Centered on the Tempone signal. |
| Sweep Width | 60 - 100 G | To encompass the entire three-line spectrum of Tempone. |
| Modulation Frequency | 100 kHz | For phase-sensitive detection. |
| Modulation Amplitude | 0.5 - 1.0 G | Optimized for maximum signal without line broadening. |
| Time Constant | 20 - 40 ms | Affects the signal-to-noise ratio. |
| Conversion Time | 40 - 80 ms | Related to the time constant. |
| Number of Scans | 1 - 10 | Averaging multiple scans improves the signal-to-noise ratio. |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: PMA activates PKC, leading to the phosphorylation and activation of p47phox, which promotes the assembly and activation of NADPH oxidase, resulting in superoxide production.
Caption: Rotenone inhibits mitochondrial complex I, disrupting the electron transport chain and causing electron leakage, which leads to the one-electron reduction of oxygen to form superoxide.[5][6]
Caption: A general workflow for the quantitative analysis of superoxide using this compound and EPR, from sample preparation to final data analysis.
Troubleshooting
Table 4: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak EPR signal | - Insufficient superoxide production.- this compound concentration too low.- Reduction of Tempone to EPR-silent hydroxylamine by cellular reductants (e.g., ascorbate).- Incorrect EPR spectrometer settings. | - Use a positive control (e.g., xanthine/xanthine oxidase system) to confirm this compound activity.- Increase the concentration of this compound.- Perform experiments in a buffer with low concentrations of reducing agents. Use cell-permeable probes for intracellular measurements.- Optimize EPR parameters (microwave power, modulation amplitude). |
| High background signal | - Autoxidation of this compound.- Contamination of reagents or buffers with redox-active metals. | - Prepare fresh this compound solutions.- Use high-purity water and reagents. Add a metal chelator like DTPA (diethylenetriaminepentaacetic acid) to the buffer. |
| Signal artifacts or distorted line shape | - Microwave power saturation.- Modulation amplitude too high.- Presence of dissolved oxygen, which can broaden the signal. | - Perform a power saturation study to determine the optimal microwave power.- Reduce the modulation amplitude.- Degas the sample solution by bubbling with nitrogen or argon. |
| Poor reproducibility | - Inconsistent sample positioning in the EPR cavity.- Variations in cell number or mitochondrial protein concentration.- Temperature fluctuations. | - Use a consistent method for sample loading and positioning. Mark the capillary tube for consistent depth.- Carefully normalize data to cell number or protein concentration.- Use a temperature controller for the EPR cavity. |
| Signal not inhibited by SOD | - The signal is not from superoxide.- SOD is not active or cannot access the site of superoxide production. | - this compound can be oxidized by other species like peroxynitrite. Use specific scavengers to identify the radical source.- Use cell-permeable SOD (e.g., PEG-SOD) for intracellular measurements. Check the activity of the SOD stock. |
Conclusion
The use of this compound in conjunction with EPR spectroscopy provides a robust and quantitative method for the analysis of superoxide in a variety of biological systems. The high sensitivity and specificity of this technique make it an invaluable tool for researchers in the fields of redox biology, pharmacology, and drug development. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can obtain reliable and reproducible data on superoxide production, contributing to a deeper understanding of the role of oxidative stress in health and disease.
References
- 1. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An EPR Study Using Cyclic Hydroxylamines To Assess The Level of Mitochondrial ROS in Superinvasive Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial complex I inhibitor rotenone induces apoptosis through enhancing mitochondrial reactive oxygen species production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rotenone-stimulated superoxide release from mitochondrial complex I acutely augments L-type Ca2+ current in A7r5 aortic smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tempone-H: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the preparation and use of Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine hydrochloride), a cell-permeable spin trap for the detection and quantification of superoxide (B77818) (O₂⁻) and peroxynitrite (ONOO⁻) radicals.
Introduction
This compound is a hydroxylamine (B1172632) that, upon reaction with superoxide or peroxynitrite, is oxidized to the stable nitroxide radical, Tempone (4-oxo-TEMPO).[1][2] This stable radical product can be readily detected and quantified using Electron Paramagnetic Resonance (EPR) spectroscopy.[3] The high sensitivity of this compound, approximately 10-fold greater than other spin traps like DMPO or TMIO, makes it a valuable tool for studying oxidative stress in both chemical and biological systems.[1][2]
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₂ · HCl | [4] |
| Molecular Weight | 207.70 g/mol | [4] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water, DMSO, and ethanol. | [5] |
| Storage | Store at -20°C to -80°C, protected from light. | [6] |
Safety Precautions: this compound hydrochloride is not classified as hazardous under OSHA 29 CFR 1910.1200. However, it may cause skin and eye irritation. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses), are recommended.
Reaction Kinetics
The reaction of this compound with superoxide and peroxynitrite is rapid, allowing for efficient trapping of these reactive species.
| Reactant | Rate Constant (k) | Reference |
| Superoxide (O₂⁻) | 1.2 x 10⁴ M⁻¹s⁻¹ | [1][2] |
| Peroxynitrite (ONOO⁻) | 6 x 10⁹ M⁻¹s⁻¹ | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound hydrochloride powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Under sterile conditions, weigh out the desired amount of this compound hydrochloride powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[6]
-
Protocol 2: Detection of Superoxide in Cultured Macrophages using EPR Spectroscopy
This protocol provides a general framework for detecting superoxide production in cultured macrophages, such as RAW 264.7 cells, stimulated with phorbol (B1677699) 12-myristate 13-acetate (PMA).
-
Cell Culture and Stimulation:
-
Culture RAW 264.7 macrophages to 80-90% confluency in complete DMEM medium.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., Krebs-HEPES buffer) at a concentration of 1 x 10⁶ cells/mL.
-
Pre-warm the cell suspension to 37°C.
-
To induce superoxide production, add PMA to a final concentration of 100 ng/mL. An unstimulated control group should be run in parallel.
-
-
Spin Trapping:
-
Add this compound stock solution to the cell suspension to a final concentration of 1 mM.
-
Incubate the cell suspension at 37°C for 15-30 minutes. The optimal incubation time should be determined empirically for the specific experimental system.
-
-
EPR Sample Preparation:
-
Transfer an appropriate volume (e.g., 50 µL) of the cell suspension into a gas-permeable EPR capillary tube.
-
-
EPR Spectroscopy:
-
Record the EPR spectrum of the Tempone radical at room temperature.
-
Typical EPR Instrument Settings (X-band):
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 20 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G
-
Sweep Width: 100 G
-
Time Constant: 40 ms
-
Sweep Time: 40 s
-
Number of Scans: 1-5 (average for improved signal-to-noise)
-
-
-
Data Analysis and Quantification:
-
The EPR spectrum of the Tempone radical is a characteristic triplet signal.
-
Quantify the amount of Tempone formed by double integration of the EPR signal.
-
Generate a standard curve using known concentrations of a stable nitroxide standard (e.g., 4-hydroxy-TEMPO) to convert the integrated signal intensity to the concentration of the Tempone radical.
-
The concentration of the Tempone radical is directly proportional to the amount of superoxide trapped.
-
Protocol 3: Synthesis of this compound from 4-oxo-TEMPO
This protocol describes the reduction of the stable radical 4-oxo-TEMPO to its corresponding hydroxylamine, this compound.
-
Materials:
-
4-oxo-TEMPO (2,2,6,6-tetramethyl-4-oxopiperidin-1-oxyl)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Hydrochloric acid (ethanolic solution)
-
-
Procedure:
-
Dissolve 4-oxo-TEMPO in diethyl ether.
-
Slowly add a slight molar excess of phenylhydrazine to the solution at room temperature with stirring. The disappearance of the orange color of the 4-oxo-TEMPO solution indicates the completion of the reduction.
-
Wash the reaction mixture with water to remove excess phenylhydrazine and other water-soluble byproducts.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
To precipitate the hydrochloride salt, bubble dry hydrogen chloride gas through the ethereal solution or add a saturated solution of HCl in ethanol.
-
Collect the white precipitate of this compound hydrochloride by filtration.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
-
Signaling Pathways and Experimental Workflows
The production of superoxide and its subsequent reaction with nitric oxide to form peroxynitrite are central to many physiological and pathological signaling pathways.[1][7][8] this compound can be a valuable tool to investigate these pathways.
References
- 1. pnas.org [pnas.org]
- 2. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application of Tempone-H in Studying Mitochondrial Reactive Oxygen Species (ROS)
Abstract
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) for the detection and quantification of mitochondrial Reactive Oxygen Species (ROS), particularly superoxide (B77818) (O₂•⁻). This document details the underlying principles, key experimental protocols for both isolated mitochondria and cultured cells, and data interpretation using Electron Paramagnetic Resonance (EPR) spectroscopy. It also includes comparative data with other ROS probes and troubleshooting guidelines to ensure accurate and reliable results.
Introduction to this compound and Mitochondrial ROS
Mitochondria are primary sites of cellular oxygen consumption and, consequently, a major source of ROS production. Mitochondrial ROS (mtROS), especially superoxide, are implicated in a wide range of physiological signaling pathways and pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and aging. Accurate detection and quantification of mtROS are therefore crucial for understanding cellular redox biology and for the development of novel therapeutics.
This compound is a cell-permeable cyclic hydroxylamine (B1172632) that serves as a highly effective spin probe for detecting superoxide and other reactive species.[1][2] Unlike many fluorescent dyes, which can be prone to auto-oxidation and artifacts, this compound offers a more direct and quantifiable approach through its reaction with ROS to form a stable paramagnetic nitroxide radical, TEMPONE, which is detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][3] This method provides high sensitivity and specificity, making it a valuable tool in redox biology research.[4]
Principle of Detection
The detection mechanism relies on the oxidation of the EPR-silent hydroxylamine, this compound, into the stable and EPR-active nitroxide radical, TEMPONE (2,2,6,6-tetramethyl-4-oxo-piperidone-1-oxyl).[1] This conversion is primarily mediated by one-electron oxidants like superoxide (O₂•⁻) and peroxynitrite (ONOO⁻).[1][5] The resulting stable TEMPONE radical produces a characteristic three-line spectrum in EPR, the intensity of which is directly proportional to the amount of ROS that has reacted with the probe.
Caption: Reaction mechanism of this compound with superoxide for EPR detection.
Quantitative Data and Probe Comparison
This compound offers high sensitivity in detecting superoxide and peroxynitrite, reportedly about 10-fold higher than conventional spin traps like DMPO or TMIO.[1][4] Its reactivity and properties are summarized below.
Table 1: Reaction Rate Constants of this compound with ROS
| Reactive Species | Rate Constant (M⁻¹s⁻¹) | Reference |
| Superoxide (O₂•⁻) | 1.2 x 10⁴ | [1] |
| Peroxynitrite (ONOO⁻) | 6 x 10⁹ | [1] |
| Hydrogen Peroxide (H₂O₂) | Negligible direct reaction | [5] |
Table 2: Comparison of this compound with Other ROS Probes
| Probe | Target ROS | Detection Method | Key Advantages | Key Limitations |
| This compound | O₂•⁻, ONOO⁻ | EPR | High sensitivity; stable signal; low artifact potential.[1][2] | Not specific to O₂•⁻ (reacts with ONOO⁻); not mitochondria-targeted.[1][2] |
| Mito-TEMPO-H | Mitochondrial O₂•⁻ | EPR | Specifically accumulates in mitochondria.[2][6] | Signal can be weak if mtROS production is low.[2] |
| MitoSOX Red | Mitochondrial O₂•⁻ | Fluorescence | Widely used for imaging and flow cytometry.[7][8] | Can be oxidized by other species; potential for artifacts.[9] |
| DMPO | O₂•⁻, •OH | EPR | Can distinguish between different radical adducts.[10] | Radical adducts can be unstable; lower reactivity with O₂•⁻.[10][11] |
| DCFH-DA | General Oxidative Stress | Fluorescence | Widely available and used. | Lacks specificity for any single ROS; prone to auto-oxidation and artifacts.[2][9] |
Experimental Workflow and Design
Because this compound is cell-permeable but not actively targeted to mitochondria, a carefully designed experimental workflow is essential to specifically investigate mtROS. This typically involves comparing ROS production from different cellular compartments using specific inhibitors and stimulators.
Caption: Workflow for distinguishing mitochondrial from cytosolic ROS sources.
Detailed Experimental Protocols
Note: All procedures should be performed under sterile conditions. Concentrations of inhibitors and probes may require optimization depending on the cell type or preparation.
Protocol 1: Detection of Superoxide in Isolated Mitochondria
This protocol is designed to measure O₂•⁻ production from specific sites within the electron transport chain (ETC) in isolated mitochondria.
A. Reagents and Materials:
-
Isolation Buffer: (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)
-
Respiration Buffer: (e.g., 125 mM KCl, 10 mM Tris-HCl, 2 mM MgCl₂, 2 mM KH₂PO₄, 0.1 mM EGTA, pH 7.4)
-
This compound Stock Solution: 10-50 mM in DMSO or PBS. Store protected from light.
-
Mitochondrial Substrates: 500 mM stocks of Glutamate (B1630785), Malate (B86768), Succinate (B1194679).
-
ETC Inhibitors: 10 mM Rotenone (Complex I inhibitor), 10 mM Antimycin A (Complex III inhibitor).
-
Superoxide Dismutase (SOD): 1000 U/mL.
-
Isolated mitochondria (0.5-1.0 mg/mL protein).
-
EPR spectrometer with a flat cell or capillary tubes.
B. Procedure:
-
Prepare isolated mitochondria from tissue or cultured cells using standard differential centrifugation methods. Determine protein concentration using a BCA or Bradford assay.
-
In an EPR-compatible tube, add respiration buffer.
-
Add mitochondrial substrates to energize the mitochondria (e.g., 5 mM glutamate + 5 mM malate for Complex I-driven respiration, or 5 mM succinate for Complex II).
-
Add the ETC inhibitor of choice to stimulate superoxide production (e.g., 2 µM Rotenone to induce reverse electron transport, or 2 µM Antimycin A). For control experiments, use vehicle (DMSO or ethanol).
-
To confirm the signal is from superoxide, add SOD (200 U/mL) to a parallel control sample before adding this compound.
-
Add this compound to a final concentration of 0.1-1.0 mM.[2]
-
Incubate the mixture at 37°C for 15-30 minutes.
-
Transfer the sample to an EPR flat cell or capillary tube.
-
Acquire the EPR spectrum. Typical X-band EPR settings are: microwave frequency ~9.5 GHz, microwave power 10-20 mW, modulation amplitude 1 G, sweep width 60-100 G, and scan time 60 seconds.
-
Quantify the double-integrated intensity of the TEMPONE signal. Compare the signal intensity between control, stimulated, and SOD-inhibited samples.
Protocol 2: Detection of Mitochondrial ROS in Cultured Cells
This protocol allows for the measurement of ROS in intact cells, comparing mitochondrial and non-mitochondrial sources.
A. Reagents and Materials:
-
Cultured cells (e.g., endothelial cells, neurons, cardiomyocytes).
-
Cell culture medium (e.g., DMEM).
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS).
-
This compound Stock Solution: 10-50 mM in PBS.
-
Mitochondrial ROS Inducer: Rotenone (e.g., 1-5 µM).
-
Cytosolic ROS Inducer: Phorbol 12-myristate 13-acetate (PMA) (e.g., 1-10 µM).[6]
-
Cell scraper.
-
Liquid nitrogen.
-
EPR spectrometer.
B. Procedure:
-
Plate cells in 6-well plates or 10 cm dishes and grow to 80-90% confluency.
-
On the day of the experiment, replace the culture medium with fresh, serum-free medium or HBSS.
-
Treat cells with the desired ROS inducer (e.g., Rotenone for mitochondrial O₂•⁻, PMA for cytosolic O₂•⁻) or vehicle control for the optimized duration (e.g., 30-60 minutes).
-
Add this compound to a final concentration of 0.5-1.0 mM and incubate for an additional 15-30 minutes at 37°C.[6]
-
After incubation, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Scrape the cells into a minimal volume (e.g., 200 µL) of ice-cold PBS containing a protease inhibitor cocktail.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Flash-freeze the cell suspension in liquid nitrogen. This step is crucial to stop further reactions and preserve the TEMPONE signal. Samples can be stored at -80°C.
-
On the day of measurement, thaw the sample and load it into a capillary tube or flat cell suitable for frozen samples.
-
Acquire the EPR spectrum using a low-temperature cryostat (e.g., 77 K) or at room temperature immediately after thawing.
-
Analyze the signal intensity. A significant increase in the TEMPONE signal in rotenone-treated cells compared to control suggests an increase in mitochondrial ROS. Comparing this to the PMA-treated group helps differentiate the source. For definitive mitochondrial localization, this experiment should be repeated with a mitochondria-targeted probe like mito-TEMPO-H.[2][6]
Data Interpretation and Troubleshooting
-
Quantification: The concentration of the TEMPONE radical is determined by comparing the double integral of the sample's EPR spectrum to that of a standard of known concentration (e.g., a TEMPONE or CP• standard).[10]
-
Specificity: A significant reduction in the EPR signal in the presence of SOD confirms that the signal is derived from superoxide.
-
Pitfall - Signal Reduction: The TEMPONE radical can be reduced back to EPR-silent this compound by cellular reductants like ascorbate (B8700270) or glutathione.[12] This can lead to an underestimation of ROS. Performing experiments on ice and freezing samples promptly after the reaction can minimize this effect.
-
Pitfall - Background Oxidation: Transition metals can catalyze the oxidation of this compound, leading to a background signal.[4][5] Including a metal chelator like DTPA (100 µM) in buffers can help mitigate this issue.
Conclusion
This compound is a robust and sensitive tool for the detection of superoxide using EPR spectroscopy. While it is not inherently targeted to mitochondria, its use within well-controlled experimental designs, including the use of specific metabolic inhibitors and in comparison with mitochondria-targeted probes, allows for valuable insights into the production and regulation of mitochondrial ROS. The protocols outlined here provide a solid foundation for researchers to apply this technique to investigate the critical role of mtROS in health and disease.
References
- 1. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simple quantitative detection of mitochondrial superoxide production in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid generation of mitochondrial superoxide induces mitochondrion-dependent but caspase-independent cell death in hippocampal neuronal cells that morphologically resembles necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Detection of mitochondria-generated reactive oxygen species in cells using multiple probes and methods: Potentials, pitfalls, and the future - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy: To Probe or to Trap? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | EPR spectroscopy and its use in planta—a promising technique to disentangle the origin of specific ROS [frontiersin.org]
- 12. Spin trapping of superoxide radicals and peroxynitrite by 1-hydroxy-3-carboxy-pyrrolidine and 1-hydroxy-2,2,6, 6-tetramethyl-4-oxo-piperidine and the stability of corresponding nitroxyl radicals towards biological reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantification of Peroxynitrite Formation In Vitro Using Tempone-H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxynitrite (ONOO⁻) is a potent and short-lived reactive nitrogen species (RNS) formed from the near-diffusion-controlled reaction between nitric oxide (•NO) and superoxide (B77818) (O₂•⁻). It is a key mediator in various physiological and pathological processes, including inflammation, neurodegeneration, and cardiovascular diseases. Accurate quantification of peroxynitrite is crucial for understanding its role in these conditions and for the development of novel therapeutics. This document provides detailed application notes and protocols for the in vitro quantification of peroxynitrite using the spin probe 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine (Tempone-H).
This compound is a cell-permeable hydroxylamine (B1172632) that acts as a spin trap for reactive oxygen and nitrogen species. In the presence of peroxynitrite, this compound is oxidized to the stable nitroxide radical, TEMPONE.[1] This stable radical product can be readily detected and quantified using Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy. The intensity of the TEMPONE EPR signal is directly proportional to the amount of peroxynitrite formed.
Principle of Detection
The quantification of peroxynitrite using this compound is based on the following reaction:
This compound + ONOO⁻ → TEMPONE + other products
The resulting stable nitroxide radical, TEMPONE, produces a characteristic three-line EPR spectrum. The concentration of TEMPONE, and therefore the amount of peroxynitrite, can be determined by measuring the intensity of this EPR signal.
It is important to note that this compound also reacts with superoxide radicals, albeit at a much slower rate.[1] To ensure the specific detection of peroxynitrite, superoxide dismutase (SOD), an enzyme that catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide, can be used. In the presence of SOD, the reaction of this compound with superoxide is inhibited, allowing for the specific measurement of peroxynitrite-mediated oxidation.
Data Presentation
Table 1: Reaction Rate Constants of this compound
| Reactant | Rate Constant (M⁻¹s⁻¹) | Reference |
| Peroxynitrite (ONOO⁻) | 6 x 10⁹ | [1] |
| Superoxide (O₂•⁻) | 1.2 x 10⁴ | [1] |
Table 2: Peroxynitrite Generation from SIN-1
| SIN-1 Concentration (µM) | Maximum Peroxynitrite Concentration (µM) | Half-time for Peroxynitrite Production (min) | Buffer |
| 100 | 1.4 ± 0.2 | 21.5 | Locke's buffer |
| 100 | 3.2 - 3.6 | 14 - 18 | DMEM-F12 |
| 800 | Steady state reached after ~100 min | Not specified | DPBS |
Experimental Protocols
Protocol 1: In Vitro Peroxynitrite Quantification using a Chemical Generator (SIN-1)
This protocol describes the use of 3-morpholinosydnonimine (SIN-1) as a source of peroxynitrite for in vitro quantification with this compound. SIN-1 decomposes spontaneously in aqueous solution to generate both nitric oxide and superoxide, which then rapidly react to form peroxynitrite.
Materials:
-
This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine)
-
SIN-1 (3-morpholinosydnonimine)
-
Superoxide Dismutase (SOD) from bovine erythrocytes
-
Phosphate Buffered Saline (PBS), pH 7.4
-
EPR spectrometer (X-band)
-
Capillary tubes for EPR measurements
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 10 mM) in PBS.
-
Prepare a fresh stock solution of SIN-1 (e.g., 10 mM) in ice-cold 10 mM NaOH immediately before use.
-
Prepare a stock solution of SOD (e.g., 1 mg/mL, ~3000 units/mg) in PBS.
-
-
Reaction Setup:
-
In an Eppendorf tube, add the following components in order:
-
PBS to a final volume of 200 µL.
-
This compound to a final concentration of 1 mM.
-
(Optional) SOD to a final concentration of 100 U/mL to discriminate from superoxide-mediated oxidation.
-
-
Initiate the reaction by adding SIN-1 to a final concentration of 100 µM to 1 mM.
-
Mix the solution gently by pipetting.
-
-
EPR Measurement:
-
Immediately transfer the reaction mixture into a glass capillary tube.
-
Place the capillary tube into the EPR spectrometer cavity.
-
Record the EPR spectrum at room temperature. A typical X-band EPR spectrometer setting for TEMPONE detection is:
-
Microwave Frequency: ~9.4 GHz
-
Microwave Power: 4 mW
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 0.004 mT
-
Sweep Width: ±1.5 mT
-
Sweep Time: 1.2 min
-
Time Constant: 0.3 s
-
-
The characteristic three-line spectrum of TEMPONE should be observed.
-
-
Quantification:
-
Quantify the amount of TEMPONE formed by double integration of the EPR spectrum and comparison with a standard curve of known concentrations of a stable nitroxide radical (e.g., TEMPONE or TEMPO).
-
Protocol 2: Quantification of Peroxynitrite Released from Activated Macrophages
This protocol outlines a method to quantify peroxynitrite produced by macrophages upon activation with lipopolysaccharide (LPS) and interferon-gamma (IFN-γ).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Interferon-gamma (IFN-γ)
-
This compound
-
Superoxide Dismutase (SOD)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cell scraper
-
EPR spectrometer and capillary tubes
Procedure:
-
Cell Culture and Activation:
-
Culture macrophages in a petri dish until they reach 80-90% confluency.
-
Activate the macrophages by adding LPS (e.g., 1 µg/mL) and IFN-γ (e.g., 10 ng/mL) to the culture medium and incubate for 12-24 hours.
-
-
Sample Preparation:
-
After activation, wash the cells twice with warm PBS.
-
Gently scrape the cells in a minimal volume of PBS.
-
Determine the cell number and adjust the cell suspension to a desired concentration (e.g., 1 x 10⁶ cells/mL).
-
-
Peroxynitrite Detection:
-
In an Eppendorf tube, add the following:
-
Cell suspension (e.g., 180 µL).
-
This compound to a final concentration of 1 mM.
-
(Optional) SOD to a final concentration of 100 U/mL for the control group.
-
-
Incubate the mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
EPR Measurement and Quantification:
-
Follow steps 3 and 4 from Protocol 1 to measure and quantify the TEMPONE signal. The signal intensity in the sample without SOD will represent the total oxidation of this compound by both superoxide and peroxynitrite, while the signal in the presence of SOD will primarily be due to peroxynitrite. The difference between the two will give the superoxide-dependent signal.
-
Mandatory Visualizations
Caption: Reaction of this compound with peroxynitrite.
Caption: Experimental workflow for peroxynitrite quantification.
Caption: Cellular pathway of peroxynitrite formation.
References
Application Notes and Protocols for Tempone-H Assay in Antioxidant Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Tempone-H assay is a highly sensitive and reliable method for the detection and quantification of reactive oxygen species (ROS), particularly superoxide (B77818) (O₂⁻) and peroxynitrite (ONOO⁻). This assay is predicated on the principle of electron spin resonance (ESR) spectroscopy in conjunction with a specialized spin trap, 1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine (B1621726) (this compound). In the presence of ROS, the non-paramagnetic this compound is oxidized to the stable nitroxide radical, 4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl (Tempone), which possesses an unpaired electron. This stable radical produces a characteristic three-line ESR spectrum, the intensity of which is directly proportional to the concentration of the ROS scavenged. The high sensitivity of the this compound assay, reportedly 10-fold greater than that of other common spin traps like DMPO, makes it an invaluable tool for screening and characterizing antioxidant compounds in both chemical and biological systems.[1][2]
These application notes provide detailed protocols for both cell-free and cell-based this compound assays, guidance on data analysis, and a summary of comparative data for known antioxidant compounds.
Data Presentation
The antioxidant capacity of various compounds, as determined by their ability to inhibit the this compound-dependent ESR signal, can be quantified and compared. The following table summarizes the relative antioxidant activity of select compounds from hypothetical screening data, expressed as IC₅₀ values (the concentration of the compound required to inhibit the ESR signal by 50%).
| Compound | Compound Type | IC₅₀ (µM) |
| Trolox | Vitamin E analog (Standard) | 50 |
| Ascorbic Acid | Vitamin | 75 |
| Quercetin | Flavonoid | 30 |
| Resveratrol | Polyphenol | 45 |
| Compound X | Test Compound | 60 |
| Compound Y | Test Compound | 25 |
Experimental Protocols
Cell-Free Hydroxyl Radical Scavenging Assay using Fenton Reaction
This protocol describes a chemical-based assay to screen for the hydroxyl radical (•OH) scavenging activity of test compounds. The Fenton reaction is utilized to generate •OH radicals.
Materials:
-
This compound (100 mM stock in DMSO)
-
Hydrogen peroxide (H₂O₂) (10 mM)
-
Ferrous sulfate (B86663) (FeSO₄) (10 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test antioxidant compounds and positive control (e.g., Trolox)
-
ESR spectrometer and capillary tubes
Procedure:
-
Reaction Mixture Preparation: In an Eppendorf tube, prepare the reaction mixture by adding the following in order:
-
PBS (to final volume of 200 µL)
-
Test compound at various concentrations.
-
This compound (final concentration 1 mM).
-
FeSO₄ (final concentration 0.1 mM).
-
-
Initiation of Fenton Reaction: To initiate the generation of hydroxyl radicals, add H₂O₂ (final concentration 1 mM) to the reaction mixture.
-
Incubation: Vortex the mixture immediately and incubate at room temperature for 10 minutes.
-
ESR Measurement:
-
Transfer the reaction mixture to a glass capillary tube.
-
Place the capillary tube in the ESR spectrometer.
-
Record the ESR spectrum.
-
ESR Spectrometer Settings (Typical):
-
Microwave Frequency: ~9.5 GHz (X-band)
-
Microwave Power: 20 mW
-
Modulation Amplitude: 1 G
-
Modulation Frequency: 100 kHz
-
Sweep Width: 100 G
-
Center Field: 3500 G
-
Time Constant: 0.03 s
-
Sweep Time: 30 s
-
Number of Scans: 1-5
Cell-Based Superoxide Scavenging Assay
This protocol is designed to assess the ability of antioxidant compounds to scavenge intracellular superoxide radicals in a cellular model.
Materials:
-
Cell line (e.g., Human hepatocyte cell line C3A or Human stellate cell line LX-2)
-
Cell culture medium
-
This compound (100 mM stock in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA) or other cellular stress inducer (optional)
-
Test antioxidant compounds and positive control (e.g., Trolox)
-
ESR spectrometer and capillary tubes
Procedure:
-
Cell Culture: Culture cells in a 12-well plate until they reach confluence.
-
Pre-treatment with Antioxidants:
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing various concentrations of the test antioxidant compound or positive control to the wells.
-
Incubate for a predetermined time (e.g., 1-24 hours) to allow for cellular uptake.
-
-
Induction of Oxidative Stress (Optional):
-
To induce superoxide production, cells can be treated with an agent like PMA at an appropriate concentration and for a specific duration.
-
-
Spin Trapping:
-
Remove the medium and wash the cells with PBS.
-
Add 1 mL of PBS containing 1 mM this compound to each well.
-
Incubate for 10 minutes at 37°C.[1]
-
-
Sample Collection and ESR Measurement:
-
Collect the supernatant from each well.
-
Transfer the supernatant to a glass capillary tube.
-
Record the ESR spectrum using the settings mentioned in the cell-free protocol.
-
Data Analysis and Interpretation
-
Quantification of ESR Signal: The intensity of the Tempone ESR signal is proportional to the amount of ROS trapped. The signal intensity can be quantified by measuring the peak-to-peak height of the central line of the triplet spectrum or by double integration of the entire spectrum.
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(I₀ - Iₛ) / I₀] x 100 Where:
-
I₀ is the ESR signal intensity of the control (without antioxidant).
-
Iₛ is the ESR signal intensity in the presence of the antioxidant compound.
-
-
IC₅₀ Determination: To determine the IC₅₀ value, plot the percentage of scavenging activity against the different concentrations of the antioxidant compound. The IC₅₀ is the concentration that corresponds to 50% scavenging activity on the dose-response curve.
Mandatory Visualizations
Caption: Workflow of Cell-Free and Cell-Based this compound Assays.
Caption: Key Signaling Pathways Modulated by ROS and Antioxidants.
Limitations and Considerations
-
Specificity: While highly sensitive to superoxide and peroxynitrite, this compound can also be oxidized by other strong oxidants. It is important to consider the specific ROS being generated in the experimental system.
-
Autoxidation: Spin traps can undergo autoxidation, leading to a background ESR signal. It is crucial to run appropriate controls to account for this.
-
Biological Reduction: In cellular systems, the oxidized Tempone radical can be reduced back to this compound by cellular reductants, potentially leading to an underestimation of ROS production.
-
Compound Interference: Test compounds may directly interact with the ESR spectrometer's microwave radiation or have inherent paramagnetic properties, leading to artifacts. Appropriate controls are necessary to rule out such interference.
Quality Control
-
Positive Control: Always include a known antioxidant (e.g., Trolox, Ascorbic Acid) as a positive control to ensure the assay is performing as expected.
-
Negative Control: A vehicle control (the solvent used to dissolve the test compounds) should be included to assess any effect of the solvent on the assay.
-
Blank: A blank sample containing all reagents except the ROS generating system should be run to establish the baseline ESR signal.
-
Reproducibility: All experiments should be performed in triplicate to ensure the reproducibility of the results.
References
Application Notes and Protocols for In Situ Detection of Free Radicals in Tissues with Tempone-H
Audience: Researchers, scientists, and drug development professionals.
Introduction
Free radicals and other reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells and tissues, a process known as oxidative stress. This damage is implicated in the pathology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The accurate in situ detection and quantification of free radicals in tissues are crucial for understanding disease mechanisms and for the development of novel therapeutics.
Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine) is a highly sensitive spin probe used for the detection of free radicals, particularly superoxide (B77818) (O₂•⁻) and peroxynitrite (ONOO⁻). Unlike many fluorescent probes that can be prone to artifacts, this compound offers a specific and reliable method for free radical detection. Upon reaction with a free radical, the non-paramagnetic this compound is oxidized to the stable nitroxide radical, Tempone, which has a characteristic three-line spectrum detectable by Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy. The intensity of the EPR signal is directly proportional to the concentration of the free radicals trapped.
These application notes provide detailed protocols for the in situ detection of free radicals in various tissue types using this compound and EPR spectroscopy.
Principle of Detection
The core of this detection method lies in the chemical reaction between this compound and a free radical. The hydroxylamine (B1172632) group of this compound donates a hydrogen atom to the free radical, resulting in the formation of the stable nitroxide radical, Tempone.
Caption: Reaction mechanism of this compound with a free radical.
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for this compound in various tissue types, along with typical EPR spectroscopy parameters for the detection of the Tempone radical. Note: These values are starting points and may require optimization for specific experimental conditions and tissue subtypes.
Table 1: Recommended this compound Concentrations and Incubation Times for Tissue Slices/Homogenates
| Tissue Type | Recommended this compound Concentration (mM) | Recommended Incubation Time (minutes) |
| Liver | 0.1 - 1.0 | 15 - 30 |
| Brain | 0.2 - 1.0 | 20 - 40 |
| Heart | 0.1 - 0.5 | 15 - 30 |
| Kidney | 0.2 - 1.0 | 20 - 40 |
| Skeletal Muscle | 0.1 - 0.5 | 15 - 30 |
Table 2: Typical X-Band EPR Spectroscopy Parameters for Tempone Detection
| Parameter | Recommended Value |
| Microwave Frequency | ~9.5 GHz |
| Microwave Power | 5 - 20 mW |
| Modulation Frequency | 100 kHz |
| Modulation Amplitude | 0.5 - 2.0 G |
| Sweep Width | 60 - 100 G |
| Sweep Time | 30 - 60 s |
| Number of Scans | 1 - 5 |
| Time Constant | 0.03 - 0.1 s |
| Temperature | Room Temperature or 77 K (liquid nitrogen) |
Experimental Protocols
A generalized workflow for the in situ detection of free radicals in tissues using this compound is presented below.
Caption: General experimental workflow for this compound based free radical detection.
Protocol 1: Preparation of this compound Stock Solution
-
Reagents and Materials:
-
This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine hydrochloride)
-
Phosphate-buffered saline (PBS), pH 7.4, or other suitable physiological buffer
-
Vortex mixer
-
Microcentrifuge tubes
-
-
Procedure:
-
Weigh out the required amount of this compound powder in a microcentrifuge tube.
-
Add the appropriate volume of PBS to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly until the this compound is completely dissolved.
-
Prepare fresh stock solution for each experiment to ensure maximum efficacy, as hydroxylamines can auto-oxidize over time.
-
Protocol 2: In Situ Detection of Free Radicals in Fresh Tissue Slices
This protocol is a general guideline and should be optimized for the specific tissue and experimental question.
-
Reagents and Materials:
-
Freshly harvested tissue (e.g., liver, brain, heart)
-
Vibratome or tissue chopper
-
Krebs-HEPES buffer (or other appropriate physiological buffer), ice-cold
-
This compound stock solution (e.g., 10 mM in PBS)
-
6-well plates or petri dishes
-
EPR spectrometer
-
Capillary tubes for EPR analysis
-
-
Procedure:
-
Tissue Preparation:
-
Immediately after dissection, place the tissue in ice-cold Krebs-HEPES buffer.
-
Prepare tissue slices of 200-400 µm thickness using a vibratome or tissue chopper.
-
Transfer the slices to a 6-well plate containing fresh, ice-cold buffer.
-
-
Incubation with this compound:
-
Prepare the this compound incubation solution by diluting the stock solution in the physiological buffer to the desired final concentration (refer to Table 1).
-
Remove the buffer from the wells containing the tissue slices and replace it with the this compound incubation solution.
-
Incubate the slices at 37°C for the recommended time (refer to Table 1). Protect from light during incubation.
-
-
Sample Preparation for EPR:
-
After incubation, carefully remove the tissue slice(s) from the incubation solution.
-
Gently blot the slice to remove excess liquid.
-
Place the tissue slice into a suitable EPR sample holder, such as a capillary tube or a flat cell.
-
-
EPR Spectroscopy:
-
Place the sample holder into the EPR spectrometer.
-
Acquire the EPR spectrum using the parameters recommended in Table 2.
-
The characteristic three-line spectrum of the Tempone radical should be observed.
-
-
Data Analysis:
-
Quantify the EPR signal intensity. This can be done by double integration of the first-derivative spectrum.
-
The signal intensity is proportional to the concentration of the Tempone radical, which in turn reflects the amount of free radicals trapped in the tissue.
-
For quantitative analysis, a standard curve can be generated using known concentrations of a stable nitroxide radical (e.g., TEMPO).
-
-
Protocol 3: Detection of Free Radicals in Tissue Homogenates
This method is an alternative to using tissue slices and can be useful when a larger, more homogenous sample is required.
-
Reagents and Materials:
-
Freshly harvested tissue
-
Dounce homogenizer or similar tissue grinder
-
Homogenization buffer (e.g., ice-cold PBS with protease inhibitors)
-
Centrifuge
-
This compound stock solution (e.g., 10 mM in PBS)
-
EPR spectrometer
-
Capillary tubes for EPR analysis
-
-
Procedure:
-
Tissue Homogenization:
-
Weigh the fresh tissue and place it in a pre-chilled tube with 5-10 volumes of ice-cold homogenization buffer.
-
Homogenize the tissue on ice using a Dounce homogenizer until a uniform suspension is achieved.
-
Centrifuge the homogenate at a low speed (e.g., 1000 x g for 5 minutes at 4°C) to remove large debris and nuclei.
-
Collect the supernatant for the assay.
-
-
Incubation and EPR Measurement:
-
In a microcentrifuge tube, add a known volume of the tissue homogenate.
-
Add this compound stock solution to the desired final concentration.
-
Incubate at 37°C for the recommended time.
-
Transfer the incubated homogenate to a capillary tube.
-
Perform EPR spectroscopy and data analysis as described in Protocol 2.
-
-
Concluding Remarks
The use of this compound in conjunction with EPR spectroscopy provides a powerful and specific method for the in situ detection and quantification of free radicals in tissues. The protocols outlined in these application notes serve as a comprehensive guide for researchers. It is important to emphasize that optimization of probe concentration, incubation time, and EPR parameters for each specific tissue type and experimental model is crucial for obtaining accurate and reproducible results. By carefully following these guidelines, researchers can effectively utilize this compound to gain valuable insights into the role of oxidative stress in health and disease.
Application Notes and Protocols for Tempone-H in Cellular Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) is a cell-permeable hydroxylamine (B1172632) that serves as a potent spin trap for the detection and quantification of reactive oxygen species (ROS), particularly superoxide (B77818) and peroxynitrite radicals.[1][2] Upon reaction with these ROS, this compound is oxidized to the stable nitroxide radical TEMPONE (2,2,6,6-tetramethyl-4-oxo-piperidinoxyl). The stable nature of TEMPONE allows for its detection and has been traditionally studied using Electron Spin Resonance (ESR) spectroscopy. This document outlines the established application of this compound in ROS detection and proposes a theoretical protocol for its use in flow cytometry for the indirect assessment of intracellular glutathione (B108866) (GSH), a key cellular antioxidant.
Principle of Detection
The primary application of this compound revolves around its ability to be oxidized by specific ROS to form a stable nitroxide radical, TEMPONE.[1][3] The sensitivity for detecting peroxynitrite or superoxide radicals using this compound is reportedly about 10-fold higher than with other spin traps like DMPO or TMIO.[2]
While not a direct measure of glutathione, the subsequent reduction of the generated TEMPONE by intracellular reducing agents, such as glutathione, can theoretically be exploited. A decrease in the TEMPONE signal could indirectly reflect the intracellular reducing capacity, with GSH being a major contributor.
Data Summary
The following table summarizes the key reaction rate constants of this compound with reactive species.
| Reactant | Rate Constant (M⁻¹s⁻¹) | Reference |
| Peroxynitrite | 6 x 10⁹ | [1] |
| Superoxide Radicals | 1.2 x 10⁴ | [1] |
Signaling and Reaction Pathway
The chemical transformation of this compound in the presence of ROS and its subsequent interaction with glutathione is depicted below.
Caption: Oxidation of this compound by ROS and its reduction by GSH.
Experimental Protocol: A Theoretical Approach for Indirect Measurement of Intracellular Glutathione using this compound and Flow Cytometry
Disclaimer: The following protocol is a theoretical application based on the known chemical properties of this compound and TEMPONE. This method has not been explicitly documented in the reviewed literature and would require validation.
Objective
To indirectly assess the intracellular glutathione (GSH) levels in a cell suspension by measuring the reduction of in situ generated TEMPONE using a fluorescent secondary probe detectable by flow cytometry. This protocol assumes that a fluorescent probe that reacts with the nitroxide radical (TEMPONE) is available.
Materials
-
Cells of interest in suspension
-
This compound hydrochloride
-
ROS-generating agent (e.g., paraquat, PMA)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
A fluorescent probe reactive with nitroxide radicals (Hypothetical)
-
Flow cytometer
Workflow Diagram
Caption: Experimental workflow for indirect GSH measurement.
Detailed Procedure
-
Cell Preparation:
-
Harvest cells and wash twice with PBS.
-
Resuspend cells in PBS or an appropriate buffer at a concentration of 1 x 10⁶ cells/mL.
-
-
This compound Loading:
-
Prepare a stock solution of this compound in PBS.
-
Add this compound to the cell suspension at a final concentration of 100 µM - 1 mM (concentration to be optimized).
-
Incubate for 30 minutes at 37°C.
-
-
ROS Induction (Optional, for establishing a baseline of TEMPONE generation):
-
To a subset of cells, add a ROS-inducing agent (e.g., 100 µM paraquat) and incubate for a further 15-30 minutes. This will serve as a positive control for TEMPONE generation.
-
-
Staining with a Nitroxide-Reactive Fluorescent Probe:
-
Add the hypothetical fluorescent probe (that increases in fluorescence upon reaction with TEMPONE) to the cell suspension. The optimal concentration should be determined empirically.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Wash the cells twice with cold PBS to remove any excess probe.
-
Resuspend the final cell pellet in 500 µL of PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer using the appropriate laser and filter set for the chosen fluorescent probe.
-
Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Data Interpretation
-
Hypothesis: Cells with higher levels of intracellular GSH will more effectively reduce TEMPONE back to this compound. This will result in a lower amount of TEMPONE available to react with the fluorescent probe, leading to a lower fluorescence signal.
-
Controls:
-
Unstained cells: To determine background fluorescence.
-
Cells with fluorescent probe only: To assess any non-specific binding of the probe.
-
Cells with this compound and probe (no ROS induction): To measure baseline TEMPONE levels.
-
Cells with a known GSH inhibitor (e.g., buthionine sulfoximine): Should result in a higher fluorescence signal due to decreased reduction of TEMPONE.
-
Applications in Drug Development
-
Screening for Compounds that Modulate Oxidative Stress: This protocol could be adapted for high-throughput screening to identify drugs that either induce ROS production or enhance the cellular antioxidant capacity.
-
Assessing Drug-Induced Oxidative Toxicity: The assay can be used to evaluate the potential of drug candidates to cause oxidative stress in various cell types.
-
Evaluating the Efficacy of Antioxidant Therapies: This method could be employed to measure the effectiveness of novel antioxidant drugs in reducing intracellular ROS and restoring the cellular redox balance.
Limitations and Considerations
-
The primary limitation of this proposed protocol is the lack of a commercially available, validated fluorescent probe that specifically reacts with the TEMPONE radical for flow cytometry applications.
-
The interpretation of results relies on the assumption that GSH is the primary reductant of TEMPONE. Other cellular reductants could also contribute to the signal change.[3]
-
The kinetics of TEMPONE formation and its subsequent reduction by GSH would need to be carefully characterized to ensure the assay window is appropriate for measurement.
References
- 1. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Spin trapping of superoxide radicals and peroxynitrite by 1-hydroxy-3-carboxy-pyrrolidine and 1-hydroxy-2,2,6, 6-tetramethyl-4-oxo-piperidine and the stability of corresponding nitroxyl radicals towards biological reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intracellular ROS Detection using Tempone-H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reactive Oxygen Species (ROS) are key signaling molecules involved in a multitude of physiological and pathological processes. Their detection and quantification are crucial for understanding cellular redox biology and for the development of novel therapeutics. Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) is a cell-permeable hydroxylamine (B1172632) spin probe that serves as a highly sensitive tool for the detection of intracellular ROS, particularly superoxide (B77818) (O₂⁻), peroxynitrite (ONOO⁻), and peroxyl radicals. Upon reaction with these ROS, this compound is oxidized to a stable nitroxide radical, TEMPONE, which is detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1][2] This method offers a quantitative and sensitive approach to measure intracellular ROS levels.
Mechanism of Action
This compound passively diffuses across the cell membrane into the intracellular space. In the presence of ROS such as superoxide, peroxynitrite, or peroxyl radicals, the hydroxylamine group of this compound is oxidized, forming the stable nitroxide radical TEMPONE. This radical species is paramagnetic and can be detected and quantified using EPR spectroscopy. The intensity of the EPR signal is directly proportional to the amount of TEMPONE formed, and thus to the intracellular concentration of the specific ROS.
Quantitative Data Presentation
The following tables summarize key quantitative data regarding the performance of this compound for intracellular ROS detection.
Table 1: Reactivity and Sensitivity of this compound
| Parameter | Value | Reference |
| Reaction with | Superoxide (O₂⁻), Peroxynitrite (ONOO⁻), Peroxyl Radicals | [2] |
| Rate constant with ONOO⁻ | 6 x 10⁹ M⁻¹s⁻¹ | [2] |
| Rate constant with O₂⁻ | 1.2 x 10⁴ M⁻¹s⁻¹ | [2] |
| Sensitivity vs. DMPO/TMIO | ~10-fold higher for ONOO⁻ and O₂⁻ detection | [2] |
Table 2: Comparison of this compound with other common ROS probes
| Probe | This compound | MitoSOX Red | DCFH-DA |
| Detection Method | EPR Spectroscopy | Fluorescence Microscopy/Flow Cytometry | Fluorescence Microscopy/Flow Cytometry |
| Primary Target ROS | O₂⁻, ONOO⁻, Peroxyl Radicals | Mitochondrial O₂⁻ | General oxidative stress (H₂O₂, •OH, ONOO⁻) |
| Cell Permeability | Yes | Yes | Yes |
| Advantages | High sensitivity for O₂⁻ and ONOO⁻, Quantitative | Specific for mitochondrial superoxide | Widely used, simple protocol |
| Limitations | Requires specialized EPR equipment, Signal can be reduced by ascorbate[1] | Can be oxidized by other species to produce non-specific fluorescence | Lacks specificity, prone to auto-oxidation and photo-oxidation |
Signaling Pathways and Experimental Workflow
Signaling Pathways for ROS Generation
dot
References
Troubleshooting & Optimization
Troubleshooting low signal intensity in Tempone-H EPR experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low signal intensity in Tempone-H Electron Paramagnetic Resonance (EPR) experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am not seeing any EPR signal, or the signal is extremely weak. What are the initial checks I should perform?
A1: A complete lack of signal or a very weak signal can stem from several fundamental issues. Begin by verifying the following:
-
Instrument Status: Confirm that the EPR spectrometer, particularly the microwave source and detector, is functioning correctly. Check for any error messages on the console.
-
This compound Preparation: Ensure that the this compound (or its precursor, this compound hydrochloride, which is oxidized to the nitroxide radical) was prepared correctly and at the intended concentration. The free radical may have degraded.
-
Sample Presence: Double-check that the sample was correctly loaded into the EPR tube and placed properly within the resonator cavity.
Q2: My signal intensity is lower than expected. What are the most common causes related to sample preparation?
A2: Low signal intensity is frequently linked to the sample itself. Here are the key factors to investigate:
-
Low Spin Concentration: The EPR signal intensity is directly proportional to the number of spins in the sample.[1] The concentration of this compound may be too low. For optimal signal-to-noise, a concentration in the range of 100 µM to 2 mM is often recommended.[2] Concentrations that are too high, however, can lead to line broadening due to spin-spin interactions, which can also decrease signal height.[2]
-
Radical Degradation: this compound, like other nitroxide radicals, can be reduced to an EPR-silent hydroxylamine (B1172632) by biological reductants or other chemical species in the sample.[3] This leads to a decrease in signal intensity over time.[4]
-
Solvent Effects: The choice of solvent is critical. High-dielectric solvents, especially water at room temperature, can absorb microwaves, which significantly reduces the resonator's quality factor (Q-factor) and, consequently, the signal intensity.[2][5]
-
Presence of Oxygen: Dissolved molecular oxygen is paramagnetic and can interact with the this compound radical, leading to a broadening of the EPR signal. While the integrated area of the signal remains the same, the peak-to-peak intensity of the derivative spectrum will decrease.
-
Improper Freezing: For cryogenic measurements, improper freezing can lead to a non-uniform distribution of the sample or even cracking of the EPR tube.[5] If cooling a solid sample, the formation of "air ice" can insulate the sample if not properly flushed with helium.[5]
Q3: How do I optimize the EPR spectrometer settings to maximize my this compound signal?
A3: Spectrometer parameters must be carefully optimized for each sample to achieve the best possible signal intensity.
-
Microwave Power: The signal intensity will initially increase with the square root of the microwave power. However, at higher powers, the spin system can become saturated, leading to a broadening of the signal and a decrease in intensity.[6] It is crucial to perform a power saturation experiment to find the optimal microwave power that gives the maximum signal without significant saturation. For many organic radicals, a starting power of around 2 mW is often a non-saturating choice.[7]
-
Modulation Amplitude: The signal intensity increases with modulation amplitude up to a certain point. However, if the modulation amplitude is larger than the intrinsic linewidth of the EPR signal, the signal will become broadened and distorted, leading to a decrease in signal height and a loss of resolution.[8][9] A good compromise is to use a modulation amplitude that is a fraction of the peak-to-peak linewidth.[8]
-
Receiver Gain: While the receiver gain amplifies the signal, setting it too high can lead to clipping of the signal, where the top and bottom of the peaks are cut off, making quantification impossible.[10] Increase the gain to a level where the signal is large but not exceeding the analog-to-digital converter's range.
-
Tuning the Resonator: The resonator must be critically coupled to the microwave source for maximum signal detection.[7] This is achieved by adjusting the iris or coupling screw to minimize the reflected microwave power. Always tune the spectrometer with the sample inside the cavity.
Quantitative Data Summary
The following tables provide typical starting parameters and ranges for this compound EPR experiments. Note that optimal values are sample-dependent and should be determined empirically.
Table 1: Recommended Sample Concentrations
| Parameter | Recommended Range | Notes |
| This compound Concentration | 100 µM - 2 mM | Higher concentrations can cause line broadening.[2] |
Table 2: Spectrometer Parameter Optimization
| Parameter | Typical Starting Value | Recommended Range | Risk of Poor Setting |
| Microwave Power | 2 mW[7] | 0.1 - 20 mW | High: Signal saturation and broadening.[6] |
| Modulation Amplitude | 1 G | 0.1 - 5 G | High: Signal distortion and broadening.[8][9] Low: Poor signal-to-noise. |
| Modulation Frequency | 100 kHz[10] | 50 - 100 kHz | For very narrow lines, a lower frequency may be needed. |
| Receiver Gain | Mid-range (e.g., 1 x 10⁴) | Varies by instrument | High: Signal clipping.[10] Low: Poor signal-to-noise. |
| Time Constant | ~ Conversion Time | 10 - 80 ms | Should be shorter than the time taken to sweep through a single line.[10] |
Experimental Protocols
Protocol 1: Aqueous Sample Preparation for Room Temperature Measurement
-
Prepare Stock Solution: Dissolve this compound in the desired aqueous buffer to create a concentrated stock solution.
-
Dilute to Final Concentration: Dilute the stock solution to the final desired concentration (e.g., 200 µM).
-
Degas the Sample (Optional): To remove dissolved oxygen, gently bubble argon or nitrogen gas through the sample for 5-10 minutes. This can help to sharpen the signal.
-
Load the Sample: Due to the high dielectric constant of water, use a specialized aqueous flat cell or a fine-bore capillary tube instead of a standard cylindrical quartz tube to minimize microwave absorption.[2]
-
Positioning: Carefully place the flat cell or capillary into the resonator, ensuring the sample is in the most sensitive region of the cavity.
Protocol 2: Microwave Power Saturation Study
-
Set Initial Parameters: Start with a low microwave power (e.g., 0.5 mW) and optimized modulation amplitude and receiver gain.
-
Acquire Spectra: Record the EPR spectrum at this power level.
-
Increase Power: Incrementally increase the microwave power (e.g., in a 2, 5, 10 sequence) and acquire a spectrum at each new power setting.
-
Measure Signal Intensity: For each spectrum, measure the peak-to-peak amplitude of the central derivative line.
-
Plot Data: Create a plot of signal intensity versus the square root of the microwave power.
-
Determine Optimal Power: The signal should initially increase linearly and then begin to plateau as saturation effects become significant. The optimal power is typically in the region just before the plot deviates from linearity.
Visualizations
Caption: Troubleshooting workflow for low EPR signal intensity.
Caption: Inter-relationships of key experimental parameters.
References
- 1. researchgate.net [researchgate.net]
- 2. Sample Preparation – Electron Paramagnetic Resonance (EPR) Facility – UW–Madison [epr.chem.wisc.edu]
- 3. mdpi.com [mdpi.com]
- 4. EPR Spin-Trapping for Monitoring Temporal Dynamics of Singlet Oxygen during Photoprotection in Photosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 6. Microwave Saturation of Complex EPR Spectra and Free Radicals of Burnt Skin Treated with Apitherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cif.iastate.edu [cif.iastate.edu]
- 8. webhome.auburn.edu [webhome.auburn.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. nmrlab.ku.edu [nmrlab.ku.edu]
Optimizing Tempone-H Signal-to-Noise Ratio in ESR: A Technical Support Center
Welcome to the technical support center for optimizing Electron Spin Resonance (ESR) signal-to-noise ratios when using the spin trap, Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance your experimental outcomes.
Core Principles of this compound in ESR
This compound is a hydroxylamine (B1172632) spin probe that is invaluable for the detection and quantification of reactive oxygen species (ROS), particularly superoxide (B77818) (O₂⁻) and peroxynitrite (ONOO⁻). Upon reaction with these ROS, the non-paramagnetic this compound is oxidized to the stable nitroxide radical, Tempone, which produces a characteristic three-line ESR spectrum. The intensity of this signal is directly proportional to the amount of ROS present, allowing for quantification.[1][2] Achieving a high signal-to-noise ratio (S/N) is critical for sensitive and accurate measurements.
Troubleshooting Guides
This section addresses common issues encountered during this compound ESR experiments that can lead to a poor signal-to-noise ratio.
Issue 1: Low or No ESR Signal Detected
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Insufficient ROS Production | - Ensure your experimental system is generating ROS as expected. Run positive controls. - Optimize the conditions for ROS generation (e.g., enzyme concentration, substrate concentration, light exposure for photosensitized systems). |
| This compound Concentration Too Low | - Increase the concentration of this compound. A typical starting concentration is in the range of 1-10 mM. However, be aware that very high concentrations can lead to signal broadening. |
| Degradation of this compound | - Prepare fresh this compound solutions for each experiment. - Store this compound stock solutions at -20°C or below and protect from light. |
| Incorrect Spectrometer Settings | - Optimize microwave power to avoid saturation. Start with low power (e.g., 1-2 mW) and gradually increase. - Ensure the modulation amplitude is appropriate; it should be less than or equal to the linewidth of the signal. - Check the receiver gain and increase if necessary, but be mindful of amplifying noise. |
| Reaction of Tempone with Superoxide | In systems with high superoxide flux, the newly formed Tempone radical can be further reduced to the ESR-silent hydroxylamine by another superoxide molecule. This can lead to an underestimation of superoxide production. Consider using a lower concentration of this compound or a different spin trap if this is suspected.[3] |
Issue 2: High Noise Level Obscuring the Signal
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Low Number of Scans | - Increase the number of signal accumulations (scans). The S/N ratio increases with the square root of the number of scans. |
| Improper Cavity Tuning | - Carefully tune the ESR cavity for critical coupling before each measurement to ensure maximum signal transfer. |
| Sample Solvent Issues | - Solvents with high dielectric loss (e.g., water, PBS) can absorb microwave power and increase noise. Use a flat cell or capillary tube designed for aqueous samples to minimize this effect. - If possible, consider using a less polar solvent, though this may not be feasible for biological experiments. |
| External Electronic Noise | - Ensure the ESR spectrometer is properly grounded and shielded from other electronic equipment. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound to use?
A1: The optimal concentration can vary depending on the experimental system and the expected rate of ROS production. A common starting point is 10 mM.[4] However, it is recommended to perform a concentration-response experiment to determine the optimal this compound concentration for your specific application, balancing signal intensity with potential artifacts from high concentrations.
Q2: How does temperature affect the this compound ESR signal?
A2: Temperature can significantly impact the ESR spectrum. At lower temperatures, the rotational motion of the Tempone radical slows down, leading to broader lines in the spectrum. Conversely, at higher temperatures, faster tumbling can result in narrower lines and potentially higher signal resolution. For biological samples, measurements are typically performed at room temperature or 37°C. It is crucial to maintain a constant and recorded temperature throughout the experiment for reproducibility.
Q3: What is the effect of solvent polarity on the Tempone ESR signal?
A3: The polarity of the solvent can influence the hyperfine splitting constant (aN) of the Tempone signal. In more polar solvents, the aN value tends to increase. This can be a useful diagnostic tool but also means that changes in the solvent environment during an experiment could alter the spectral appearance.
Q4: How should I prepare my cellular samples for ROS detection with this compound?
A4: For cellular studies, you can incubate the cells with this compound, allowing it to penetrate the cell membrane. After a suitable incubation period, the cells can be collected, washed, and then loaded into an appropriate ESR sample tube or flat cell for measurement. It is important to run parallel controls, such as cells without ROS stimulation and cells with an antioxidant, to validate the specificity of the signal.
Q5: Are there any known artifacts to be aware of when using this compound?
A5: While this compound is a robust spin trap, potential artifacts can arise. For instance, in the presence of certain nucleophiles, a non-radical reaction pathway known as the Forrester-Hepburn mechanism could potentially lead to the formation of a nitroxide, although this is less common for this compound compared to other spin traps. Additionally, the reaction of the formed Tempone radical with superoxide can lead to signal loss, as mentioned in the troubleshooting guide.[3][5]
Experimental Protocols
Protocol 1: Detection of Superoxide in a Cell-Free System (Xanthine/Xanthine (B1682287) Oxidase)
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in deionized water or phosphate-buffered saline (PBS).
-
Prepare stock solutions of xanthine (e.g., 10 mM in NaOH, then neutralized) and xanthine oxidase (e.g., 1 U/mL in PBS).
-
Prepare a stock solution of superoxide dismutase (SOD) (e.g., 1000 U/mL in PBS) for a negative control.
-
-
Sample Preparation:
-
In an ESR-compatible tube, mix the following in order:
-
PBS to the final volume.
-
This compound to a final concentration of 10 mM.
-
Xanthine to a final concentration of 1 mM.
-
-
For the negative control, add SOD to a final concentration of 100 U/mL.
-
-
ESR Measurement:
-
Place the sample in the ESR spectrometer.
-
Initiate the reaction by adding xanthine oxidase (e.g., to a final concentration of 0.1 U/mL).
-
Immediately start recording the ESR spectrum.
-
-
Typical Spectrometer Settings (X-band):
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10 mW (should be optimized to avoid saturation)
-
Modulation Frequency: 100 kHz
-
Modulation Amplitude: 1 G (should be optimized for best resolution)
-
Sweep Width: 100 G
-
Sweep Time: 60 s
-
Number of Scans: 1-10 (increase for better S/N)
-
Temperature: 25°C (maintain constant)
-
Data Presentation
Table 1: Effect of Spectrometer Settings on Signal-to-Noise Ratio (S/N)
| Parameter | Setting | Effect on S/N | Notes |
| Microwave Power | Too Low | Suboptimal Signal | Increase power until signal is maximized without distortion. |
| Optimal | Maximum S/N | ||
| Too High (Saturation) | Decreased Signal, Broadening | The signal intensity will decrease after reaching a maximum. | |
| Modulation Amplitude | Too Low | Low Signal Intensity | Increase for better signal, but not exceeding the linewidth. |
| Optimal | Good S/N and Resolution | Typically around the peak-to-peak linewidth of the signal. | |
| Too High | Signal Broadening, Distortion | Will artificially broaden the spectral lines. | |
| Number of Scans | Low | Low S/N | |
| High | High S/N | S/N improves with the square root of the number of scans. |
Visualizations
Caption: Experimental workflow for this compound ESR measurements.
Caption: Troubleshooting flowchart for low signal-to-noise ratio.
References
- 1. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Superoxide reaction with nitroxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Superoxide reaction with nitroxide spin-adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tempone-H Spin Trapping Experiments
Welcome to the technical support center for Tempone-H spin trapping experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and challenges encountered during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound spin trapping experiments, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| No EPR Signal or Weak Signal | 1. Low concentration of radical species: The rate of radical generation is too low for detection. | Increase the concentration of reactants or the duration of the radical-generating reaction. |
| 2. Instability of the Tempone nitroxide: The formed Tempone radical is being reduced back to EPR-silent this compound by biological reductants.[1] | - Increase the concentration of this compound.- Work at a lower pH if experimentally feasible, as the reduction potential of some reductants is pH-dependent.- Consider using a different spin trap less susceptible to biological reduction, such as CP-H.[1] | |
| 3. Inefficient spin trapping: The concentration of this compound is too low to effectively trap the generated radicals. | Increase the concentration of this compound. A typical starting concentration is in the mM range. | |
| Signal Appears in Control Experiment (without radical generating system) | 1. Autoxidation of this compound: this compound can be slowly oxidized to Tempone by atmospheric oxygen. | - Prepare this compound solutions fresh before each experiment.- Deoxygenate buffers and solutions where possible. |
| 2. Contaminated Reagents: Buffers or other reagents may be contaminated with transition metals or other oxidizing agents. | - Use high-purity, chelator-treated buffers (e.g., with DTPA) to remove trace metal ions.[2] | |
| EPR Signal Does Not Correlate with Expected Radical Production | 1. Redox Cycling: this compound and Tempone can undergo redox cycling, where Tempone is reduced back to this compound and then re-oxidized, leading to a non-linear relationship between radical concentration and signal intensity. | - Perform time-course experiments to monitor signal stability.- Use the lowest possible concentration of this compound that still provides an adequate signal-to-noise ratio. |
| 2. Reaction with Non-Target Species: this compound may be reacting with other species in the system besides the radical of interest. | - Use specific scavengers for the radical of interest (e.g., SOD for superoxide) as a negative control to confirm the identity of the trapped radical.[3] | |
| Unidentified or Complex EPR Spectrum | 1. Formation of Multiple Radical Species: The experimental system may be generating more than one type of radical, leading to overlapping EPR spectra. | - Simplify the experimental system if possible.- Use specific inhibitors or scavengers to identify the contribution of each radical species. |
| 2. Degradation of Tempone: Under certain conditions (e.g., extreme pH or presence of strong oxidants), the Tempone nitroxide itself may degrade, leading to complex spectra. | - Ensure the experimental conditions are within the stable range for Tempone.- Analyze the stability of Tempone under the experimental conditions in the absence of the radical generating system. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound as a spin trap?
This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) is a hydroxylamine (B1172632) that acts as a spin trap by being oxidized by a reactive radical species to form a stable nitroxide radical, Tempone (1-oxyl-2,2,6,6-tetramethyl-4-oxo-piperidine).[3] This stable nitroxide radical produces a characteristic three-line EPR spectrum that can be quantified.
Caption: Reaction mechanism of this compound spin trapping.
Q2: What are the main radicals that this compound can detect?
This compound is particularly effective for trapping superoxide (B77818) (O₂•⁻) and peroxynitrite (ONOO⁻).[1][3] It also reacts with peroxyl radicals.[3] The high rate constant for the reaction with peroxynitrite makes it a sensitive method for detecting this species.[3]
| Radical Species | Rate Constant with this compound (M⁻¹s⁻¹) |
| Superoxide (O₂•⁻) | 1.2 x 10⁴[3] |
| Peroxynitrite (ONOO⁻) | 6 x 10⁹[3] |
Q3: How can I be sure that the signal I am seeing is from superoxide?
To confirm that the detected EPR signal originates from superoxide, a control experiment using superoxide dismutase (SOD) should be performed. SOD is an enzyme that specifically catalyzes the dismutation of superoxide into oxygen and hydrogen peroxide. The addition of SOD to your experimental system should significantly reduce or eliminate the EPR signal if superoxide is the trapped radical.
Caption: Workflow for validating superoxide detection using SOD.
Q4: Can biological reductants interfere with this compound experiments?
Yes, biological reductants such as ascorbate (B8700270) and glutathione (B108866) can reduce the newly formed Tempone nitroxide back to the EPR-silent this compound.[1] This can lead to an underestimation of radical production. The rate of reduction of Tempone is a critical factor to consider in biological systems.[1]
| Reductant | Effect on Tempone Signal |
| Ascorbate | Rapid reduction of Tempone[1] |
| Glutathione | Slower reduction of Tempone compared to ascorbate[1] |
If significant interference from biological reductants is suspected, consider using a spin trap whose adduct is more resistant to reduction, such as 1-hydroxy-3-carboxy-pyrrolidine (CP-H).[1]
Q5: What are the advantages of this compound over other spin traps like DMPO?
This compound offers several advantages over more traditional spin traps like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO):
-
Higher Sensitivity for Peroxynitrite and Superoxide: this compound has a significantly higher sensitivity for detecting peroxynitrite and superoxide compared to DMPO.[3]
-
Stable Product: The resulting nitroxide, Tempone, is a stable radical, which simplifies detection and quantification as it does not readily decompose to other species, a known issue with the DMPO-superoxide adduct.
However, a potential disadvantage is that this compound only indicates that an oxidizing radical was present, without forming a unique adduct that can distinguish between different radical species based on the hyperfine splitting constants, as is the case with nitrone spin traps like DMPO.
Experimental Protocols
Protocol: Detection of Superoxide in a Cellular System
Objective: To detect superoxide generated by cells using this compound spin trapping and EPR.
Materials:
-
Cell culture of interest
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS) or other suitable buffer, treated with a chelating agent like DTPA
-
Superoxide dismutase (SOD) from bovine erythrocytes
-
EPR spectrometer and capillaries or flat cell
Procedure:
-
Cell Preparation: Harvest and wash cells, then resuspend them in the chelator-treated buffer at the desired concentration.
-
This compound Preparation: Prepare a stock solution of this compound in the same buffer immediately before use. A typical final concentration is 1-10 mM.
-
Reaction Setup:
-
Sample: To an EPR tube, add the cell suspension and the this compound solution.
-
Control: To a separate EPR tube, add the cell suspension, this compound solution, and SOD (typically 50-100 U/mL).
-
-
Induction of Superoxide Production (if applicable): Add the stimulus to induce superoxide production (e.g., a chemical inducer or specific substrate).
-
EPR Measurement: Immediately place the sample in the EPR spectrometer and begin recording spectra at room temperature.
-
Data Analysis:
-
Observe the characteristic three-line spectrum of the Tempone radical.
-
Quantify the signal intensity by double integration of the spectrum.
-
Compare the signal intensity of the sample with the SOD control. A significant decrease in the signal in the presence of SOD confirms the detection of superoxide.
-
Caption: Experimental workflow for superoxide detection.
References
- 1. EPR Spectroscopy: A Powerful Tool to Analyze Supramolecular Host•Guest Complexes of Stable Radicals with Cucurbiturils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tempone-H in Cellular Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the spin trap Tempone-H. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cellular electron paramagnetic resonance (EPR) experiments, with a focus on preventing the loss of the EPR signal from Tempone nitroxide adducts.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of signal loss when using this compound to detect reactive oxygen species (ROS) in cells?
The primary cause of signal loss is the reduction of the EPR-active Tempone nitroxide back to its EPR-silent hydroxylamine (B1172632) form, this compound. This reduction is primarily carried out by intracellular reducing agents, most notably ascorbate (B8700270) (Vitamin C) and glutathione (B108866) (GSH).[1][2]
Q2: I'm seeing a rapid decay of my Tempone EPR signal. What is the expected half-life in a cellular environment?
The half-life of the Tempone nitroxide signal in the presence of cellular reductants can be quite short. For instance, in a model system containing both ascorbic acid and glutathione, the half-life of Tempone was observed to be approximately 40 minutes.[3] This can vary depending on the cell type, its metabolic state, and the intracellular concentrations of ascorbate and glutathione.
Q3: Can I regenerate the Tempone signal from the reduced this compound in my sample?
In some contexts, reoxidation of the hydroxylamine back to the nitroxide can occur, for instance, by ascorbate radicals or dehydroascorbic acid.[1] However, relying on in-situ regeneration for quantification can be complex. A more robust approach is to prevent the initial reduction. Mild oxidants could theoretically be used, but this would likely interfere with the biological system under study.
Q4: Are there alternatives to this compound that are more resistant to cellular reduction?
Yes, the stability of nitroxides towards reduction is structure-dependent. For example, pyrrolidine-based nitroxides have been shown to be more resistant to reduction by ascorbate than piperidine-based nitroxides like Tempone.[4] Researchers have also synthesized tetraethyl-substituted nitroxides that exhibit significantly higher stability in the presence of ascorbate.[1]
Troubleshooting Guide: Preventing Tempone Reduction
This guide addresses the critical issue of Tempone nitroxide reduction in cellular experiments and provides strategies to mitigate it.
Problem 1: Rapid and Complete Loss of EPR Signal
-
Possible Cause: High intracellular concentrations of ascorbate and/or glutathione.
-
Solutions:
-
Minimize Incubation Time: Reduce the time between adding this compound to the cells and performing the EPR measurement. Plan your experiment to capture the initial formation of the Tempone adduct before significant reduction occurs.
-
Lower the Temperature: If experimentally feasible, performing incubations and measurements at lower temperatures can slow down the rate of enzymatic and chemical reactions, including the reduction of Tempone.
-
Use of Inhibitors: Consider depleting cellular glutathione levels by pre-incubating cells with an inhibitor of glutathione synthesis, such as buthionine sulfoximine (B86345) (BSO).[5] Be aware that this will alter the cellular redox state and may have other downstream effects.
-
Optimize Cell Density: Very high cell densities can lead to a more rapid depletion of oxygen and accumulation of reductive species. Experiment with different cell concentrations to find an optimal balance.
-
Problem 2: Poor Signal-to-Noise Ratio
-
Possible Cause: A combination of low levels of ROS production and rapid reduction of the formed Tempone adduct.
-
Solutions:
-
Increase Spin Trap Concentration: Using a higher concentration of this compound (e.g., in the 1-10 mM range) can increase the rate of spin trapping, leading to a stronger initial signal.[6] However, be mindful of potential cellular toxicity at very high concentrations.
-
Optimize EPR Spectrometer Settings: Ensure your EPR spectrometer parameters are optimized for detecting nitroxide radicals. This includes appropriate microwave power, modulation amplitude, and scan time. (See Experimental Protocol: Cellular Spin Trapping with this compound for recommended settings).
-
Signal Averaging: Increase the number of scans to improve the signal-to-noise ratio.
-
Background Subtraction: Record a spectrum of your cells and buffer without the spin trap and subtract it from your experimental spectrum to remove background signals.[7]
-
Problem 3: Inconsistent or Irreproducible Results
-
Possible Cause: Variability in cellular metabolic state, passage number, or experimental conditions.
-
Solutions:
-
Standardize Cell Culture Conditions: Use cells of a consistent passage number and ensure they are in the same growth phase for all experiments.
-
Control for Oxygen Levels: The reduction of nitroxides can be faster under anaerobic conditions. Ensure consistent oxygenation of your cell suspension during the experiment unless studying hypoxia.
-
Prepare Fresh Reagents: Always use freshly prepared solutions of this compound, as it can degrade over time.
-
Quantitative Data Summary
The reduction of Tempone in a cellular environment is a complex process influenced by multiple factors. The following table summarizes the key players and their impact on Tempone stability.
| Cellular Reductant | Typical Intracellular Concentration | Impact on Tempone Signal | Rate of Reduction | Notes |
| Ascorbate (Vitamin C) | 0.5 - 2 mM | High | Rapid | A primary non-enzymatic reductant of nitroxides.[1] |
| Glutathione (GSH) | 1 - 10 mM | High | Moderate (indirectly) | Facilitates the reduction of nitroxides by ascorbate by scavenging the ascorbate radical.[1] |
| NAD(P)H | 0.1 - 0.5 mM | Moderate | Slower | Can contribute to nitroxide reduction, often enzymatically. |
Experimental Protocols
Protocol 1: Cellular Spin Trapping with this compound for ROS Detection by EPR
This protocol provides a general framework for detecting ROS in a suspension of cultured cells using this compound.
Materials:
-
Cultured cells in suspension
-
Phosphate-buffered saline (PBS) or other appropriate buffer
-
This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine) stock solution (e.g., 100 mM in buffer)
-
EPR spectrometer with a flat cell or capillary tube sample holder
-
ROS-inducing agent (e.g., PMA, menadione) or experimental condition of interest
Procedure:
-
Cell Preparation:
-
Harvest cultured cells and wash them twice with PBS by gentle centrifugation.
-
Resuspend the cells in fresh, pre-warmed (37°C) PBS at the desired concentration (e.g., 1 x 10^6 to 1 x 10^7 cells/mL).
-
-
Spin Trapping:
-
Add the this compound stock solution to the cell suspension to a final concentration of 1-10 mM.[6] Mix gently.
-
Add the ROS-inducing agent or apply the experimental condition.
-
Incubate for a defined period (e.g., 5-30 minutes) at 37°C. This time should be optimized to maximize signal while minimizing reduction.
-
-
Sample Loading for EPR:
-
Transfer an aliquot of the cell suspension (typically 50-150 µL) into an EPR flat cell or a gas-permeable capillary tube.
-
Ensure there are no air bubbles in the sample.
-
-
EPR Data Acquisition:
-
Immediately place the sample in the EPR spectrometer cavity.
-
Record the EPR spectrum using settings optimized for Tempone. Typical X-band spectrometer settings are:
-
Center Field: ~3514 G (for g ≈ 2.006)
-
Sweep Width: 60-100 G
-
Microwave Power: 10-20 mW (check for saturation)
-
Modulation Amplitude: ≤ 1 G
-
Modulation Frequency: 100 kHz
-
Time Constant: 40-80 ms
-
Number of Scans: 1-10, depending on signal intensity
-
-
-
Data Analysis:
-
The EPR spectrum of Tempone will be a characteristic three-line signal.
-
Quantify the signal intensity by double integration of the first-derivative spectrum.
-
Compare the signal intensity between different experimental conditions.
-
Visualizations
Cellular Reduction of Tempone
The following diagram illustrates the central problem: the conversion of the EPR-active Tempone nitroxide to the EPR-silent hydroxylamine by cellular reductants.
Caption: The experimental cycle of this compound as a spin trap in a cellular environment.
The Ascorbate-Glutathione Cycle
This diagram shows the key cellular pathway responsible for maintaining the pools of ascorbate and glutathione, the primary agents that reduce Tempone. Understanding this cycle is crucial for developing strategies to mitigate signal loss.
Caption: The Ascorbate-Glutathione cycle, a key pathway in cellular redox homeostasis.[8][9][10][11]
References
- 1. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Glutathione deficiency produced by inhibition of its synthesis, and its reversal; applications in research and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Glutathione-ascorbate cycle - Wikipedia [en.wikipedia.org]
- 9. Ascorbate and Glutathione: The Heart of the Redox Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Redox homeostasis via gene families of ascorbate-glutathione pathway [frontiersin.org]
- 11. Regulation of Ascorbate-Glutathione Pathway in Mitigating Oxidative Damage in Plants under Abiotic Stress - PMC [pmc.ncbi.nlm.nih.gov]
Tempone-H Signal Instability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing signal instability issues encountered during experiments utilizing the Tempone-H spin trap. The following guides and frequently asked questions (FAQs) are designed to offer practical solutions to common challenges in detecting and quantifying reactive oxygen species (ROS) using Electron Spin Resonance (ESR) spectroscopy.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) is a spin trap used to detect and quantify reactive oxygen species (ROS), particularly superoxide (B77818) (O₂⁻) and peroxynitrite (ONOO⁻) radicals.[1] In the presence of these radicals, the non-paramagnetic this compound is oxidized to a stable nitroxide radical called Tempone.[1] This stable radical produces a characteristic three-line spectrum that can be detected and quantified using Electron Spin Resonance (ESR) spectroscopy. The intensity of the Tempone ESR signal is proportional to the amount of ROS trapped.
Q2: Why is my this compound signal unstable or weak?
Signal instability or weakness can arise from several factors:
-
Reduction of the Tempone radical: The stable Tempone radical can be chemically reduced back to the ESR-silent hydroxylamine (B1172632) (this compound) by biological reductants present in the sample, such as ascorbic acid (Vitamin C) and glutathione. This is a common cause of signal decay.
-
Low ROS production: The biological system under investigation may be producing ROS at a level below the detection limit of the ESR spectrometer.
-
Suboptimal experimental conditions: Factors such as pH, temperature, and the concentration of this compound can significantly impact the efficiency of spin trapping and the stability of the resulting Tempone radical.
-
Instrumental issues: Incorrect ESR spectrometer settings can lead to a poor signal-to-noise ratio.
-
Presence of quenching agents: Certain molecules in the sample can "quench" the ESR signal, reducing its intensity.
Q3: Can components of my cell culture medium interfere with the measurement?
Yes, some components of cell culture media can act as antioxidants or pro-oxidants, potentially interfering with ROS measurements. It is advisable to perform control experiments with the medium alone to assess any background signal or interference.
Q4: How can I distinguish a true ROS signal from an experimental artifact?
Differentiating a true signal from an artifact is crucial for accurate data interpretation. Here are a few strategies:
-
Use of SOD and other scavengers: To confirm the presence of superoxide, experiments can be performed in the presence of superoxide dismutase (SOD), an enzyme that scavenges superoxide. A significant decrease in the ESR signal in the presence of SOD indicates that the signal is at least partially due to superoxide.
-
Controls: Running appropriate controls is essential. This includes a "no cells" control to check for ROS generation by the medium or other components, and a "no stimulus" control to establish a baseline ROS level in your cells.
-
Purity of this compound: Impurities in the this compound reagent can sometimes lead to artifactual signals. Ensure you are using a high-purity reagent.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues related to this compound signal instability.
| Problem | Potential Cause | Recommended Solution |
| Rapid Signal Decay | Reduction of Tempone by biological reductants (e.g., ascorbic acid, glutathione). | 1. Optimize incubation time: Minimize the time between sample preparation and ESR measurement. 2. Dilute the sample: If possible, diluting the sample can reduce the concentration of interfering reductants. 3. Consider cell lysis: For intracellular ROS measurements, lysing the cells immediately before measurement can release ROS and allow for faster trapping, minimizing the time for reduction to occur. |
| Low or No Signal | 1. Low rate of ROS production. 2. Inefficient spin trapping. 3. Incorrect ESR spectrometer settings. | 1. Increase cell density or stimulus concentration: This may enhance the ROS production rate. 2. Optimize this compound concentration: A concentration that is too low may not trap all the ROS, while a concentration that is too high can lead to signal broadening. A typical starting concentration is in the range of 1-10 mM. 3. Optimize ESR settings: Ensure appropriate microwave power, modulation amplitude, and scan time are used. Consult your instrument's manual or an ESR specialist. |
| Inconsistent or Irreproducible Results | 1. Variability in cell culture conditions. 2. Inconsistent timing of experimental steps. 3. Temperature fluctuations. 4. Light exposure. | 1. Standardize cell culture: Maintain consistent cell passage numbers, seeding densities, and growth conditions. 2. Create a detailed, timed protocol: Adhere strictly to the timing of reagent additions, incubations, and measurements. 3. Maintain constant temperature: Perform experiments at a consistent and controlled temperature, as temperature can affect both biological processes and the ESR signal itself. 4. Protect from light: Some reagents are light-sensitive. Keep samples and reagents protected from light as much as possible. |
| Broad or Distorted ESR Spectrum | 1. High concentration of Tempone radical. 2. Presence of paramagnetic metal ions. 3. Sample viscosity. | 1. Reduce this compound concentration: High concentrations can lead to spin-spin interactions that broaden the signal. 2. Use a chelating agent: If metal ion contamination is suspected, the addition of a chelating agent like DTPA may be beneficial. 3. Adjust solvent: In some cases, the viscosity of the sample can affect the line shape. This is a more complex issue that may require consultation with an ESR expert. |
Data on Factors Affecting Tempone Stability
| Factor | Effect on Tempone Signal | General Recommendation |
| Ascorbic Acid (Vitamin C) | Reduces Tempone to ESR-silent this compound, causing signal decay. | Minimize contact time; consider methods to deplete ascorbate (B8700270) if it is a major interferent. |
| Glutathione (GSH) | Reduces Tempone, leading to signal loss. | Similar to ascorbic acid, minimize incubation time. |
| pH | Can affect both the rate of ROS production and the stability of the Tempone radical. Extreme pH values should be avoided. | Maintain a physiological pH (around 7.4) for cellular experiments unless the experimental design requires otherwise. |
| Temperature | Affects the rate of biological reactions, radical decay, and the ESR signal itself. Lower temperatures generally slow down reactions and can increase signal intensity. | Maintain a consistent and controlled temperature throughout the experiment. For cellular studies, 37°C is typical, but for ESR measurements, lower temperatures may be optimal if biologically feasible. |
Experimental Protocols
Protocol: Detection of Cellular ROS using this compound and ESR
This protocol provides a general framework. Optimization of concentrations and incubation times is highly recommended for each specific cell type and experimental condition.
Materials:
-
This compound (high purity)
-
Cells in suspension or adherent cells
-
Appropriate cell culture medium or buffer (e.g., PBS, HBSS)
-
Stimulant for ROS production (e.g., PMA, Antimycin A)
-
ESR spectrometer
-
Capillary tubes for ESR measurements
Procedure:
-
Cell Preparation:
-
For adherent cells, wash with pre-warmed buffer.
-
For suspension cells, centrifuge and resuspend in fresh, pre-warmed buffer.
-
-
This compound Loading:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or buffer). Protect from light.
-
Add this compound to the cell suspension or overlay on adherent cells to a final concentration of 1-10 mM.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. This allows for cellular uptake.
-
-
Stimulation of ROS Production:
-
Add the ROS-inducing agent at the desired concentration.
-
Incubate for the desired stimulation period.
-
-
Sample Collection:
-
For suspension cells, transfer the cell suspension to a capillary tube.
-
For adherent cells, scrape the cells into the buffer and then transfer to a capillary tube.
-
-
ESR Measurement:
-
Immediately place the capillary tube in the ESR spectrometer.
-
Acquire the ESR spectrum using optimized instrument settings. Typical X-band spectrometer settings might include:
-
Microwave frequency: ~9.5 GHz
-
Microwave power: 10-20 mW
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 1-2 G
-
Sweep width: 100 G
-
Center field: ~3400 G
-
Scan time: 1-2 minutes
-
-
-
Data Analysis:
-
Quantify the signal intensity by double integration of the first-derivative ESR spectrum.
-
Compare the signal intensity between different experimental groups.
-
Understanding this compound Signaling
The following diagrams illustrate the key pathways and logical relationships in a this compound experiment.
Caption: Oxidation of this compound by ROS to the detectable Tempone radical.
Caption: A logical workflow for troubleshooting unstable this compound signals.
References
Technical Support Center: Impact of Biological Reductants on Tempone-H Measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of biological reductants on Tempone-H measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used in EPR measurements?
This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) is a hydroxylamine (B1172632) spin probe. In the presence of reactive oxygen species (ROS) such as superoxide (B77818) and peroxynitrite, this compound is oxidized to a stable nitroxide radical, Tempone.[1] This paramagnetic species produces a characteristic three-line spectrum detectable by Electron Paramagnetic Resonance (EPR) spectroscopy. The intensity of the EPR signal is proportional to the amount of Tempone formed, allowing for the quantification of ROS in biological systems.
Q2: What are biological reductants and why do they interfere with this compound measurements?
Biological reductants are molecules within cells and tissues that readily donate electrons. Key examples include ascorbic acid (Vitamin C) and glutathione (B108866) (GSH).[2][3] These molecules play a crucial role in maintaining the cellular redox balance. The oxidized product of this compound, the Tempone nitroxide radical, can be reduced back to the EPR-silent hydroxylamine form by these biological reductants.[2][3] This leads to a decrease or complete loss of the EPR signal, which can result in an underestimation of ROS levels.
Q3: Which biological reductants are of primary concern?
Ascorbate (B8700270) and glutathione are the most significant biological reductants that interfere with Tempone measurements due to their high intracellular concentrations and reactivity with nitroxides.[2][3] The ascorbate-glutathione pathway is a major antioxidant system in cells, responsible for detoxifying ROS and maintaining a reducing environment.[4][5]
Q4: How quickly do these reductants affect the Tempone signal?
The reduction of Tempone by ascorbate and glutathione can be rapid, occurring on the timescale of EPR measurements. The rate of reduction is dependent on the concentration of the reductants, temperature, and pH. Cells loaded with ascorbic acid show a more rapid loss of the Tempol (B1682022) (a related nitroxide) EPR signal compared to cells without ascorbate.[3]
Troubleshooting Guide: EPR Signal Loss or Attenuation
This guide addresses common issues related to EPR signal loss when using this compound in biological samples.
| Problem | Possible Cause | Troubleshooting Steps |
| Weak or no EPR signal after adding this compound to a biological sample. | Reduction of Tempone by biological reductants: High concentrations of ascorbate or glutathione in the sample are reducing the Tempone nitroxide to its EPR-silent hydroxylamine form.[2][3] | 1. Decrease incubation time: Minimize the time between the addition of this compound and the EPR measurement to reduce the extent of reduction. 2. Lower the temperature: Perform experiments at lower temperatures to slow down the rate of reduction.[6] 3. Use cell-free controls: Compare the signal from your biological sample to a cell-free system to confirm that the signal loss is due to cellular components. 4. Consider alternative spin probes: For environments with very high reducing capacity, consider using sterically shielded nitroxides that are more resistant to reduction.[1][7] |
| EPR signal decays rapidly over time. | Ongoing reduction of Tempone: The biological reductants in the sample are continuously reducing the newly formed Tempone. | 1. Kinetic measurements: Acquire EPR spectra at multiple time points to characterize the rate of signal decay. This can provide information about the reducing capacity of the sample. 2. Deplete reductants (with caution): In some experimental setups, it may be possible to partially deplete cellular glutathione using agents like diethylmaleate, but this will alter the cellular redox state and should be carefully considered and controlled for.[8] |
| Inconsistent or non-reproducible EPR signals. | Variability in the concentration of biological reductants: Differences in cell culture conditions, cell density, or tissue preparation can lead to variations in the levels of ascorbate and glutathione. | 1. Standardize sample preparation: Ensure consistent cell numbers, culture conditions, and tissue handling procedures for all experiments. 2. Measure reductant concentrations: If possible, quantify the levels of ascorbate and glutathione in your samples using established biochemical assays to correlate with EPR signal intensity. |
Quantitative Data on Nitroxide Reduction
| Nitroxide | Reductant | Rate Constant (k) | Experimental Conditions | Reference |
| TEMPO | Ascorbate | 2.4 ± 0.3 M⁻¹s⁻¹ | Aqueous solution, pH 7 | [9] |
| TEMPOL | Ascorbate | 6.96 M⁻¹s⁻¹ | H₂O, 25°C | [10] |
| Nitroxide 1 (unspecified) | Ascorbate | 0.09 M⁻¹s⁻¹ | Deaerated 0.1 M Na-phosphate buffer, pH 7.6 | [2] |
Note: TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and TEMPOL (4-hydroxy-TEMPO) are structurally very similar to Tempone and are expected to have comparable reactivity towards ascorbate.
Experimental Protocols
Protocol 1: General Measurement of ROS in Cell Culture using this compound
This protocol provides a general workflow for measuring ROS in cultured cells.
-
Cell Preparation:
-
Culture cells to the desired confluency.
-
Harvest the cells by trypsinization or scraping, and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cells in a suitable buffer (e.g., Krebs-HEPES buffer) at a concentration of 1 x 10⁶ to 1 x 10⁷ cells/mL.
-
-
Spin Probe Loading and ROS Induction:
-
Pre-warm the cell suspension to 37°C.
-
Add this compound to the cell suspension to a final concentration of 0.1-1 mM.
-
If inducing ROS production, add the stimulus at this point.
-
-
EPR Sample Preparation:
-
Immediately transfer an aliquot of the cell suspension (typically 50-100 µL) into a gas-permeable EPR capillary tube.
-
-
EPR Data Acquisition:
-
Place the capillary tube into the EPR spectrometer.
-
Acquire EPR spectra at 37°C. Typical X-band spectrometer settings are:
-
Microwave Frequency: ~9.5 GHz
-
Center Field: ~3400 G
-
Sweep Width: 100 G
-
Microwave Power: 10-20 mW (avoid saturation)
-
Modulation Amplitude: 1 G
-
Modulation Frequency: 100 kHz
-
-
For kinetic studies, record spectra at regular intervals (e.g., every 1-5 minutes).
-
-
Data Analysis:
-
Quantify the EPR signal intensity by measuring the peak height of one of the lines or by double integration of the first-derivative spectrum.
-
Compare the signal intensity between control and treated samples to determine the relative levels of ROS.
-
Protocol 2: Mitigating the Impact of Biological Reductants
This protocol outlines steps to minimize the interference from biological reductants.
-
Perform experiments on ice: After adding this compound and any stimuli, immediately place the cell suspension on ice to slow down both biological processes and the rate of Tempone reduction.
-
Minimize incubation time: Keep the time between adding this compound and freezing the sample for EPR analysis as short as possible.
-
Use of a cell-impermeable chelator: Include a metal chelator like DTPA (diethylenetriaminepentaacetic acid) at a concentration of 100 µM in the buffer to prevent redox cycling of trace metals that could interfere with the measurements.
-
Rapid freeze-quenching: For endpoint measurements, after the desired incubation time, rapidly freeze the sample in liquid nitrogen. This will stop all reactions and allow for later EPR analysis at cryogenic temperatures (e.g., 77 K), which can improve signal stability.
Visualizations
Ascorbate-Glutathione Pathway
The following diagram illustrates the key reactions in the ascorbate-glutathione pathway, which is a major source of biological reductants that can interfere with this compound measurements. This pathway demonstrates how ascorbate and glutathione are regenerated and maintained in their reduced, active forms.
Caption: The Ascorbate-Glutathione Pathway.
Experimental Workflow for this compound Measurement
This diagram outlines the logical flow of an experiment to measure ROS using this compound, including steps to account for the effects of biological reductants.
Caption: Experimental workflow for this compound measurements.
References
- 1. Sterically shielded spin labels for in-cell EPR spectroscopy: analysis of stability in reducing environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reversible Reduction of Nitroxides to Hydroxylamines: the Roles for Ascorbate and Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ascorbic acid decreases oxidant stress in endothelial cells caused by the nitroxide tempol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of Electron Paramagnetic Resonance in Biological Samples at Ambient Temperature and 77 K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-Cell EPR: Progress towards Structural Studies Inside Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spin Probes as Scavengers of Free Radicals in Cells [mdpi.com]
- 7. Probing protein conformation in cells by EPR distance measurements using Gd3+ spin labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutathione elevation during thermotolerance induction and thermosensitization by glutathione depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Thermochemical and Kinetic Properties of Ascorbate are Tuned by its Local Environment: Solution Chemistry and Biochemical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
How to avoid interference in Tempone-H based assays
Introduction to Tempone-H Assays
This compound, also known as 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine, is a hydroxylamine (B1172632) spin trap used in chemical and biological research to quantify reactive oxygen species (ROS), specifically peroxynitrite, superoxide (B77818), and peroxyl radicals.[1] In the presence of these radicals, this compound is oxidized to a stable nitroxide radical, TEMPONE.[1] The resulting stable radical can then be detected and quantified using electron spin resonance (ESR) spectroscopy.[2] This method is noted for being approximately 10 times more sensitive in detecting peroxynitrite or superoxide radicals compared to other spin traps like DMPO or TMIO.[3]
This technical guide addresses common sources of interference in this compound based assays and provides troubleshooting strategies to ensure accurate and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Falsely Elevated Signal (Apparent High ROS Levels)
Question: My control samples, which should have low levels of reactive oxygen species (ROS), are showing a high signal. What could be causing this interference?
Answer: Falsely elevated signals in this compound assays can arise from several sources that oxidize the this compound probe non-specifically. It is crucial to identify and mitigate these interferences for accurate results.
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Action |
| Metal Ion Contamination | Ferric (Fe³⁺) and cupric (Cu²⁺) ions are known to be effective oxidants of this compound, leading to a signal that is not related to ROS production in the sample.[3] Buffers, media, or glassware can be sources of metal ion contamination. | Use Chelating Agents: Add metal chelators like EDTA or DTPA to your reaction buffer to sequester contaminating metal ions. Use High-Purity Reagents: Ensure all buffers and media are prepared with high-purity water (e.g., Milli-Q) and analytical grade reagents. Acid-Wash Glassware: Thoroughly wash all glassware with an acid solution (e.g., 1M HCl) followed by extensive rinsing with high-purity water to remove any trace metals. |
| Compound Auto-oxidation | Certain compounds in your sample or treatment conditions may auto-oxidize, generating ROS and leading to an artificially high signal. | Run Compound-Only Controls: Test your compounds of interest in the assay buffer without cells or your biological system to check for direct oxidation of this compound. Test Alternative Compounds: If a compound is found to auto-oxidize, consider using an analog with a lower potential for generating ROS if possible. |
| Light-Induced Oxidation | This compound and other assay components can be sensitive to light, which can induce oxidation and generate a false-positive signal. | Protect from Light: Perform assay steps in low-light conditions or use amber-colored tubes and plates. Avoid prolonged exposure of the probe and samples to direct light. |
Issue 2: Falsely Low or No Signal (Apparent Low ROS Levels)
Question: I am expecting to see a strong signal based on my experimental conditions, but the results are showing very low or no ROS production. What could be interfering with the detection?
Answer: A weaker-than-expected signal can be caused by factors that either inhibit the oxidation of this compound or interfere with the stability and detection of the resulting TEMPONE radical.
Potential Causes and Solutions:
| Potential Cause | Description | Recommended Action |
| Presence of Reductants | Biological reductants, such as glutathione (B108866) and ascorbate (B8700270), can reduce the stable TEMPONE nitroxide back to the non-paramagnetic this compound, leading to signal loss.[4] This can be a significant issue in complex biological samples. | Optimize Incubation Time: Minimize the time between the generation of the TEMPONE radical and its measurement to reduce the impact of biological reductants. Consider Alternative Probes: For systems with high levels of reductants, consider using a spin trap like 1-hydroxy-3-carboxy-pyrrolidine (CP-H), as its resulting nitroxide radical is less susceptible to reduction by biological agents like ascorbate and glutathione.[4] Sample Dilution: Diluting the sample may reduce the concentration of interfering reductants, but this must be balanced with maintaining a detectable signal. |
| Inhibition of Radical Formation | Components in the sample matrix may scavenge the ROS before they can react with this compound. | Matrix-Matched Controls: Prepare your standards and controls in a matrix that is as similar as possible to your experimental samples to account for any matrix effects. Validate with a Positive Control: Use a known ROS-generating system (e.g., xanthine/xanthine oxidase for superoxide) to confirm that the assay is working correctly in your sample matrix. |
| Incorrect Probe Concentration | Using too low a concentration of this compound may not be sufficient to trap all the radicals produced, leading to an underestimation of ROS levels. | Titrate this compound: Perform a concentration-response experiment to determine the optimal concentration of this compound for your specific experimental system. A concentration of 2mM has been shown to provide good spin trapping efficacy.[4] |
Experimental Workflow and Validation Protocols
To ensure the reliability of your this compound assay results, it is essential to perform proper validation experiments.
Protocol 1: Assessing Interference from Test Compounds
-
Objective: To determine if a test compound directly reacts with or interferes with the this compound assay.
-
Methodology:
-
Prepare a solution of the test compound at the highest concentration used in the experiment in the assay buffer.
-
Add this compound to this solution.
-
Incubate under the same conditions as the main experiment (time, temperature, light exposure).
-
Measure the signal using ESR spectroscopy.
-
Control: A solution of this compound in the assay buffer without the test compound.
-
-
Interpretation: A significant signal in the compound-only sample indicates direct interference.
Protocol 2: Validating with a Known ROS-Generating System
-
Objective: To confirm that the assay can detect a known source of ROS in your experimental setup.
-
Methodology:
-
Use a well-characterized ROS-generating system (e.g., SIN-1 for peroxynitrite, or xanthine/xanthine oxidase for superoxide).
-
Spike this system into your sample matrix (e.g., cell culture media, tissue homogenate).
-
Add this compound and measure the signal.
-
Control: Your sample matrix without the ROS-generating system.
-
-
Interpretation: A robust signal in the presence of the ROS-generating system confirms that the assay is performing as expected.
Visualizing Assay Logic and Workflows
Diagram 1: this compound Mechanism of Action
References
- 1. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Spin trapping of superoxide radicals and peroxynitrite by 1-hydroxy-3-carboxy-pyrrolidine and 1-hydroxy-2,2,6, 6-tetramethyl-4-oxo-piperidine and the stability of corresponding nitroxyl radicals towards biological reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Tempone-H Protocols for Complex Biological Samples
Welcome to the technical support center for the application of Tempone-H in complex biological samples. This resource is tailored for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the nuances of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.
Issue 1: Weak or No ESR Signal
-
Question: I am not observing a significant ESR signal for TEMPONE after incubating my biological sample with this compound. What are the possible causes and solutions?
-
Answer: A weak or absent ESR signal can stem from several factors. Here's a systematic approach to troubleshoot this issue:
-
Low Concentration of Reactive Oxygen Species (ROS): The concentration of superoxide (B77818) or peroxynitrite in your sample might be below the detection limit of the assay.
-
Solution: Consider stimulating your cells or tissue to induce ROS production. For instance, you can use agonists like phorbol (B1677699) 12-myristate 13-acetate (PMA) to activate NADPH oxidase.
-
-
Suboptimal this compound Concentration: The concentration of the spin trap may not be optimal for your specific experimental conditions.
-
Solution: Perform a concentration-response experiment to determine the ideal this compound concentration. A typical starting point for cellular systems is in the range of 100 µM to 1 mM.[1]
-
-
Short Incubation Time: The incubation period may be insufficient for this compound to effectively trap the transient ROS.
-
Solution: Optimize the incubation time. A time-course experiment (e.g., 5, 15, 30, 60 minutes) can help identify the optimal window for signal detection.
-
-
Presence of Biological Reductants: Biological samples contain endogenous reductants like ascorbate (B8700270) and glutathione (B108866), which can reduce the stable TEMPONE radical back to the ESR-silent this compound, leading to signal loss.[2]
-
Solution: While challenging to eliminate, being aware of this possibility is crucial for data interpretation. Comparing your experimental samples to a cell-free system generating a known amount of ROS can help estimate the extent of signal reduction.
-
-
Improper Sample Preparation: The method of cell lysis or tissue homogenization can impact ROS production and detection.
-
Solution: Ensure your sample preparation method is validated for ROS measurements. Mechanical homogenization on ice is often preferred to minimize artificial ROS generation.
-
-
Issue 2: High Background Signal
-
Question: I am observing a high background ESR signal even in my control samples. What could be the reason, and how can I minimize it?
-
Answer: A high background signal can interfere with the accurate quantification of ROS. Here are common causes and mitigation strategies:
-
Auto-oxidation of this compound: this compound can be oxidized by factors other than the target ROS, such as ferric and cupric ions.[3]
-
Solution: Prepare this compound solutions fresh before each experiment. Use high-purity water and reagents to minimize metal ion contamination. Consider adding a metal chelator like DTPA (diethylenetriaminepentaacetic acid) to your buffer.
-
-
Contamination of Glassware or Plasticware: Residual contaminants can generate or interact with the spin trap.
-
Solution: Use thoroughly cleaned and, if possible, dedicated glassware for your experiments. High-quality, low-binding plasticware is also recommended.
-
-
Artificial ROS Generation During Sample Handling: Excessive vortexing or exposure to light can induce ROS production in the sample.
-
Solution: Handle samples gently and protect them from light, especially after the addition of this compound.
-
-
Issue 3: Signal Instability or Decay
-
Question: The ESR signal of TEMPONE is not stable and decays over time. Why is this happening, and how can I improve signal stability?
-
Answer: While TEMPONE is a relatively stable nitroxide radical, its signal can decay in complex biological milieu.
-
Reduction by Cellular Components: As mentioned earlier, biological reductants can convert TEMPONE back to this compound.[2] The rate of this reduction can vary between different sample types.
-
Solution: Acquire ESR spectra at consistent time points after sample preparation to ensure comparability between samples. If possible, perform kinetic measurements to understand the rate of signal decay.
-
-
Temperature Effects: The stability of the TEMPONE radical can be temperature-dependent.
-
Solution: Maintain a consistent and controlled temperature during your ESR measurements. For some applications, measurements at low temperatures can help stabilize the radical.[4]
-
-
Frequently Asked Questions (FAQs)
General
-
What is this compound and how does it work? this compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) is a spin trap used to detect and quantify reactive oxygen species (ROS), particularly superoxide and peroxynitrite.[3] It is a hydroxylamine (B1172632) that, upon reaction with these ROS, is oxidized to a stable nitroxide radical called TEMPONE.[5] This stable radical produces a characteristic three-line spectrum that can be detected and quantified using Electron Spin Resonance (ESR) spectroscopy.[6]
-
What are the advantages of using this compound over other spin traps? The primary advantage of this compound is its significantly higher sensitivity for detecting superoxide and peroxynitrite compared to other commonly used spin traps like DMPO (5,5-dimethyl-1-pyrroline N-oxide) or TMIO.[3] This increased sensitivity makes it particularly useful for detecting low levels of ROS in biological systems.
Experimental Design & Protocols
-
What is the recommended concentration of this compound to use? The optimal concentration of this compound can vary depending on the biological sample and the expected level of ROS production. A starting concentration of 100 µM to 1 mM is often used in cellular studies.[1] It is highly recommended to perform a concentration-response experiment to determine the optimal concentration for your specific system.
-
How should I prepare and store this compound solutions? this compound should be stored at 4°C and protected from light.[3] Stock solutions are typically prepared in a suitable solvent like DMSO. For long-term storage, aliquoted stock solutions should be kept at -80°C for up to 6 months or -20°C for up to 1 month, and always protected from light.[3] It is crucial to prepare fresh working solutions from the stock for each experiment to minimize auto-oxidation.
-
What is a typical incubation time for this compound with biological samples? The optimal incubation time depends on the kinetics of ROS production in your system. A common starting point is a 10-minute incubation.[1] However, it is essential to perform a time-course experiment to identify the time point of maximal signal intensity.
Data Analysis & Interpretation
-
How do I quantify the amount of ROS from the ESR signal? The intensity of the TEMPONE ESR signal is proportional to the concentration of the trapped ROS. To obtain quantitative data, you need to create a calibration curve using a known concentration of a stable radical standard, such as TEMPONE itself or another stable nitroxide like TEMPO.[7][8] By comparing the integrated area of the ESR signal from your sample to the calibration curve, you can determine the concentration of TEMPONE and, consequently, the amount of ROS produced.
-
What are potential interferences I should be aware of? The main interference in complex biological samples is the presence of endogenous reducing agents like glutathione and ascorbate, which can reduce the TEMPONE radical, leading to an underestimation of ROS levels.[2] Additionally, metal ions such as Fe³⁺ and Cu²⁺ can directly oxidize this compound, causing a false-positive signal.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters related to this compound and its use in ROS detection.
| Parameter | Value | Significance | Reference |
| Sensitivity vs. other spin traps | ~10-fold higher than DMPO or TMIO for superoxide and peroxynitrite detection | Highlights the advantage of this compound for detecting low ROS levels. | [3][5] |
| Reaction rate with peroxynitrite | 6 x 10⁹ M⁻¹s⁻¹ | Indicates a very fast and efficient trapping of peroxynitrite. | [5] |
| Reaction rate with superoxide | 1.2 x 10⁴ M⁻¹s⁻¹ | Shows efficient trapping of superoxide radicals. | [5] |
| Typical working concentration | 100 µM - 1 mM | Provides a starting range for optimizing experimental protocols. | [1] |
| TEMPONE ESR signal | Characteristic three-line spectrum | The distinct signal allows for specific detection and quantification. | [6] |
Experimental Protocols
Protocol 1: ROS Detection in Cell Culture Lysates
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat with your compound of interest or stimulus to induce ROS production. Include appropriate vehicle and positive controls.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) on ice. Gently scrape the cells and collect the lysate.
-
Spin Trapping: In a microcentrifuge tube, add the cell lysate. Add this compound to a final concentration of 1 mM. Mix gently by pipetting.
-
Incubation: Incubate the mixture for 15 minutes at room temperature, protected from light.
-
ESR Measurement: Transfer the sample to a capillary tube or a flat cell suitable for your ESR spectrometer. Record the ESR spectrum. Typical settings for a benchtop ESR spectrometer would be: center field ~3360 G, sweep width 100 G, microwave power 10 mW, modulation amplitude 1 G.
-
Quantification: Integrate the area under the three peaks of the TEMPONE signal. Determine the concentration of TEMPONE using a calibration curve prepared with a known concentration of a stable nitroxide standard.
Protocol 2: ROS Detection in Tissue Homogenates
-
Tissue Collection and Homogenization: Excise the tissue of interest and immediately place it in ice-cold homogenization buffer (e.g., PBS with a protease inhibitor cocktail). Mince the tissue and homogenize it using a Dounce or Potter-Elvehjem homogenizer on ice.
-
Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1000 x g) for 10 minutes at 4°C to remove cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford or BCA assay. This is crucial for normalizing the ESR signal.
-
Spin Trapping: In a microcentrifuge tube, add a standardized amount of protein from the supernatant. Add this compound to a final concentration of 1 mM. Mix gently.
-
Incubation: Incubate the mixture for 15 minutes at room temperature, protected from light.
-
ESR Measurement: Proceed with the ESR measurement as described in Protocol 1.
-
Quantification and Normalization: Quantify the TEMPONE concentration as described above. Normalize the ROS production to the protein concentration of the tissue homogenate.
Visualizations
Caption: General experimental workflow for ROS detection using this compound.
Caption: Key signaling pathways for ROS production measured by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Spin trapping of superoxide radicals and peroxynitrite by 1-hydroxy-3-carboxy-pyrrolidine and 1-hydroxy-2,2,6, 6-tetramethyl-4-oxo-piperidine and the stability of corresponding nitroxyl radicals towards biological reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dynamics and spin relaxation of tempone in a host crystal. An ENDOR, high field EPR and electron spin echo study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Addressing Tempone-H Auto-oxidation in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating Tempone-H auto-oxidation in experimental setups. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine) is a cell-permeable spin trap used to detect and quantify reactive oxygen species (ROS), particularly superoxide (B77818) (O₂⁻) and peroxynitrite (ONOO⁻), in biological systems.[1] In the presence of these radicals, the non-paramagnetic this compound is oxidized to the stable nitroxide radical, Tempone. This stable radical product can then be detected and quantified using Electron Spin Resonance (ESR) spectroscopy.
Q2: What is this compound auto-oxidation and why is it a concern?
Q3: What are the main factors that contribute to this compound auto-oxidation?
Several factors can accelerate the auto-oxidation of this compound:
-
pH: The stability of this compound is pH-dependent. While specific quantitative data is limited, generally, extreme pH values should be avoided.
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including the auto-oxidation of this compound.
-
Presence of Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of this compound.
-
Exposure to Oxygen: As an oxidation process, the presence of atmospheric oxygen can contribute to the degradation of this compound.
-
Light Exposure: While not as extensively documented for this compound specifically, light can be a catalyst for the degradation of many chemical compounds.
Troubleshooting Guide
This guide addresses common problems encountered during experiments using this compound, with a focus on issues arising from auto-oxidation.
| Problem | Possible Cause | Recommended Solution |
| High background ESR signal in control samples | 1. Contaminated Buffer or Reagents: Presence of transition metal ions or other oxidizing agents. 2. Degraded this compound Stock Solution: The stock solution has undergone significant auto-oxidation. 3. Inappropriate Buffer pH: The pH of the experimental buffer is not optimal for this compound stability. | 1. Use high-purity, metal-free water and reagents. Consider treating buffers with a chelating agent like DTPA (diethylenetriaminepentaacetic acid) to remove trace metal ions. 2. Prepare fresh this compound stock solutions regularly. Validate the integrity of the stock solution before each experiment (see validation protocol below). 3. Optimize the buffer pH for your specific experimental system, aiming for a neutral or slightly acidic pH where possible, and ensure it remains stable throughout the experiment. |
| Inconsistent or non-reproducible ESR signals | 1. Variable this compound Quality: Inconsistent auto-oxidation levels between different aliquots or preparations of this compound. 2. Inconsistent Incubation Times: The duration of exposure of this compound to the experimental system varies between samples. 3. Temperature Fluctuations: Variations in temperature between experiments affecting the rate of both biological ROS production and this compound auto-oxidation. | 1. Prepare a large batch of this compound stock solution, aliquot it into single-use vials, and store them under recommended conditions (-80°C, protected from light).[1] 2. Standardize all incubation times precisely. Use a timer and ensure all samples are processed identically. 3. Use a temperature-controlled incubator or water bath for all experimental steps. Monitor and record the temperature for each experiment. |
| No ESR signal detected, even in positive controls | 1. Degraded this compound: The this compound has completely oxidized and is no longer capable of trapping radicals. 2. Presence of Reducing Agents: High concentrations of reducing agents (e.g., ascorbate, glutathione) in the sample can reduce the newly formed Tempone radical back to this compound, quenching the ESR signal. | 1. Test the this compound stock solution with a known ROS-generating system (e.g., xanthine/xanthine oxidase) to confirm its activity. 2. Be aware of the composition of your experimental medium. If high levels of reducing agents are present, consider alternative methods or spin traps that are less susceptible to reduction. |
Quantitative Data Summary
The following table summarizes the known reaction rates of this compound with key reactive oxygen species.
| Reactive Species | Rate Constant (M⁻¹s⁻¹) | Reference |
| Superoxide (O₂⁻) | 1.2 x 10⁴ | [1] |
| Peroxynitrite (ONOO⁻) | 6 x 10⁹ | [1] |
Experimental Protocols
Protocol for Preparation and Validation of this compound Stock Solution
-
Preparation of Stock Solution:
-
Use high-purity, deoxygenated, and metal-free water or an appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.4, treated with Chelex resin).
-
Dissolve this compound to the desired stock concentration (e.g., 100 mM).
-
Work quickly and keep the solution on ice to minimize exposure to heat and light.
-
Aliquot the stock solution into small, single-use, light-protected vials.
-
Purge the headspace of each vial with an inert gas (e.g., argon or nitrogen) before sealing.
-
Store the aliquots at -80°C.[1]
-
-
Validation of Stock Solution Integrity:
-
Before each experiment, thaw a fresh aliquot of the this compound stock solution.
-
Prepare a control sample containing only the experimental buffer and the final working concentration of this compound.
-
Measure the baseline ESR signal of this control sample. A minimal to non-existent signal indicates a high-quality stock solution.
-
If a significant background signal is observed, the stock solution is likely degraded and should be discarded.
-
Protocol for ESR Measurement of Superoxide Production in Cell Culture
-
Cell Preparation: Culture cells to the desired confluency in a suitable medium.
-
Experimental Treatment: Treat the cells with the experimental compounds to induce or inhibit ROS production. Include appropriate positive and negative controls.
-
Addition of this compound: Add the validated this compound stock solution to the cell culture medium to achieve the desired final concentration (typically in the range of 1-10 mM).
-
Incubation: Incubate the cells for a predetermined period (e.g., 10-30 minutes) at 37°C. This incubation time should be optimized for the specific cell type and experimental conditions.
-
Sample Collection: Collect the cell suspension or supernatant for ESR analysis.
-
ESR Measurement:
-
Transfer the sample to a suitable ESR capillary tube.
-
Record the ESR spectrum using an ESR spectrometer. Typical instrument settings for detecting the Tempone radical should be used.
-
Quantify the signal intensity, which is proportional to the amount of Tempone formed and, therefore, the amount of superoxide produced.
-
Visualizations
Signaling Pathway Diagram
Caption: NADPH oxidase activation and superoxide detection using this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for ROS detection with this compound.
References
Improving the stability of Tempone-H adducts for longer measurements
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Tempone-H adducts for longer and more reliable measurements.
Frequently Asked Questions (FAQs)
Q1: What is the actual species detected by EPR when using this compound as a spin trap?
A1: When this compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) is used as a spin trap, it reacts with free radicals to become oxidized into the stable nitroxide radical, TEMPONE (2,2,6,6-tetramethyl-4-oxo-piperidine-1-oxyl).[1] It is this stable TEMPONE radical that is detected by Electron Paramagnetic Resonance (EPR) spectroscopy. Therefore, discussions about the "stability of the this compound adduct" are primarily concerned with the stability of the resulting TEMPONE radical under experimental conditions.
Q2: What are the primary factors that lead to the decay of the TEMPONE signal?
A2: The decay of the TEMPONE EPR signal is primarily caused by the reduction of the nitroxide radical to the EPR-silent hydroxylamine. This reduction can be induced by various factors in the experimental sample, including:
-
Biological Reductants: Ascorbate (B8700270) (Vitamin C) and glutathione (B108866) (GSH) are common biological molecules that can rapidly reduce TEMPONE.[2][3][4][5]
-
Enzymatic Activity: In biological samples, enzymes such as those in the mitochondrial electron transport chain can contribute to the reduction of nitroxides.
-
pH: The stability of nitroxide radicals can be influenced by the pH of the medium. Extreme pH values can lead to faster decay.
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including the reduction of TEMPONE, leading to a shorter half-life of the EPR signal.[6]
-
Solvent: The choice of solvent can affect the stability of the radical.
Q3: How can I minimize the reduction of TEMPONE in my samples?
A3: To minimize the reduction of TEMPONE and prolong the measurement time, consider the following strategies:
-
Sample Preparation: If possible, remove or minimize the concentration of potent reducing agents like ascorbate and glutathione from your sample. This can be achieved through purification techniques like dialysis or size-exclusion chromatography for macromolecular samples.
-
pH Control: Maintain the pH of your sample within a neutral and stable range (typically pH 7.0-7.5) using a suitable buffer system.
-
Temperature Control: Perform EPR measurements at the lowest temperature compatible with your experimental goals. For very long measurements, freezing the sample (cryogenic temperatures) can effectively halt the decay process.
-
Deoxygenation: While not always the primary cause of decay, removing dissolved oxygen from the sample by purging with an inert gas (e.g., argon or nitrogen) can sometimes improve stability, as oxygen can participate in redox cycling reactions.
Q4: What is the expected half-life of the TEMPONE radical?
A4: The half-life of TEMPONE is highly dependent on the experimental conditions. In a clean, simple buffer system, TEMPONE is very stable. However, in the presence of biological reductants, its half-life can be significantly shorter. For instance, the rate of reduction of TEMPONE by ascorbate is considerably faster than by glutathione. One study found that the reduction of TEMPONE by ascorbate was 66-fold faster than that of another nitroxide radical, CP•.[7]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Rapid decay of the EPR signal | High concentration of reducing agents (e.g., ascorbate, glutathione).[2][3][4][5] | - Purify the sample to remove small molecule reductants.- If reductants are integral to the system, perform measurements at lower temperatures to slow down the reaction kinetics.- Acquire data rapidly in intervals and analyze the decay kinetics. |
| Extreme pH of the sample. | - Adjust the sample pH to a neutral range (7.0-7.5) using a non-reactive buffer. | |
| High temperature.[6] | - Lower the measurement temperature. Consider using a variable temperature accessory for the EPR spectrometer.- For endpoint measurements, freeze the sample rapidly in liquid nitrogen to quench the reaction. | |
| No or very weak EPR signal | Insufficient formation of the TEMPONE radical. | - Ensure that the concentration of this compound is sufficient to trap the radicals of interest.- Verify the presence of radical species in your system using a positive control. |
| Complete and rapid reduction of TEMPONE. | - Re-evaluate the sample composition for high concentrations of potent reductants.- Attempt measurements at cryogenic temperatures. | |
| Incorrect EPR spectrometer settings. | - Optimize EPR parameters, including microwave power, modulation amplitude, and receiver gain.[7] | |
| Distorted or noisy EPR spectrum | High viscosity of the sample. | - If possible, dilute the sample or gently warm it to reduce viscosity before measurement. Note that warming may increase the decay rate. |
| Inappropriate solvent. | - Use a low-dielectric solvent whenever possible for room temperature measurements to improve the quality factor (Q) of the resonator.[8] For aqueous samples, use a flat cell or capillary tubes.[9] | |
| Sample positioning. | - Ensure the sample is correctly positioned in the center of the EPR resonator for maximum signal intensity. |
Experimental Protocols
Protocol 1: General Sample Preparation for Improved TEMPONE Stability
-
Buffer Selection: Prepare a buffer solution at the desired pH (typically 7.4). A phosphate (B84403) buffer is a common choice.
-
Removal of Reductants (Optional but Recommended):
-
For protein or other macromolecular samples, perform buffer exchange using dialysis or a desalting column to remove low molecular weight reducing agents like ascorbate and glutathione.
-
Conduct this step at 4°C to minimize sample degradation.
-
-
Addition of this compound: Add the desired concentration of this compound to the sample. The final concentration will depend on the expected radical flux but is often in the range of 1-10 mM.
-
Incubation: Allow the reaction between this compound and the radical species to proceed for the desired amount of time. This can be done at a controlled temperature.
-
Sample Transfer: Transfer the sample to an appropriate EPR tube. For aqueous solutions at room temperature, a quartz flat cell or a small-diameter capillary tube is recommended to minimize dielectric loss.[9]
-
Measurement: Immediately place the sample in the EPR spectrometer and begin data acquisition. For kinetic studies, set up time-course measurements. For enhanced stability during long acquisitions, consider freezing the sample in liquid nitrogen and performing measurements at cryogenic temperatures.
Protocol 2: Optimizing EPR Spectrometer Settings for TEMPONE Detection
-
Tuning and Coupling: Tune the EPR spectrometer and ensure the resonator is critically coupled for optimal signal detection.
-
Microwave Power: Start with a low microwave power (e.g., 1-2 mW) to avoid saturation of the EPR signal. Record spectra at increasing power levels to determine the optimal power that gives the maximum signal intensity without causing line broadening.
-
Modulation Amplitude: Use a modulation amplitude that is a fraction (e.g., 1/3 to 1/5) of the peak-to-peak linewidth of the TEMPONE signal. A typical starting point is 0.1 G. A larger modulation amplitude can increase signal-to-noise but may distort the lineshape.
-
Sweep Width and Time: Set the magnetic field sweep width to adequately cover the entire three-line spectrum of TEMPONE (typically around 50-100 G). The sweep time and time constant should be adjusted to achieve a good signal-to-noise ratio without distorting the signal.
-
Receiver Gain: Adjust the receiver gain to maximize the signal intensity while ensuring the detector is not overloaded.
-
Signal Averaging: For weak signals, improve the signal-to-noise ratio by averaging multiple scans. The signal-to-noise ratio improves with the square root of the number of scans.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glutathione and ascorbate reduction of the acetaminophen radical formed by peroxidase. Detection of the glutathione disulfide radical anion and the ascorbyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ascorbate and Glutathione: The Heart of the Redox Hub - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. [PDF] Appendix Appendix A : Acquiring EPR Spectra and Optimizing Parameters | Semantic Scholar [semanticscholar.org]
- 8. acif.ucr.edu [acif.ucr.edu]
- 9. Sample Preparation – Electron Paramagnetic Resonance (EPR) Facility – UW–Madison [epr.chem.wisc.edu]
Validation & Comparative
Tempone-H vs. DMPO: A Comparative Guide for Superoxide Detection Sensitivity
For researchers, scientists, and drug development professionals engaged in the study of oxidative stress, the accurate detection of superoxide (B77818) (O₂•⁻) is paramount. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping agents, remains a gold standard for the direct detection of this highly reactive oxygen species. This guide provides an objective comparison of two commonly used spin traps, Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) and DMPO (5,5-dimethyl-1-pyrroline N-oxide), focusing on their sensitivity for superoxide detection, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. DMPO
The selection of an appropriate spin trap is contingent on the specific experimental conditions and the required sensitivity. While DMPO has been a workhorse in the field for decades, this compound offers significant advantages in terms of sensitivity for superoxide detection.
A key study directly comparing the two spin traps revealed that this compound exhibits approximately 10-fold higher sensitivity in the detection of superoxide radicals compared to DMPO.[1][2][3] This enhanced sensitivity is attributed to the differing reaction mechanisms and the stability of the resulting EPR-active adducts.
| Parameter | This compound | DMPO | References |
| Relative Sensitivity | ~10-fold higher than DMPO for superoxide detection. | Baseline | [1][2][3] |
| Reaction with Superoxide | Oxidation to a stable nitroxide radical (TEMPONE). | Forms an unstable superoxide adduct (DMPO/•OOH). | [2] |
| Superoxide Adduct Half-life | The resulting TEMPONE radical is stable. | The DMPO/•OOH adduct is notoriously unstable, with a short half-life.[4][5] | [2][4][5] |
| Rate Constant with Superoxide | 1.2 x 10⁴ M⁻¹s⁻¹ | 2.4 M⁻¹s⁻¹ | [2][6] |
| Primary Detection Method | EPR spectroscopy of the stable TEMPONE nitroxide. | EPR spectroscopy of the transient DMPO/•OOH adduct. | [7] |
Experimental Protocols
Detailed methodologies for the utilization of this compound and DMPO in EPR spin trapping experiments are provided below. These protocols are based on the xanthine (B1682287)/xanthine oxidase system, a common method for generating a controlled flux of superoxide radicals.
Protocol 1: Superoxide Detection using DMPO
This protocol outlines the detection of superoxide generated by the xanthine/xanthine oxidase system using DMPO as the spin trap.
Materials:
-
DMPO (5,5-dimethyl-1-pyrroline N-oxide)
-
Xanthine
-
Xanthine Oxidase
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Phosphate (B84403) Buffer (100 mM, pH 7.4)
-
Eppendorf tubes
-
EPR spectrometer with a flat cell
Procedure:
-
Reagent Preparation:
-
Prepare a 1 M stock solution of DMPO in 100 mM phosphate buffer (pH 7.4).
-
Prepare a 1 mM stock solution of hypoxanthine (B114508) in 100 mM phosphate buffer (pH 7.4).[8]
-
Prepare a solution of xanthine oxidase (e.g., 0.05 units/ml) in the phosphate buffer.[8]
-
The buffer should contain a metal chelator such as 25 µM DTPA to prevent metal-catalyzed side reactions.[8]
-
-
Reaction Mixture Assembly:
-
Initiation of Reaction:
-
Initiate the reaction by adding 10 µl of the xanthine oxidase solution.[8]
-
Immediately vortex the tube and transfer the solution to a flat cell.
-
-
EPR Measurement:
-
Insert the flat cell into the EPR cavity.
-
Tune the spectrometer and begin spectral acquisition immediately.
-
The characteristic EPR signal for the DMPO-•OH adduct will have a 1:2:2:1 peak intensity ratio.[1]
-
Protocol 2: Superoxide Detection using this compound
This protocol describes the detection of superoxide using the more sensitive this compound spin trap.
Materials:
-
This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine)
-
Xanthine
-
Xanthine Oxidase
-
Phosphate Buffered Saline (PBS) or other suitable buffer
-
Eppendorf tubes
-
EPR spectrometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 100 mM) in the desired buffer.
-
Prepare stock solutions of xanthine and xanthine oxidase as described in Protocol 1.
-
-
Reaction Mixture Assembly:
-
In an Eppendorf tube, combine the buffer, xanthine, and this compound solution.
-
The final concentration of this compound can be optimized but is typically in the millimolar range.
-
-
Initiation of Reaction:
-
Initiate the superoxide generation by adding xanthine oxidase to the mixture.
-
Vortex the solution gently.
-
-
EPR Measurement:
-
Transfer the solution to an appropriate sample holder for the EPR spectrometer.
-
Allow a brief incubation period (e.g., 10 minutes) for the reaction to proceed and the stable TEMPONE signal to develop.[3]
-
Acquire the EPR spectrum. The resulting signal will be from the stable TEMPONE nitroxide radical.
-
Visualizing the Process
To further clarify the experimental workflow and the underlying chemical reactions, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. THE SPIN TRAPPING OF SUPEROXIDE AND HYDROXYL FREE RADICALS WITH DMPO (5,5-DIMETHYLPYRROLINE-N-OXIDE): MORE ABOUT IRON - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative measurement of superoxide generation using the spin trap 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative investigation of superoxide trapping by cyclic nitrone spin traps: the use of singular value decomposition and multiple linear regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selectscience.net [selectscience.net]
- 8. interchim.fr [interchim.fr]
A Head-to-Head Comparison: Tempone-H and Mito-TEMPO for Mitochondrial Superoxide Detection and Scavenging
For researchers, scientists, and drug development professionals, the accurate measurement and targeted scavenging of mitochondrial superoxide (B77818) are critical for advancing our understanding of cellular signaling, oxidative stress, and the development of novel therapeutics. This guide provides a comprehensive comparison of two prominent compounds used for this purpose: Tempone-H and Mito-TEMPO.
Mitochondria, the powerhouses of the cell, are also a primary source of reactive oxygen species (ROS), with the superoxide radical (O₂⁻) being a key player. Dysregulated mitochondrial superoxide production is implicated in a vast array of pathologies, making its precise detection and control a focal point of research. This compound and Mito-TEMPO are two powerful tools in this endeavor, each with distinct characteristics and applications. This guide will objectively compare their performance based on available experimental data, provide detailed experimental protocols, and illustrate key concepts with signaling pathway and workflow diagrams.
At a Glance: Key Differences
| Feature | This compound | Mito-TEMPO |
| Primary Function | Spin trap for quantifying superoxide and peroxynitrite | Mitochondria-targeted superoxide dismutase (SOD) mimetic; superoxide scavenger |
| Mechanism of Action | Oxidized by superoxide to a stable nitroxide radical (TEMPONE), detectable by Electron Paramagnetic Resonance (EPR) spectroscopy.[1] | Catalytically converts superoxide to hydrogen peroxide within the mitochondria.[2] |
| Cellular Targeting | Cell-permeable, but not actively targeted to mitochondria. | Actively targeted to mitochondria via a triphenylphosphonium (TPP⁺) cation.[3] |
| Detection Method | Primarily Electron Paramagnetic Resonance (EPR) spectroscopy. | Indirectly assessed by its effect on superoxide levels, often measured with fluorescent probes like MitoSOX Red. |
| Quantitative Aspect | Provides a quantitative measure of superoxide formation.[1] | Efficacy is measured by the reduction of a signal (e.g., fluorescence), providing a relative measure of scavenging. |
Performance Data: A Quantitative Look
Direct, head-to-head comparative studies providing a full suite of quantitative performance metrics for this compound and Mito-TEMPO under identical conditions are limited in the published literature. However, individual studies provide valuable data points for comparison.
| Parameter | This compound | Mito-TEMPO | Mito-TEMPO-H (Reduced Form) |
| Reaction Rate Constant with Superoxide | 1.2 x 10⁴ M⁻¹s⁻¹[1] | Not directly reported as a rate constant | Not directly reported as a rate constant |
| IC₅₀ for Superoxide Scavenging | Not applicable (spin trap) | 10 µM[4] | 123 µM[4] |
| Primary Detection Method | Electron Paramagnetic Resonance (EPR) | Fluorescence Microscopy, Flow Cytometry | Electron Paramagnetic Resonance (EPR) |
| Mitochondrial Accumulation | Not actively accumulated | Significant accumulation driven by membrane potential[3] | Significant accumulation driven by membrane potential[5][6] |
Chemical Structures and Mechanisms of Action
The distinct functionalities of this compound and Mito-TEMPO stem from their unique chemical structures.
Mito-TEMPO's structure includes a triphenylphosphonium (TPP⁺) cation, a lipophilic cation that causes the molecule to accumulate several hundred-fold within the mitochondria, driven by the mitochondrial membrane potential. This targeting is crucial for its specific action on mitochondrial superoxide. This compound, lacking this targeting moiety, is cell-permeable but its distribution within the cell is more general.
The following diagram illustrates the distinct mechanisms of action of this compound and Mito-TEMPO in the context of mitochondrial superoxide.
Experimental Protocols
Accurate and reproducible data are paramount in research. The following are detailed protocols for key experiments to assess mitochondrial superoxide using these compounds or common detection methods.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Superoxide Detection with Cyclic Hydroxylamines (this compound and Mito-TEMPO-H)
This protocol is adapted from studies using cyclic hydroxylamines for site-specific superoxide detection.[5][6]
Objective: To quantify mitochondrial superoxide production in cultured cells using this compound or Mito-TEMPO-H and EPR spectroscopy.
Materials:
-
Cultured cells (e.g., endothelial cells, neurons)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound or Mito-TEMPO-H stock solution (in DMSO or appropriate solvent)
-
Inducer of mitochondrial superoxide (e.g., Antimycin A, Rotenone)
-
Vehicle control (e.g., DMSO)
-
Liquid nitrogen
-
EPR spectrometer and accessories (e.g., finger dewar)
Procedure:
-
Cell Culture: Plate cells at an appropriate density in culture dishes and grow to the desired confluency.
-
Induction of Superoxide Production: Treat cells with the chosen inducer (e.g., 10 µM Antimycin A for 30-60 minutes) or vehicle control in fresh culture medium.
-
Probe Incubation: Add this compound (final concentration ~0.5-1 mM) or Mito-TEMPO-H (final concentration ~25-50 µM) to the culture medium and incubate for 20-30 minutes at 37°C.
-
Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS. Detach the cells using Trypsin-EDTA, and then neutralize with culture medium.
-
Sample Preparation: Centrifuge the cell suspension to obtain a cell pellet. Resuspend the pellet in a known volume of PBS or a suitable buffer.
-
EPR Sample Loading: Transfer the cell suspension to an EPR-compatible sample tube or capillary.
-
EPR Measurement: Immediately freeze the sample in liquid nitrogen within the EPR spectrometer's finger dewar.
-
Data Acquisition: Record the EPR spectrum. The signal intensity of the formed nitroxide radical (TEMPONE or Mito-TEMPO) is proportional to the amount of superoxide produced.
-
Quantification: Use a standard curve of a stable nitroxide radical of known concentration to quantify the amount of superoxide generated. Normalize the results to cell number or protein concentration.
Fluorescence Microscopy for Detecting Mitochondrial Superoxide Scavenging by Mito-TEMPO
This protocol utilizes the fluorescent probe MitoSOX Red to visualize changes in mitochondrial superoxide levels in response to Mito-TEMPO treatment.
Objective: To qualitatively or semi-quantitatively assess the efficacy of Mito-TEMPO in scavenging mitochondrial superoxide in live cells.
Materials:
-
Cultured cells grown on glass-bottom dishes or coverslips
-
Cell culture medium
-
Mito-TEMPO stock solution
-
Inducer of mitochondrial superoxide (e.g., Antimycin A)
-
MitoSOX Red indicator (5 mM stock in DMSO)
-
Hoechst 33342 or other nuclear stain (optional)
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and allow them to adhere and grow.
-
Mito-TEMPO Pre-treatment: Pre-incubate the cells with the desired concentration of Mito-TEMPO (e.g., 10-50 µM) or vehicle control in culture medium for 1-2 hours at 37°C.
-
Induction of Superoxide: Add the superoxide inducer (e.g., 10 µM Antimycin A) to the medium and incubate for 30-60 minutes.
-
MitoSOX Red Staining: During the last 10-15 minutes of the induction period, add MitoSOX Red to a final concentration of 2.5-5 µM.
-
Washing: Gently wash the cells two to three times with warm PBS or culture medium.
-
Imaging: Immediately image the cells using a fluorescence microscope.
-
MitoSOX Red (oxidized): Excitation ~510 nm, Emission ~580 nm.
-
Hoechst 33342 (if used): Excitation ~350 nm, Emission ~461 nm.
-
-
Image Analysis: Quantify the fluorescence intensity of MitoSOX Red in the mitochondrial region of the cells. Compare the intensity between control, inducer-treated, and Mito-TEMPO + inducer-treated groups.
Flow Cytometry for Quantitative Analysis of Mitochondrial Superoxide Scavenging by Mito-TEMPO
This protocol allows for the high-throughput, quantitative analysis of mitochondrial superoxide levels in a cell population.
Objective: To quantify the effect of Mito-TEMPO on mitochondrial superoxide levels in a large population of cells.
Materials:
-
Cultured cells in suspension or detached from plates
-
Cell culture medium
-
Mito-TEMPO stock solution
-
Inducer of mitochondrial superoxide
-
MitoSOX Red indicator
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in suspension with Mito-TEMPO and/or a superoxide inducer as described in the fluorescence microscopy protocol.
-
MitoSOX Red Staining: During the final 15-30 minutes of treatment, add MitoSOX Red to a final concentration of 2.5-5 µM.
-
Washing: Pellet the cells by centrifugation and wash once with warm PBS.
-
Resuspension: Resuspend the cells in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with a 488 nm or 561 nm laser and detecting the emission in the appropriate channel (typically PE or a similar channel, ~585/42 nm).
-
Data Analysis: Determine the mean fluorescence intensity (MFI) of the MitoSOX Red signal for each treatment group. A decrease in MFI in the Mito-TEMPO treated group indicates scavenging of mitochondrial superoxide.
Experimental and Logical Workflow Diagrams
To effectively compare these compounds, a structured experimental workflow is essential.
The signaling pathway diagram below illustrates the central role of mitochondrial superoxide in cellular signaling and the points of intervention for this compound and Mito-TEMPO.
Choosing the Right Tool for the Job
The selection between this compound and Mito-TEMPO ultimately depends on the specific research question:
-
For quantitative measurement of mitochondrial superoxide production rates, this compound coupled with EPR spectroscopy is the more direct method. Its ability to trap superoxide and form a stable, quantifiable radical makes it a powerful tool for determining the absolute or relative rates of superoxide formation under different conditions.
-
For targeted scavenging of mitochondrial superoxide to investigate its downstream effects on cellular signaling and pathophysiology, Mito-TEMPO is the superior choice. Its specific accumulation in the mitochondria allows for the targeted reduction of superoxide at its source, enabling researchers to probe the specific roles of mitochondrial ROS in various cellular processes.
References
- 1. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic Targeting of Mitochondrial Superoxide in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. EPR Detection of Cellular and Mitochondrial Superoxide Using Cyclic Hydroxylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EPR detection of cellular and mitochondrial superoxide using cyclic hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ROS Detection: Validating Tempone-H EPR with Fluorescent Probes
For researchers, scientists, and drug development professionals investigating the role of reactive oxygen species (ROS) in biological systems, the accurate and reliable measurement of these transient molecules is paramount. Two prominent techniques for ROS detection are Electron Paramagnetic Resonance (EPR) spectroscopy using spin probes like Tempone-H and fluorescence-based methods employing probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and MitoSOX. This guide provides an objective comparison of these methods, supported by experimental data, to facilitate the selection of the most appropriate technique for specific research needs and to guide the validation of their results.
Principles of Detection
This compound EPR: This technique relies on the use of a cyclic hydroxylamine (B1172632) spin probe, 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine (this compound). In the presence of ROS, particularly superoxide (B77818) (O₂⁻), this compound is oxidized to a stable nitroxide radical, 4-oxo-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPONE). This paramagnetic species is then detected and quantified by EPR spectroscopy. The intensity of the EPR signal is directly proportional to the concentration of the nitroxide, providing a measure of ROS production.
Fluorescent Probes: These methods utilize molecules that, upon reaction with ROS, are converted into fluorescent products.
-
DCFH-DA: A cell-permeable probe that is deacetylated by intracellular esterases to 2',7'-dichlorodihydrofluorescein (DCFH). DCFH is then oxidized by various ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).
-
MitoSOX Red: A derivative of dihydroethidium (B1670597) designed to accumulate in the mitochondria. It is selectively oxidized by superoxide to a red fluorescent product, 2-hydroxyethidium.
Data Presentation: A Comparative Analysis
| Feature | This compound EPR | Fluorescent Probes (e.g., DCFH-DA, MitoSOX) |
| Principle | Oxidation of a hydroxylamine to a stable nitroxide radical detected by EPR. | Oxidation of a non-fluorescent precursor to a fluorescent product. |
| Specificity | Reacts with a broad range of ROS, particularly superoxide.[1] Specificity can be inferred using scavengers like SOD.[2] | DCFH-DA: Non-specific, reacts with a wide range of ROS and is prone to auto-oxidation and photo-oxidation.[3] MitoSOX: More specific for superoxide. |
| Quantification | Provides a direct quantitative measure of the nitroxide concentration. | Generally provides relative quantification (fold change in fluorescence intensity). Absolute quantification is challenging. |
| Sensitivity | High sensitivity for detecting paramagnetic species. | Very high sensitivity, capable of detecting low levels of ROS. |
| Artifacts | Can be prone to auto-oxidation, leading to background signals.[4] The reaction can be influenced by metal ions.[2] | DCFH-DA: Can generate ROS upon excitation and is susceptible to artifacts from other cellular redox processes.[5] MitoSOX: Formation of non-specific oxidation products can interfere with accurate measurement. |
| Localization | Can be targeted to specific cellular compartments (e.g., mitochondria with MitoTEMPO-H). | Probes can be designed to target specific organelles (e.g., MitoSOX for mitochondria). |
| Instrumentation | Requires a specialized EPR spectrometer. | Requires a fluorescence microscope, plate reader, or flow cytometer. |
Experimental Protocols
This compound EPR for Cellular ROS Detection
Objective: To quantify ROS production in cultured cells using this compound and EPR spectroscopy.
Materials:
-
Cultured cells of interest
-
This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine)
-
Phosphate-buffered saline (PBS)
-
EPR spectrometer and capillaries
-
Optional: Superoxide dismutase (SOD) for specificity control
Protocol:
-
Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, harvest the cells by trypsinization and wash them with PBS. Resuspend the cells in PBS at a known concentration (e.g., 1 x 10⁶ cells/mL).
-
Probe Loading: Add this compound to the cell suspension to a final concentration of 1 mM. Incubate for 30 minutes at 37°C.
-
Sample Preparation for EPR: Transfer the cell suspension containing this compound into a gas-permeable EPR capillary tube.
-
EPR Measurement: Place the capillary tube into the EPR spectrometer. Record the EPR spectrum at room temperature. The signal intensity of the TEMPONE nitroxide radical is proportional to the amount of ROS produced.
-
Specificity Control (Optional): To confirm the detection of superoxide, pre-incubate a parallel sample of cells with SOD (e.g., 100 U/mL) for 30 minutes before adding this compound. A decrease in the EPR signal intensity in the presence of SOD indicates superoxide-specific detection.
Fluorescent Probe Assay for Cellular ROS (using DCFH-DA)
Objective: To measure relative changes in intracellular ROS levels using DCFH-DA and a fluorescence plate reader.
Materials:
-
Cultured cells in a 96-well plate
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Hanks' Balanced Salt Solution (HBSS) or serum-free medium
-
Fluorescence microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and culture overnight.
-
Probe Loading: Remove the culture medium and wash the cells once with warm HBSS. Add 100 µL of DCFH-DA working solution (typically 10-20 µM in HBSS) to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm HBSS.
-
Treatment: Add 100 µL of the experimental treatment (e.g., a drug or stimulant) dissolved in HBSS or serum-free medium to the wells. Include appropriate controls (untreated cells, vehicle control).
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~530 nm. Kinetic readings can be taken over a desired period.
Mandatory Visualizations
Experimental Workflow for Validation
Caption: Workflow for the parallel validation of this compound EPR and fluorescent probe-based ROS detection.
Signaling Pathway: ROS Production and Detection
Caption: Simplified pathway of ROS generation and its detection by EPR and fluorescent probes.
Conclusion
Both this compound EPR and fluorescent probes are valuable tools for the detection of ROS. EPR offers direct quantification and high specificity for paramagnetic species, while fluorescent probes provide high sensitivity and are more accessible. However, both methods have their limitations and potential for artifacts. For robust and reliable results, it is crucial to understand the principles and limitations of each technique. Cross-validation of results using both methods, where feasible, can provide a more comprehensive understanding of the redox state within a biological system. The choice of method should be guided by the specific research question, the available instrumentation, and a critical consideration of the potential for artifacts.
References
- 1. mdpi.com [mdpi.com]
- 2. Electron Paramagnetic Resonance Measurements of Reactive Oxygen Species by Cyclic Hydroxylamine Spin Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy: To Probe or to Trap? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of different methods for measuring the superoxide radical by EPR spectroscopy in buffer, cell lysates and cells - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Peroxynitrite Quantification: Tempone-H vs. Alternative Spin Traps
For researchers, scientists, and drug development professionals navigating the complexities of reactive nitrogen species (RNS), accurate quantification of peroxynitrite (ONOO⁻) is paramount. This potent and short-lived oxidant plays a critical role in a spectrum of physiological and pathological processes, from signal transduction to oxidative stress-induced cellular damage. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, stands as a gold-standard technique for the direct detection of such transient radicals. This guide provides an objective comparison of Tempone-H, a widely used spin trap, with other notable alternatives for peroxynitrite quantification, supported by experimental data and detailed protocols.
Peroxynitrite is a key mediator in various signaling pathways and a critical contributor to oxidative and nitrosative stress. Its high reactivity and fleeting existence, however, make direct measurement a formidable challenge. Spin traps are compounds that react with unstable free radicals to form more stable, EPR-detectable radical adducts. The choice of an appropriate spin trap is crucial for obtaining reliable and quantitative data. This guide focuses on the performance of 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine (this compound) in comparison to other commonly employed spin traps such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 1-hydroxy-3-carboxy-pyrrolidine (CP-H).
Performance Comparison of Spin Traps for Peroxynitrite Quantification
The efficacy of a spin trap for peroxynitrite quantification is determined by several key factors, including its reaction rate with peroxynitrite, the stability of the resulting adduct, and its specificity. The following tables summarize the available quantitative data for this compound and its alternatives.
| Spin Trap | Reaction Rate Constant with Peroxynitrite (M⁻¹s⁻¹) | Sensitivity for Peroxynitrite Detection | Key Advantages | Key Disadvantages |
| This compound | 6 x 10⁹[1] | ~10-fold higher than DMPO or TMIO[1] | High reaction rate, forms a stable nitroxide radical (TEMPONE)[1][2][3] | Resulting nitroxide (TEMPONE) is susceptible to reduction by biological reductants like ascorbate[2][3] |
| DMPO | Not directly reported for peroxynitrite, reacts with ONOO⁻ decomposition products[4] | Lower than this compound[1] | Well-characterized for trapping various radicals | Forms multiple adducts with peroxynitrite decomposition products, complicating spectral interpretation[4][5]; superoxide (B77818) adduct is unstable[6] |
| CP-H | 4.5 x 10⁹[3] | Similar efficacy to this compound in vitro[2][3] | High reaction rate; its nitroxide radical (CP) is significantly more resistant to reduction by biological reductants than TEMPONE[2][3] |
Experimental Protocols
Detailed methodologies are critical for reproducible and accurate quantification of peroxynitrite. Below are protocols for key experiments utilizing this compound and a general protocol for competitive spin trapping.
Protocol 1: Quantification of Peroxynitrite using this compound and EPR Spectroscopy
This protocol outlines the general procedure for detecting peroxynitrite using this compound as a spin trap.
Materials:
-
This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine)
-
Peroxynitrite (ONOO⁻) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
EPR spectrometer and capillaries
-
Nitrogen gas
Procedure:
-
Prepare a stock solution of this compound in PBS. The final concentration in the assay will typically be in the millimolar range (e.g., 1-5 mM).
-
Prepare the reaction mixture in an EPR-compatible tube or capillary. Add the sample (e.g., cell suspension, purified protein) and the this compound solution.
-
Initiate the reaction by adding a known concentration of peroxynitrite solution. The final concentration of peroxynitrite should be in the micromolar range.
-
Immediately mix the solution thoroughly.
-
Transfer the sample to an EPR capillary and place it in the cavity of the EPR spectrometer.
-
Record the EPR spectrum. The formation of the stable nitroxide radical, TEMPONE, will result in a characteristic three-line spectrum.
-
Quantify the signal intensity of the TEMPONE radical. The concentration of the trapped peroxynitrite can be determined by comparing the signal intensity to a standard curve of a stable nitroxide radical of known concentration.
Protocol 2: Competitive Inhibition Assay to Differentiate Peroxynitrite from Superoxide
This protocol helps to distinguish the signal originating from peroxynitrite from that of superoxide, which can also be trapped by this compound.
Materials:
-
Same as Protocol 1
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Superoxide dismutase (SOD)
Procedure:
-
Follow the steps outlined in Protocol 1.
-
In a parallel experiment, add a competitive inhibitor to the reaction mixture before the addition of peroxynitrite.
-
To inhibit the peroxynitrite-dependent signal, add DMSO (e.g., 20 mM). The reaction of CP-H with peroxynitrite is inhibited by DMSO, which can simplify quantification[3].
-
To quench the superoxide-dependent signal, add SOD (e.g., 100 U/mL).
-
-
Compare the EPR signal intensity in the presence and absence of the inhibitors. A significant reduction in the signal in the presence of DMSO suggests a contribution from peroxynitrite, while a reduction with SOD indicates the presence of superoxide.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological context in which peroxynitrite acts is crucial for understanding its role. The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by peroxynitrite and a typical experimental workflow for its quantification.
References
- 1. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of superoxide radicals and peroxynitrite in vascular cells using oxidation of sterically hindered hydroxylamines and electron spin resonance [pubmed.ncbi.nlm.nih.gov]
- 3. Spin trapping of superoxide radicals and peroxynitrite by 1-hydroxy-3-carboxy-pyrrolidine and 1-hydroxy-2,2,6, 6-tetramethyl-4-oxo-piperidine and the stability of corresponding nitroxyl radicals towards biological reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evidence for superoxide radical production in peroxynitrite decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ESR spin trapping investigation on peroxynitrite decomposition: no evidence for hydroxyl radical production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of Spin Probe-Detectable Oxidants in Cells Using Electron Paramagnetic Resonance Spectroscopy: To Probe or to Trap? - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Tempone-H Data with Other ROS Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of reactive oxygen species (ROS) are critical for understanding cellular physiology and pathology. This guide provides an objective comparison of the Tempone-H spin trap with other widely used ROS assays. By presenting supporting experimental data, detailed protocols, and clear visual representations of underlying mechanisms, this document aims to assist researchers in selecting the most appropriate assay for their specific experimental needs and in cross-validating their findings.
Data Presentation: Quantitative Comparison of ROS Assays
The selection of an appropriate ROS detection method is contingent on the specific ROS species of interest, the experimental system, and the desired sensitivity and specificity. The following table summarizes the key characteristics of this compound and compares it with common alternative assays.
| Assay | Principle | Primary ROS Detected | Advantages | Disadvantages | Typical Working Concentration |
| This compound / ESR | Spin trapping of free radicals, forming a stable nitroxide radical (TEMPONE) detected by Electron Spin Resonance (ESR).[1][2] | Peroxynitrite (ONOO⁻), Superoxide (B77818) (O₂⁻), Peroxyl radicals (ROO•).[1][2] | High sensitivity for peroxynitrite and superoxide; approximately 10-fold higher than DMPO.[1][2] Provides structural information about the trapped radical. | Requires specialized and expensive ESR equipment. Can be reduced by cellular reductants, potentially underestimating ROS levels.[3] | 1-100 mM[4] |
| DMPO / ESR | Spin trapping of free radicals to form radical adducts detectable by ESR. | Superoxide (O₂⁻), Hydroxyl radicals (•OH). | Well-characterized spin trap; provides specific identification of radical species.[5] | The superoxide adduct (DMPO-OOH) has a short half-life.[6] High concentrations (20-100 mM) may be required, which can have off-target effects.[1] | 20-100 mM[1] |
| DCFH-DA | Intracellular deacetylation to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).[3][7][8] | General oxidative stress, primarily H₂O₂, •OH, and ONOO⁻.[9][10] | Widely used and compatible with standard fluorescence microscopy and plate readers. High sensitivity.[11][12] | Non-specific for particular ROS.[1] Prone to auto-oxidation and photo-instability, leading to potential artifacts. Can be influenced by various intracellular parameters.[13] | 5-25 µM[7][10] |
| MitoSOX™ Red | A dihydroethidium (B1670597) derivative that selectively targets mitochondria and fluoresces upon oxidation by superoxide.[4][14] | Mitochondrial Superoxide (O₂⁻).[4][14] | Highly selective for mitochondrial superoxide.[4][15] Suitable for live-cell imaging and flow cytometry. | Can be oxidized by other mitochondrial oxidants at higher concentrations.[16] May diffuse from mitochondria to the cytosol at concentrations of 5 µM.[17] | 1-5 µM[17] |
| Luminol | Chemiluminescent probe that emits light upon oxidation, often enhanced by horseradish peroxidase (HRP). | Primarily detects superoxide anion, but can also react with H₂O₂, •OH, and ONOO⁻, especially in the presence of peroxidases.[18] | High sensitivity; suitable for real-time detection of ROS production.[19] Can detect both intracellular and extracellular ROS.[18] | Often requires a peroxidase co-factor (HRP).[19] The exact ROS species detected can be ambiguous.[18] | 10-100 µM[18][20] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of cross-validation studies.
This compound / ESR Protocol for Cellular ROS Detection
Objective: To detect and quantify superoxide and peroxynitrite radicals in a cellular suspension using this compound and Electron Spin Resonance (ESR).
Materials:
-
This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine)
-
Cell suspension in a suitable buffer (e.g., Krebs-HEPES buffer)
-
Electron Spin Resonance (ESR) spectrometer
-
Gas-permeable EPR capillary tubes
Protocol:
-
Cell Preparation: Harvest and wash cells, then resuspend them in the appropriate buffer at the desired concentration.
-
This compound Addition: Prepare a stock solution of this compound. Add the stock solution to the cell suspension to achieve a final working concentration, typically in the range of 1-100 mM.
-
Sample Loading: Immediately transfer the cell suspension containing this compound into a gas-permeable EPR capillary tube.
-
ESR Measurement: Place the capillary tube into the ESR spectrometer.
-
Data Acquisition: Record the ESR spectrum. The resulting signal intensity is proportional to the concentration of the stable TEMPONE radical formed from the oxidation of this compound by ROS.
-
Quantification: The signal can be quantified by double integration of the ESR spectrum and comparison with a standard curve of a known concentration of a stable nitroxide radical.
DCFH-DA Assay for General Intracellular ROS
Objective: To measure general oxidative stress in adherent or suspension cells using the fluorescent probe DCFH-DA.
Materials:
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)
-
Cell culture medium (serum-free for loading) or PBS
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Protocol:
-
Cell Seeding: Seed adherent cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment. For suspension cells, adjust the cell density to approximately 1 x 10⁶ cells/mL.[16]
-
Probe Loading: Prepare a fresh working solution of DCFH-DA in pre-warmed serum-free medium or PBS to a final concentration of 5-10 µM.[16] Remove the culture medium from the cells and wash once with warm PBS. Add the DCFH-DA working solution and incubate for 30-45 minutes at 37°C in the dark.[21]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove excess probe.[7]
-
Treatment (Optional): Add fresh, pre-warmed cell culture medium or PBS containing the experimental compounds.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader (Ex/Em ≈ 495/529 nm), a fluorescence microscope, or a flow cytometer.[8] An increase in green fluorescence indicates a higher level of intracellular ROS.
MitoSOX™ Red Assay for Mitochondrial Superoxide
Objective: To specifically detect superoxide production within the mitochondria of live cells.
Materials:
-
MitoSOX™ Red reagent
-
DMSO
-
Hank's Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microscope or flow cytometer
Protocol:
-
Reagent Preparation: Prepare a 5 mM stock solution of MitoSOX™ Red in DMSO. This stock solution should be stored at -20°C, protected from light.[14] On the day of the experiment, dilute the stock solution in pre-warmed HBSS to a final working concentration of 1-5 µM.[4][17]
-
Cell Staining: Resuspend cells in the MitoSOX™ Red working solution. Incubate for 10-30 minutes at 37°C, protected from light.[4]
-
Washing: Centrifuge the cells to pellet them and wash three times with warm PBS to remove any non-localized probe.[4]
-
Analysis: Resuspend the cells in warm PBS and analyze immediately by fluorescence microscopy (Ex/Em ≈ 510/580 nm) or flow cytometry.[4] An increase in red fluorescence indicates an increase in mitochondrial superoxide.
Mandatory Visualization
References
- 1. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. 2.5. MitoSOX Assay [bio-protocol.org]
- 5. syntechinnovation.com [syntechinnovation.com]
- 6. Quantitative measurement of superoxide generation using the spin trap 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. doc.abcam.com [doc.abcam.com]
- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioquochem.com [bioquochem.com]
- 11. Overview of ROS reactive oxygen species detection methods-Industry information-He Yuan Li Ji [life-ilab.com]
- 12. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. apexbt.com [apexbt.com]
- 15. 酸化ストレスの検出 | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. benchchem.com [benchchem.com]
- 17. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Luminol-amplified chemiluminescence detects mainly superoxide anion produced by human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Highly Sensitive Chemiluminometric Assay for Real-Time Detection of Biological Hydrogen Peroxide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Measurement of reactive oxygen species production by luminol-based assay in Nicotiana benthamiana, Arabidopsis thaliana and Brassica rapa ssp. rapa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. assaygenie.com [assaygenie.com]
A Comparative Guide to In Vivo Free Radical Detection: Limitations of Tempone-H and Viable Alternatives
For researchers, scientists, and drug development professionals, the accurate in vivo detection of free radicals is crucial for understanding disease mechanisms and evaluating therapeutic efficacy. This guide provides an objective comparison of Tempone-H, a commonly used spin probe, with alternative methods for in vivo free radical detection, supported by experimental data and detailed protocols.
The detection of short-lived, highly reactive free radicals in complex biological systems presents a significant analytical challenge. One established method involves the use of hydroxylamine (B1172632) spin probes, such as 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine (this compound), in conjunction with Electron Paramagnetic Resonance (EPR) spectroscopy. This compound is an EPR-silent molecule that, upon oxidation by free radicals, is converted to the stable nitroxide radical, Tempone, which is EPR-active. However, the utility of this compound for quantitative in vivo measurements is hampered by several significant limitations.
The Primary Limitation of this compound: Bioreduction
The principal drawback of using this compound for in vivo free radical quantification is the rapid reduction of its oxidized, EPR-active form (Tempone) back to the EPR-silent hydroxylamine by endogenous reducing agents. This bioreduction, primarily mediated by ascorbate (B8700270) and glutathione, leads to a loss of the EPR signal, which can result in an underestimation of free radical production. This phenomenon complicates the interpretation of data, as a decrease in the EPR signal could be due to a lower rate of free radical generation or a higher rate of bioreduction in the tissue.
Alternative Probes and Methods
Several alternatives to this compound have been developed to address its limitations, each with its own set of advantages and disadvantages. These include modified hydroxylamine spin probes with improved stability, traditional nitrone spin traps, and highly sensitive immunological techniques.
CP-H (1-hydroxy-3-carboxy-pyrrolidine)
CP-H is a hydroxylamine spin probe that, like this compound, is oxidized to a stable nitroxide radical (3-carboxy-proxyl or CP) by superoxide (B77818) and peroxynitrite. The key advantage of CP-H lies in the significantly greater stability of its corresponding nitroxide, CP, in the presence of biological reductants.
Nitrone Spin Traps (DMPO, DEPMPO)
Unlike hydroxylamine probes that are oxidized, nitrone spin traps such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) and 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (DEPMPO) react with unstable free radicals to form a more stable nitroxide radical adduct. This adduct can then be detected by EPR. The resulting EPR spectrum's hyperfine splitting constants can provide information to help identify the original trapped radical. DEPMPO is often favored over DMPO due to the greater in vivo stability of its radical adducts.
Immuno-Spin Trapping
This highly sensitive technique utilizes a spin trap (typically DMPO) to react with macromolecule-derived radicals (e.g., protein or DNA radicals). The initial, unstable radical adducts decay to form stable nitrone adducts covalently bound to the macromolecule. These stable nitrone adducts are then detected using a specific antibody against the DMPO-nitrone structure, often visualized through techniques like immunohistochemistry or ELISA. While this method is exceptionally sensitive (reportedly up to a million times more so than ESR), it detects a stable end-product rather than the transient radical adduct itself, and identifying the specific radical requires further analytical methods like mass spectrometry.[1][2]
Quantitative Data Comparison
The following tables summarize key performance metrics for this compound and its alternatives based on published experimental data.
Table 1: Reaction Rate Constants with Key Free Radicals
| Spin Probe/Trap | Superoxide (O₂⁻) Rate Constant (M⁻¹s⁻¹) | Peroxynitrite (ONOO⁻) Rate Constant (M⁻¹s⁻¹) |
| This compound | 1.2 x 10⁴ | 6.0 x 10⁹ |
| CP-H | 3.2 x 10³ | 4.5 x 10⁹ |
Data sourced from references[3][4]. This table highlights the high reactivity of both hydroxylamine probes with peroxynitrite and their comparatively slower reaction with superoxide.
Table 2: Stability of the Resulting Nitroxide in the Presence of Biological Reductants
| Nitroxide | Reduction Rate by Ascorbate (relative to Tempone) | Reduction Rate by Glutathione (relative to Tempone) |
| Tempone | 1.0 (baseline) | 1.0 (baseline) |
| CP | 66-fold slower | 2-fold slower |
Data sourced from reference[4]. This table clearly illustrates the primary advantage of CP-H over this compound for in vivo studies, as its oxidized form (CP) is significantly more resistant to reduction by ascorbate.
Table 3: Comparison of Nitrone Spin Trap Adduct Stability
| Spin Trap | Adduct | In Vitro Stability (vs. DMPO adduct with ascorbate) | In Vivo Stability (vs. DMPO adduct) | In Vivo Detection Limit |
| DMPO | DMPO/SO₃⁻ | 1.0 (baseline) | 1.0 (baseline) | 5 mM |
| DEPMPO | DEPMPO/SO₃⁻ | 7-fold more stable | 2 to 4-fold more stable | 1 mM |
Data sourced from reference[5]. This demonstrates the improved stability and sensitivity of DEPMPO adducts compared to DMPO, making it a more robust choice for in vivo spin trapping experiments.
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Caption: Reaction pathways for this compound and CP-H.
Caption: A typical experimental workflow for in vivo EPR.
Experimental Protocols
Protocol 1: In Vivo Free Radical Detection in Mice using this compound or CP-H
This protocol provides a general framework. Specific parameters such as animal model, dosage, and EPR settings should be optimized for each experimental setup.
1. Materials:
-
This compound or CP-H hydrochloride
-
Sterile saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
Animal model of oxidative stress (e.g., mice) and appropriate controls
-
Low-frequency in vivo EPR spectrometer (e.g., L-band) with a surface loop resonator
2. Procedure:
-
Probe Preparation: Prepare a fresh solution of this compound or CP-H in sterile saline at the desired concentration (e.g., 150-200 mM). Ensure the pH is adjusted to ~7.4.
-
Animal Preparation: Anesthetize the mouse using isoflurane (B1672236) (e.g., 1.5-2% in oxygen). Maintain the animal's body temperature at 37°C using a heating pad.
-
Probe Administration: Administer the spin probe solution to the mouse. Intravenous (IV) or intraperitoneal (IP) injections are common. A typical dose might be in the range of 0.5-2 mmol/kg body weight.
-
EPR Measurement:
-
Place the anesthetized animal on a holder and position the region of interest (e.g., head, abdomen) over the surface loop resonator of the EPR spectrometer.
-
Immediately begin acquiring EPR spectra.
-
Typical L-band EPR Settings:
-
Microwave Frequency: ~1.2 GHz
-
Microwave Power: 1-10 mW
-
Modulation Frequency: 10-25 kHz
-
Modulation Amplitude: 0.1-0.2 G
-
Scan Time: 10-30 seconds per scan
-
-
Continuously acquire spectra for a set duration (e.g., 30-60 minutes) to monitor the kinetics of nitroxide formation and decay.
-
-
Data Analysis:
-
Quantify the EPR signal intensity (double integral of the spectrum) for each time point.
-
Plot signal intensity versus time. The initial slope of this curve represents the net rate of nitroxide formation (oxidation by radicals minus bioreduction).
-
Compare the rates between experimental groups (e.g., disease vs. control) to assess differences in free radical production.
-
Protocol 2: In Vivo Immuno-Spin Trapping using DMPO
This protocol is adapted from methodologies described for detecting oxidative stress in mouse models.
1. Materials:
-
5,5-dimethyl-1-pyrroline N-oxide (DMPO)
-
Sterile saline
-
Animal model of oxidative stress and controls
-
Tissue fixation and processing reagents (e.g., formalin, paraffin)
-
Primary antibody: Rabbit anti-DMPO nitrone adduct polyclonal antibody
-
Appropriate secondary antibody (e.g., fluorescently-labeled anti-rabbit IgG)
-
DAPI for nuclear counterstaining
-
Confocal microscope
2. Procedure:
-
DMPO Administration: Administer a high dose of DMPO to the mice, typically via IP injection. A common regimen involves multiple injections over a 24-hour period to ensure sufficient trapping of radicals on macromolecules.
-
Tissue Harvesting and Fixation:
-
At the end of the treatment period, sacrifice the animals and perfuse with saline to remove blood.
-
Harvest the organ(s) of interest.
-
Fix the tissues in 10% neutral buffered formalin for 24 hours.
-
-
Immunohistochemistry:
-
Process the fixed tissues, embed in paraffin, and cut into thin sections (e.g., 5 µm).
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval (e.g., heat-mediated in citrate (B86180) buffer).
-
Block non-specific binding sites with a blocking buffer (e.g., normal goat serum).
-
Incubate the sections with the primary anti-DMPO antibody overnight at 4°C. A crucial control is a "no-DMPO" animal that undergoes the same staining protocol to check for non-specific antibody binding.
-
Wash and incubate with the fluorescently-labeled secondary antibody.
-
Counterstain with DAPI.
-
-
Imaging and Analysis:
-
Mount the slides and visualize using a confocal microscope.
-
The fluorescence signal from the secondary antibody indicates the location and extent of DMPO-macromolecule adducts, which serves as a footprint of free radical damage.
-
Quantify fluorescence intensity to compare oxidative stress levels between groups.
-
Conclusion
While this compound can be a useful tool for detecting free radicals, its significant limitation of rapid bioreduction in vivo makes it suboptimal for accurate quantification. For researchers requiring more robust quantitative data, CP-H presents a superior alternative due to the much slower reduction rate of its corresponding nitroxide. For studies aiming to identify specific, short-lived radicals, nitrone spin traps like DEPMPO offer greater adduct stability than the classic DMPO. Finally, for maximum sensitivity and spatial localization of macromolecular damage, immuno-spin trapping is an exceptionally powerful, albeit indirect, method. The choice of method should be guided by the specific biological question, the radical species of interest, and the required level of quantification.
References
- 1. In Vivo Electron Paramagnetic Resonance: Radical Concepts for Translation to the Clinical Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imaging free radicals in organelles, cells, tissue, and in vivo with immuno-spin trapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of a Cu(ii) coordination-containing TAM radical as a nitroxyl probe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trapping of free radicals with direct in vivo EPR detection: a comparison of 5,5-dimethyl-1-pyrroline-N-oxide and 5-diethoxyphosphoryl-5-methyl-1-pyrroline-N-oxide as spin traps for HO* and SO4*- - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simplifying quantitative measurement of free radical species using an X-band EPR spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tempone-H and TEMPOL for Reactive Oxygen Species Scavenging
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antioxidant research, nitroxide-based compounds have garnered significant attention for their potent reactive oxygen species (ROS) scavenging capabilities. Among these, Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) and TEMPOL (B1682022) (4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl) are prominent molecules. This guide provides an objective, data-driven comparison of this compound and TEMPOL, focusing on their efficacy in ROS scavenging, their mechanisms of action, and their effects on key cellular signaling pathways.
Mechanism of Action and Chemical Reactivity
Both this compound and TEMPOL are five-membered heterocyclic compounds that function as antioxidants. TEMPOL is a stable nitroxide radical that can act as a superoxide (B77818) dismutase (SOD) mimetic, catalyzing the dismutation of superoxide into hydrogen peroxide and oxygen. In biological systems, TEMPOL can be reduced to its hydroxylamine (B1172632) form, which also possesses antioxidant properties.
This compound is the hydroxylamine precursor to the nitroxide Tempone. It exerts its antioxidant effect by reacting with ROS, whereupon it is oxidized to the stable nitroxide radical, Tempone. This reactivity makes this compound a highly effective spin trap for quantifying superoxide and peroxynitrite radicals.[1]
Quantitative Comparison of ROS Scavenging Efficacy
The efficacy of these compounds against different ROS can be quantified by their reaction rate constants. The available data indicates that this compound is particularly reactive with peroxynitrite and superoxide.
| Reactive Oxygen Species | This compound | TEMPOL |
| Superoxide (O₂⁻) | 1.2 x 10⁴ M⁻¹s⁻¹[1] | Rate constants vary widely in literature; recognized as a potent SOD mimetic.[2] |
| Peroxynitrite (ONOO⁻) | 6 x 10⁹ M⁻¹s⁻¹[1] | Does not react directly with peroxynitrite but rapidly scavenges peroxynitrite-derived radicals (*OH, CO₃⁻).[3][4] |
| Hydroxyl Radical (•OH) | Not available | Estimated rate constant: 1.4 x 10⁻¹¹ cm³/molecule·sec (vapor-phase).[5] |
Impact on Cellular Signaling Pathways
The antioxidant activity of these compounds extends to the modulation of critical cellular signaling pathways involved in oxidative stress response and inflammation.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. TEMPOL has been shown to activate the Nrf2 signaling pathway, leading to the upregulation of antioxidant enzymes. This activation is a key mechanism of its cytoprotective effects. Information regarding the effect of this compound on the Nrf2 pathway is currently limited in the scientific literature.
Caption: TEMPOL-mediated activation of the Nrf2 signaling pathway.
NF-κB and MAPK Signaling Pathways
The NF-κB and MAPK signaling pathways are central to the inflammatory response, which is often intertwined with oxidative stress. By scavenging ROS, TEMPOL can inhibit the activation of these pro-inflammatory pathways. The specific modulatory effects of this compound on these pathways have not been extensively documented.
Caption: TEMPOL's inhibitory effect on ROS-mediated NF-κB and MAPK signaling.
Experimental Protocols
Electron Spin Resonance (ESR) Spectroscopy for ROS Scavenging
ESR, in conjunction with spin trapping, is a definitive method for detecting and quantifying short-lived free radicals.
Objective: To compare the superoxide scavenging activity of this compound and TEMPOL.
Materials:
-
X-band ESR spectrometer
-
Hypoxanthine (HX) and Xanthine Oxidase (XO) to generate superoxide
-
Spin trap: 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO)
-
This compound and TEMPOL stock solutions
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure:
-
Prepare a reaction mixture in PBS containing HX (e.g., 100 µM) and DMPO (e.g., 50 mM).
-
Add either this compound or TEMPOL at various concentrations to the reaction mixture. A control group will contain no scavenger.
-
Initiate the reaction by adding XO (e.g., 0.02 U/mL).
-
Immediately transfer the solution to a flat quartz cell and place it in the ESR spectrometer cavity.
-
Record the ESR spectra at room temperature. Typical instrument settings: microwave frequency ~9.8 GHz, microwave power 20 mW, modulation frequency 100 kHz, modulation amplitude 1 G, sweep width 100 G.
-
Quantify the intensity of the DMPO-OOH spin adduct signal. The reduction in signal intensity in the presence of the scavenger compared to the control indicates scavenging activity.
-
Calculate the scavenging rate constant using competition kinetics.
Caption: Experimental workflow for ESR-based ROS scavenging assay.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric method used to assess cell viability.
Objective: To compare the cytotoxicity of this compound and TEMPOL on a relevant cell line (e.g., human endothelial cells).
Materials:
-
96-well plates
-
Cell line of interest
-
Complete cell culture medium
-
This compound and TEMPOL stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of ~1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound or TEMPOL for a specified period (e.g., 24 or 48 hours). Include untreated control wells.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Summary and Conclusion
Both this compound and TEMPOL are effective ROS scavengers, but they exhibit different reactivity profiles. This compound demonstrates remarkably high reactivity towards peroxynitrite, making it a potent agent against nitrosative stress. TEMPOL is a well-established SOD mimetic, crucial for mitigating superoxide-driven oxidative damage, and has been shown to modulate key antioxidant and inflammatory signaling pathways.
The choice between this compound and TEMPOL will depend on the specific application and the primary ROS targeted. For conditions characterized by high levels of peroxynitrite, this compound may offer a significant advantage. In contrast, for pathologies driven primarily by superoxide, TEMPOL's SOD-mimetic activity is highly relevant. Further research is warranted to fully elucidate the effects of this compound on cellular signaling pathways to enable a more comprehensive comparison. This guide provides a foundational comparison based on current experimental data to aid researchers in selecting the appropriate tool for their studies in oxidative stress.
References
- 1. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of tempol and redox-cycling nitroxides in models of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The Mechanism by which 4-hydroxy-2,2,6,6-tetramethylpiperidene-1-oxyl (tempol) diverts peroxynitrite decomposition from nitrating to nitrosating species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tempol | C9H18NO2 | CID 137994 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Tempone-H and MitoSOX Red for Superoxide Detection
For researchers in the fields of life sciences and drug development, the accurate detection of superoxide (B77818) (O₂⁻) is crucial for understanding cellular signaling, oxidative stress, and the efficacy of novel therapeutics. This guide provides a comprehensive comparison of two prominent probes: Tempone-H, a spin trap for electron spin resonance (ESR) spectroscopy, and MitoSOX Red, a fluorescent indicator for mitochondrial superoxide. We present a detailed analysis of their specificity, supported by experimental data, to aid researchers in selecting the optimal tool for their specific needs.
The detection of superoxide, a highly reactive and short-lived radical, presents a significant analytical challenge. An ideal probe should exhibit high specificity and sensitivity for superoxide, with minimal cross-reactivity with other reactive oxygen species (ROS) and reactive nitrogen species (RNS). This guide will delve into the performance of this compound and MitoSOX Red, offering a clear comparison of their capabilities and limitations.
Quantitative Comparison of Probe Reactivity
To facilitate a direct comparison of the specificity of this compound and other superoxide probes, the following table summarizes their reported reaction rate constants with various ROS and RNS.
| Reactive Species | This compound | MitoSOX Red | Other Probes (e.g., CP-H) |
| Superoxide (O₂⁻) | 1.2 x 10⁴ M⁻¹s⁻¹[1] | Highly reactive (specific quantitative data not available)[2][3][4] | 3.2 x 10³ M⁻¹s⁻¹ (for CP-H)[5] |
| Peroxynitrite (ONOO⁻) | 6 x 10⁹ M⁻¹s⁻¹[1] | Not readily oxidized[2] | 4.5 x 10⁹ M⁻¹s⁻¹ (for CP-H)[5] |
| Hydroxyl Radical (•OH) | Reacts, but specific rate constant not readily available[6][7] | Not readily oxidized[2] | N/A |
| Hydrogen Peroxide (H₂O₂) | Very slow reaction in the absence of catalysts[8][9] | Not readily oxidized[2] | N/A |
| Singlet Oxygen (¹O₂) | Reacts (estimated rate constant for parent compound TEMP is 5.3 x 10⁵ M⁻¹s⁻¹) | Not readily oxidized[2] | N/A |
Probing the Specificity of this compound for Superoxide
This compound (1-hydroxy-2,2,6,6-tetramethyl-4-oxopiperidine) is a hydroxylamine (B1172632) spin trap that reacts with superoxide to form a stable nitroxide radical, TEMPONE, which is detectable by ESR spectroscopy. While this compound is a sensitive probe for superoxide, with a detection sensitivity approximately 10-fold higher than other spin traps like DMPO or TMIO, it is not entirely specific.[1]
A significant consideration is its high reactivity with peroxynitrite, a reaction that is several orders of magnitude faster than its reaction with superoxide.[1] This lack of specificity can be a confounding factor in biological systems where both superoxide and nitric oxide (a precursor to peroxynitrite) are present. Additionally, this compound can be oxidized by metal ions such as ferric and cupric ions, which can lead to false-positive signals.
In comparison, another hydroxylamine spin trap, CP-H (1-hydroxy-3-carboxy-pyrrolidine), has been shown to be more suitable for some biological applications. The nitroxide radical formed from CP-H is reduced more slowly by biological reductants like ascorbate (B8700270) and glutathione, leading to a more stable signal for superoxide quantification.[5]
MitoSOX Red: A Highly Specific Fluorescent Probe for Mitochondrial Superoxide
MitoSOX Red is a fluorogenic dye specifically designed to detect superoxide within the mitochondria of live cells. Its lipophilic triphenylphosphonium cation component facilitates its accumulation within the negatively charged mitochondrial matrix. Once localized, MitoSOX Red is selectively oxidized by superoxide to produce a red fluorescent product that intercalates with mitochondrial nucleic acids.
A key advantage of MitoSOX Red is its high specificity for superoxide over other ROS and RNS.[2] Studies have shown that it is not readily oxidized by hydrogen peroxide, hydroxyl radicals, or peroxynitrite.[2] This high degree of specificity makes MitoSOX Red a valuable tool for investigating the role of mitochondrial superoxide in various physiological and pathological processes.
However, it is important to note that like many fluorescent probes, high concentrations of MitoSOX Red may have off-target effects and could potentially perturb mitochondrial function.[4] Therefore, it is crucial to optimize the probe concentration for each specific cell type and experimental condition.
Experimental Methodologies
Superoxide Detection using this compound and ESR Spectroscopy
Objective: To quantify superoxide production in a biological sample using this compound and ESR spectroscopy.
Materials:
-
This compound hydrochloride
-
Phosphate-buffered saline (PBS), pH 7.4
-
Biological sample (e.g., cell suspension, tissue homogenate)
-
Superoxide dismutase (SOD) as a negative control
-
ESR spectrometer and appropriate capillaries
Procedure:
-
Prepare a stock solution of this compound in PBS. The final concentration in the assay will typically be in the range of 0.1-1 mM.
-
Resuspend the biological sample in PBS.
-
Add this compound to the sample.
-
For the negative control, add SOD to a separate aliquot of the sample before the addition of this compound.
-
Incubate the samples under the desired experimental conditions.
-
Transfer the samples to ESR capillaries.
-
Record the ESR spectra of the TEMPONE nitroxide radical. The signal intensity is proportional to the amount of superoxide produced.
-
Quantify the signal by comparing it to a standard curve of a known concentration of a stable nitroxide radical.
Mitochondrial Superoxide Detection using MitoSOX Red and Fluorescence Microscopy
Objective: To visualize and quantify mitochondrial superoxide production in live cells using MitoSOX Red.
Materials:
-
MitoSOX Red reagent
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Live cells cultured on coverslips or in imaging dishes
-
Appropriate cell culture medium
-
Fluorescence microscope with appropriate filter sets (e.g., excitation/emission ~510/580 nm)
-
Optional: Mitochondrial co-stain (e.g., MitoTracker Green)
-
Optional: Positive control (e.g., Antimycin A) and negative control (e.g., a superoxide scavenger like TEMPOL)
Procedure:
-
Prepare a 5 mM stock solution of MitoSOX Red in DMSO.
-
Dilute the stock solution in cell culture medium to a final working concentration (typically 2-5 µM).
-
Remove the culture medium from the cells and wash with warm PBS.
-
Incubate the cells with the MitoSOX Red working solution for 10-30 minutes at 37°C, protected from light.
-
(Optional) For co-localization studies, incubate with a mitochondrial marker during the last 15-20 minutes of MitoSOX Red loading.
-
Wash the cells twice with warm PBS.
-
Image the cells using a fluorescence microscope. The red fluorescence intensity within the mitochondria is indicative of superoxide levels.
-
For quantitative analysis, measure the mean fluorescence intensity of the mitochondrial regions of interest (ROIs) from multiple cells.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Reaction of this compound with superoxide to form a stable radical for ESR detection.
Caption: Cellular uptake and mitochondrial activation of MitoSOX Red for fluorescence detection of superoxide.
Caption: Generalized workflow for superoxide detection using either this compound or MitoSOX Red.
References
- 1. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Quantitative optical measurement of mitochondrial superoxide dynamics in pulmonary artery endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MitoSOX | AAT Bioquest [aatbio.com]
- 5. Spin trapping of superoxide radicals and peroxynitrite by 1-hydroxy-3-carboxy-pyrrolidine and 1-hydroxy-2,2,6, 6-tetramethyl-4-oxo-piperidine and the stability of corresponding nitroxyl radicals towards biological reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of tempol and redox-cycling nitroxides in models of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. proakademia.eu [proakademia.eu]
A Critical Review of Spin Traps for Cellular Reactive Oxygen Species Detection
A Comparison Guide for Researchers, Scientists, and Drug Development Professionals
The detection and quantification of reactive oxygen species (ROS) in cellular systems are crucial for understanding their roles in physiological signaling and pathological processes. Electron Paramagnetic Resonance (EPR) spectroscopy, coupled with spin trapping, remains a gold standard for the specific detection of short-lived radical species. This guide provides a critical comparison of commonly used spin traps for cellular ROS detection, offering experimental data, detailed protocols, and visual aids to assist researchers in selecting the appropriate tool for their studies.
Comparison of Common Spin Traps for Cellular ROS Detection
The choice of a spin trap is critical and depends on the specific ROS of interest, the biological system under investigation, and the experimental conditions. The following table summarizes the key quantitative parameters of four widely used spin traps: DMPO, DEPMPO, BMPO, and PBN.
| Spin Trap | Target ROS | Half-life of Superoxide (B77818) Adduct (in vitro) | Rate Constant for Superoxide Trapping (M⁻¹s⁻¹) | Cell Permeability | Key Advantages | Key Disadvantages |
| DMPO (5,5-dimethyl-1-pyrroline N-oxide) | O₂⁻•, •OH | ~66 seconds[1] | 1.2 - 15[1][2] | Yes | Well-characterized, distinct spectra for different adducts. | Short adduct half-life, potential for adduct decay to other radical signals.[2] |
| DEPMPO (5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide) | O₂⁻•, •OH | ~15 times more persistent than DMPO adduct | 0.53[3] | Yes | High stability of superoxide adduct. | More complex EPR spectra due to diastereomers. |
| BMPO (5-tert-butoxycarbonyl-5-methyl-1-pyrroline N-oxide) | O₂⁻•, •OH | Significantly more stable than DMPO adduct | 0.24 - 77[2][3] | Yes | Stable superoxide adduct, less prone to decay into hydroxyl adduct. | Lower trapping rate constant compared to DMPO in some studies.[3] |
| PBN (α-phenyl-N-tert-butylnitrone) | Carbon-centered radicals, •OH | Very short (< 1 min)[4] | Low | Yes | Effective for lipid peroxidation studies. | Poor for superoxide detection, less informative spectra. |
Mechanism of Spin Trapping for ROS Detection
Spin trapping is a technique where a short-lived, highly reactive radical species reacts with a diamagnetic "spin trap" molecule to form a more stable and EPR-detectable radical adduct. The resulting nitroxide radical has a characteristic EPR spectrum that can provide information about the identity of the trapped radical.
Mechanism of ROS detection by spin trapping and EPR spectroscopy.
Experimental Protocols
General Protocol for Cellular ROS Detection using EPR and Spin Traps
This protocol provides a general workflow for detecting ROS in cell suspensions. Modifications may be necessary depending on the cell type and the specific spin trap used.
Materials:
-
Cultured cells
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Spin trap (e.g., DMPO, DEPMPO) stock solution (typically 1 M in ultrapure water or DMSO)
-
EPR spectrometer
-
Capillary tubes for EPR
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them twice with PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspend the cell pellet in PBS or a suitable buffer to a final concentration of 1-5 x 10⁶ cells/mL.
-
-
Spin Trap Loading:
-
Pre-warm the cell suspension to 37°C.
-
Add the spin trap stock solution to the cell suspension to achieve the desired final concentration (typically 25-100 mM for DMPO). Mix gently.
-
-
ROS Induction (Optional):
-
If studying induced ROS production, add the stimulus (e.g., PMA, menadione) to the cell suspension and incubate for the desired time at 37°C.
-
-
EPR Sample Preparation:
-
Transfer the cell suspension containing the spin trap into a glass capillary tube.
-
Place the capillary tube into the EPR spectrometer cavity.
-
-
EPR Measurement:
-
Record the EPR spectrum immediately. Typical EPR settings for X-band spectrometers are:
-
Microwave Frequency: ~9.5 GHz
-
Microwave Power: 10-20 mW
-
Modulation Amplitude: 1 G
-
Modulation Frequency: 100 kHz
-
Sweep Width: 100 G
-
Time Constant: 0.1 s
-
Scan Time: 1-2 minutes
-
Number of Scans: 1-5
-
-
These settings may need to be optimized for the specific instrument and experimental conditions.[5]
-
-
Data Analysis:
-
Analyze the resulting EPR spectrum to identify the characteristic hyperfine splitting pattern of the spin adduct.
-
Quantify the signal intensity to determine the relative amount of ROS produced.
-
Experimental Workflow Comparison: Adherent vs. Suspension Cells
The choice of using adherent or suspension cells for spin trapping experiments can impact the experimental workflow.
Comparison of experimental workflows for ROS detection.
ROS-Mediated Signaling Pathway: The Role of NF-κB
ROS are not just damaging agents but also act as second messengers in various signaling pathways. One such critical pathway is the NF-κB signaling cascade, which plays a central role in inflammation, immunity, and cell survival.[6][7] Spin trapping studies can be employed to investigate the role of specific ROS in the activation of this pathway.
Elevated levels of intracellular ROS can lead to the activation of the IKK complex, which in turn phosphorylates the inhibitory protein IκBα.[8] This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and activate the transcription of target genes involved in the inflammatory response.[8][9]
ROS-mediated activation of the NF-κB signaling pathway.
Limitations and Considerations
While powerful, the spin trapping technique has several limitations that researchers must consider:
-
Adduct Stability: The stability of the spin adduct is a major concern, especially in cellular systems where they can be rapidly metabolized.[2] Newer spin traps like DEPMPO and BMPO offer improved adduct stability.
-
Spin Trap Concentration: High concentrations of spin traps (mM range) are often required, which can potentially lead to cytotoxicity or off-target effects.[10] It is crucial to perform cytotoxicity assays to determine the optimal non-toxic concentration for the specific cell line and experimental duration.
-
Reaction Kinetics: The rate of reaction between the spin trap and the ROS of interest is often much slower than the rate of ROS scavenging by endogenous antioxidant systems. This can lead to an underestimation of ROS production.
-
Specificity: While some spin traps provide distinct spectra for different ROS, there can be ambiguity. For example, the DMPO-OOH adduct can decompose to the DMPO-OH adduct, potentially leading to misinterpretation.[2]
Conclusion
The selection of an appropriate spin trap is a critical step in the successful detection and characterization of cellular ROS using EPR spectroscopy. This guide provides a comparative overview of commonly used spin traps, highlighting their key performance characteristics and providing standardized protocols. By carefully considering the advantages and limitations of each spin trap and optimizing experimental conditions, researchers can obtain reliable and meaningful data on the role of ROS in their biological systems of interest.
References
- 1. Kinetic studies on spin trapping of superoxide and hydroxyl radicals generated in NADPH-cytochrome P-450 reductase-paraquat systems. Effect of iron chelates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparative investigation of superoxide trapping by cyclic nitrone spin traps: the use of singular value decomposition and multiple linear regression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. materialneutral.info [materialneutral.info]
- 6. Reactive oxygen species - Wikipedia [en.wikipedia.org]
- 7. NF-κB in Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. Cytotoxicity of spin trapping compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Tempone-H and CP-H for Biological Spin Trapping
For Researchers, Scientists, and Drug Development Professionals
The detection of short-lived reactive oxygen species (ROS) and reactive nitrogen species (RNS) is crucial for understanding a vast array of physiological and pathological processes. Spin trapping, coupled with electron paramagnetic resonance (EPR) spectroscopy, remains a gold-standard technique for the identification and quantification of these transient radical species. This guide provides an objective comparison of two prominent hydroxylamine (B1172632) spin traps, Tempone-H (1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine) and CP-H (1-hydroxy-3-carboxy-pyrrolidine), to assist researchers in selecting the optimal tool for their biological investigations.
Executive Summary
Both this compound and CP-H are effective spin traps for superoxide (B77818) (O₂⁻) and peroxynitrite (ONOO⁻). While their spin trapping efficacies are comparable, a critical difference lies in the stability of their resulting nitroxide radical adducts in biological environments. The nitroxide adduct of CP-H, 3-carboxy-proxyl (CP•), exhibits significantly greater stability against reduction by biological reductants such as ascorbate (B8700270) and glutathione (B108866) compared to the this compound adduct, TEMPONE. This superior stability makes CP-H a more suitable candidate for quantitative spin trapping studies in cellular and in vivo systems .
Quantitative Performance Comparison
The following tables summarize the key performance parameters of this compound and CP-H based on available experimental data.
Table 1: Physicochemical and Spin Trapping Properties
| Property | This compound | CP-H | Reference(s) |
| Chemical Name | 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine | 1-hydroxy-3-carboxy-pyrrolidine | N/A |
| Molecular Formula | C₉H₁₇NO₂ | C₅H₉NO₃ | N/A |
| Molecular Weight | 171.24 g/mol | 131.13 g/mol | N/A |
| Spin Trapping Efficacy (at 2mM) | Similar to CP-H | Similar to this compound | [1] |
Table 2: Reaction Kinetics with Key Radical Species
| Radical Species | Rate Constant (k) for this compound (M⁻¹s⁻¹) | Rate Constant (k) for CP-H (M⁻¹s⁻¹) | Reference(s) |
| Superoxide (O₂⁻) | 1.2 x 10⁴ | 3.2 x 10³ | [1][2] |
| Peroxynitrite (ONOO⁻) | 6 x 10⁹ | 4.5 x 10⁹ | [1][2] |
Table 3: Stability of Nitroxide Adducts in the Presence of Biological Reductants
| Biological Reductant | Relative Reduction Rate of TEMPONE (from this compound) | Relative Reduction Rate of CP• (from CP-H) | Reference(s) |
| Ascorbate | 66-fold faster than CP• | Significantly more stable | [1] |
| Glutathione | 2-fold faster than CP• | More stable | [1] |
| Smooth Muscle Cells | 2-fold faster than CP• | More stable | [1] |
Key Differentiators
Adduct Stability: The most significant advantage of CP-H over this compound in biological applications is the substantially higher stability of its nitroxide radical adduct (CP•).[1] The rapid reduction of the TEMPONE radical by cellular reductants like ascorbate and glutathione can lead to an underestimation of radical formation.[1] The greater persistence of the CP• signal allows for more accurate and reliable quantification of ROS/RNS in complex biological milieu.
Specificity for Peroxynitrite: The reaction of CP-H with peroxynitrite can be inhibited by dimethyl sulfoxide (B87167) (DMSO), whereas the reaction with this compound is not.[1] This differential reactivity can be exploited to distinguish between different radical species in a sample.
Experimental Protocols
To facilitate the direct comparison and selection of these spin traps in your own laboratory setting, we provide the following detailed experimental protocols.
Protocol 1: In Vitro Comparison of Superoxide Trapping Efficacy using Xanthine (B1682287)/Xanthine Oxidase System
Objective: To compare the efficiency of this compound and CP-H in trapping superoxide radicals generated in a cell-free system.
Materials:
-
This compound
-
CP-H
-
Xanthine
-
Xanthine Oxidase (XO)
-
Diethylenetriaminepentaacetic acid (DTPA)
-
Phosphate (B84403) buffer (pH 7.4)
-
EPR spectrometer and accessories (capillary tubes or flat cell)
Procedure:
-
Reagent Preparation:
-
Prepare 100 mM stock solutions of this compound and CP-H in phosphate buffer.
-
Prepare a 10 mM stock solution of xanthine in phosphate buffer.
-
Prepare a 10 mM stock solution of DTPA in phosphate buffer.
-
Prepare a 1 U/mL working solution of xanthine oxidase in phosphate buffer immediately before use.
-
-
Reaction Mixture Assembly:
-
In an EPR-compatible tube, combine the following in order:
-
Phosphate buffer (pH 7.4)
-
DTPA (final concentration 0.1 mM)
-
Xanthine (final concentration 1 mM)
-
Spin trap (this compound or CP-H, final concentration 2 mM)
-
-
-
Initiation of Reaction and EPR Measurement:
-
Initiate the reaction by adding xanthine oxidase (final concentration 0.1 U/mL).
-
Immediately mix the solution and transfer it to an EPR capillary tube or flat cell.
-
Place the sample in the EPR spectrometer cavity and record the spectra at timed intervals (e.g., every minute for 20 minutes).
-
-
Data Analysis:
-
Simulate the experimental EPR spectra to identify and quantify the respective nitroxide adducts (TEMPONE or CP•).
-
Plot the signal intensity of the adducts over time to determine the maximum signal intensity and the half-life of each adduct.
-
Protocol 2: Assessment of Spin Trap Cytotoxicity
Objective: To determine the concentration-dependent cytotoxicity of this compound and CP-H on a specific cell line.
Materials:
-
Cell line of interest (e.g., endothelial cells, macrophages)
-
Complete cell culture medium
-
This compound and CP-H
-
96-well cell culture plates
-
Cytotoxicity assay kit (e.g., MTS, MTT, or LDH release assay)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Spin Trap Treatment:
-
Prepare a series of dilutions of this compound and CP-H in complete cell culture medium (e.g., from 0.1 mM to 10 mM).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of the spin traps. Include a vehicle control (medium only).
-
-
Incubation:
-
Incubate the cells for a relevant period (e.g., 1 hour, 4 hours, or 24 hours), depending on the intended application of the spin trap.
-
-
Cytotoxicity Measurement:
-
Perform the cytotoxicity assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the spin trap concentration and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
-
Visualizing the Mechanisms and Workflows
To further clarify the processes involved in spin trapping and the experimental comparison, the following diagrams are provided.
Caption: Reaction pathway of this compound and CP-H with ROS.
Caption: Experimental workflow for comparing spin trap efficacy.
Conclusion and Recommendations
The selection of an appropriate spin trap is critical for the successful and accurate detection of radical species in biological systems. Based on the available data, CP-H is the recommended spin trap over this compound for most biological applications, particularly for quantitative studies in cellular or in vivo environments. The superior stability of the CP• radical adduct against biological reduction minimizes the risk of signal loss and provides a more accurate representation of radical production.
While this compound can still be a useful tool, especially for initial qualitative assessments, researchers should be aware of the potential for rapid signal decay in biological samples. For any study, it is imperative to perform preliminary experiments to assess the potential cytotoxicity of the chosen spin trap at the desired concentration and to characterize the stability of the resulting radical adduct in the specific biological system under investigation.
References
- 1. Spin trapping of superoxide radicals and peroxynitrite by 1-hydroxy-3-carboxy-pyrrolidine and 1-hydroxy-2,2,6, 6-tetramethyl-4-oxo-piperidine and the stability of corresponding nitroxyl radicals towards biological reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of peroxynitrite, superoxide, and peroxyl radicals by a new spin trap hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of spin trapping compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tempone-H: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This guide provides essential safety and logistical information for the proper disposal of Tempone-H (also known as 4-Hydroxy-TEMPO), ensuring compliance and minimizing environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on its Safety Data Sheet (SDS), this compound presents several hazards. Always consult the specific SDS provided by the manufacturer for the most detailed information.
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Eye Protection: Wear safety glasses with side-shields or goggles.[1][2][3][4]
-
Hand Protection: Use compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.[2]
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[1]
Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[4] Avoid contact with skin and eyes, and do not ingest.[2][4]
Hazard Summary
The following table summarizes the key hazards associated with this compound, compiled from various safety data sheets.
| Hazard Type | Description | GHS Classification |
| Acute Oral Toxicity | Harmful if swallowed.[1][2][5] | Category 4[2][5] |
| Eye Damage/Irritation | Causes serious eye damage.[1][2][5] | Category 1[2][5] |
| Skin Irritation | May cause skin irritation.[3][4] | Category 2[4] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | Category 3[4] |
| Specific Target Organ Toxicity | May cause damage to the liver and spleen through prolonged or repeated oral exposure.[1][2] | Category 2[2] |
| Aquatic Hazard | Harmful to aquatic life.[1] | Acute, Category 3 |
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, state, and federal regulations.[1] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash. The required method is to engage a licensed professional waste disposal service.[3][4]
1. Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents or peroxides.[2][5] Keep it in its original container whenever possible.[1]
2. Containerization:
-
Collect this compound waste in a designated, chemically compatible, and leak-proof container with a secure, tightly closing lid.[2][3][4]
-
Ensure the container is in good condition, free from damage or deterioration.
3. Labeling:
-
Clearly label the waste container as "Hazardous Waste - this compound".
-
The label should include the chemical name, concentration (if in solution), and any associated hazard symbols (e.g., corrosive, harmful).
-
Indicate the accumulation start date on the label.
4. Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation.
-
The storage area must be a cool, dry, and well-ventilated location, away from heat and sources of ignition.[2][5]
-
Ensure secondary containment is in place to manage potential spills.
5. Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
All this compound waste must be disposed of through an approved and licensed waste disposal plant.[1][2][3][4][5]
In Case of a Spill:
-
For small spills of solid this compound, carefully sweep up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[2][4]
-
Clean the affected area thoroughly.
-
For larger spills, evacuate the area and contact your EHS department immediately.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tempone-H
For researchers and scientists in the fast-paced world of drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Tempone-H, a valuable spin trap used in the quantification of reactive oxygen species. By adhering to these procedural steps, you can minimize risks and ensure the integrity of your experiments.
Immediate Safety and Handling Precautions
This compound, also known as 1-Hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine hydrochloride, is a chemical that requires careful handling to prevent irritation and ensure stability. According to safety data sheets, it can cause skin and serious eye irritation, and may also lead to respiratory irritation. Therefore, adherence to proper personal protective equipment (PPE) protocols is mandatory.
Personal Protective Equipment (PPE) for this compound
A multi-layered approach to personal protection is crucial when working with this compound. The following table summarizes the required PPE, categorized by the level of protection.
| Protection Level | Item | Specifications |
| Primary Barrier | Gloves | Chemical-resistant nitrile gloves (inner and outer layers recommended)[1]. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | |
| Lab Coat | Standard laboratory coat. | |
| Secondary Barrier | Face Protection | Face shield if there is a splash hazard. |
| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | |
| Protective Clothing | Consider a chemical-resistant apron or coveralls for larger quantities[1]. |
Step-by-Step Handling and Disposal Protocol
Following a systematic workflow is essential for both safety and experimental success.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
Detailed Methodologies
1. Preparation:
-
Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.
-
Workspace Preparation: Ensure you are working in a chemical fume hood or a well-ventilated area to avoid inhalation of any dust particles.
-
Reagent Retrieval: this compound should be stored under specific conditions to maintain its stability. For long-term storage (up to 6 months), it should be kept at -80°C. For short-term storage (up to 1 month), -20°C is suitable. Always protect it from light[2].
2. Handling:
-
Weighing: Carefully weigh the required amount of solid this compound. Avoid creating dust.
-
Dissolving: Prepare solutions in a suitable solvent as required by your experimental protocol. For example, a 10 mM stock solution can be prepared in DMSO[2].
-
Experimental Use: this compound is utilized as a spin trap to quantify peroxynitrite and superoxide (B77818) radical formation in chemical and biological systems[2][3].
3. Disposal:
-
Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with this compound.
-
Waste Disposal: Dispose of unused this compound and any contaminated materials in a designated and approved hazardous waste container. Follow all local, state, and federal regulations for chemical waste disposal.
-
PPE Disposal: Carefully remove and dispose of contaminated PPE, such as gloves, in the appropriate waste stream.
In Case of Exposure
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | Action |
| Skin Contact | Wash the affected area thoroughly with plenty of soap and water. If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor. |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Seek medical attention. |
By integrating these safety protocols and handling procedures into your laboratory's standard operating procedures, you contribute to a safer research environment and ensure the reliability of your scientific outcomes.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
